5-Chloro-2-fluorobenzyl alcohol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(5-chloro-2-fluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClFO/c8-6-1-2-7(9)5(3-6)4-10/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTHWNKHWLSRSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClFO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378594 | |
| Record name | 5-Chloro-2-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188723-58-2 | |
| Record name | 5-Chloro-2-fluorobenzyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 188723-58-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Chloro-2-fluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 5-Chloro-2-fluorobenzyl alcohol, a halogenated aromatic alcohol of interest in medicinal chemistry and organic synthesis.
Core Chemical Properties
This compound, with the CAS number 188723-58-2, is a substituted benzyl alcohol derivative. Its chemical structure incorporates both a chlorine and a fluorine atom on the benzene ring, which significantly influences its reactivity and potential biological activity.
| Property | Value | Source |
| Molecular Formula | C₇H₆ClFO | --INVALID-LINK-- |
| Molecular Weight | 160.57 g/mol | --INVALID-LINK-- |
| CAS Number | 188723-58-2 | --INVALID-LINK-- |
| Purity | Typically ≥97% | --INVALID-LINK-- |
| Appearance | Colorless oily liquid | --INVALID-LINK-- |
Synthesis and Reactivity
The primary synthetic route to this compound is through the reduction of the corresponding aldehyde, 5-chloro-2-fluorobenzaldehyde.
Experimental Protocol: Reduction of 5-chloro-2-fluorobenzaldehyde
This protocol is adapted from a procedure described in patent WO2022111624A1.[1]
Materials:
-
5-chloro-2-fluorobenzaldehyde
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Eluent: Ethyl acetate/n-hexane mixture (e.g., 1:3 v/v)
Procedure:
-
Dissolve 5-chloro-2-fluorobenzaldehyde (1 equivalent) in methanol in a reaction vessel at room temperature.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (2 equivalents) to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a saturated sodium chloride solution.
-
Extract the product with dichloromethane (3 x volume of the reaction mixture).
-
Combine the organic layers and wash twice with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/n-hexane) to yield this compound as a colorless oily liquid.[1]
DOT Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
The reactivity of this compound is characteristic of a primary benzyl alcohol. The hydroxyl group can undergo esterification, etherification, and oxidation to the corresponding aldehyde or carboxylic acid. The presence of the electron-withdrawing halogen atoms on the aromatic ring can influence the reactivity of both the hydroxyl group and the aromatic ring itself, making it a versatile intermediate for further chemical transformations.
Spectroscopic Data
¹H NMR Spectroscopy:
-
Aromatic Protons (Ar-H): Signals are expected in the aromatic region (typically δ 7.0-7.5 ppm). The splitting patterns will be complex due to coupling between the protons and the fluorine atom.
-
Methylene Protons (-CH₂OH): A singlet or a doublet (if coupled to the hydroxyl proton) is expected around δ 4.5-4.8 ppm.
-
Hydroxyl Proton (-OH): A broad singlet is expected, with its chemical shift being dependent on concentration and solvent.
¹³C NMR Spectroscopy:
-
Aromatic Carbons (Ar-C): Multiple signals are expected in the aromatic region (δ 110-160 ppm). The carbon directly bonded to the fluorine atom will show a large coupling constant (¹JCF).
-
Methylene Carbon (-CH₂OH): A signal is expected around δ 60-65 ppm.
Infrared (IR) Spectroscopy:
-
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.[2][3]
-
C-H Stretch (aromatic): Absorptions are expected just above 3000 cm⁻¹.[4]
-
C-H Stretch (aliphatic): Absorptions are expected just below 3000 cm⁻¹.[4]
-
C=C Stretch (aromatic): Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.
-
C-O Stretch: A strong absorption is expected in the 1000-1260 cm⁻¹ region.[4]
-
C-F and C-Cl Stretches: Absorptions for these bonds will appear in the fingerprint region (below 1400 cm⁻¹).
Applications in Drug Development and Medicinal Chemistry
Halogenated organic molecules play a crucial role in modern drug discovery. The incorporation of chlorine and fluorine atoms can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[5][6]
This compound serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. For instance, it has been utilized as an intermediate in the preparation of novel benzimidazole derivatives that act as glucagon-like peptide-1 receptor (GLP-1R) agonists, which are of interest for the treatment of type 2 diabetes and obesity.[1]
DOT Diagram of a Potential Signaling Pathway Application:
Caption: Application of this compound in synthesis.
The unique substitution pattern of this compound provides medicinal chemists with a scaffold that can be further elaborated to explore structure-activity relationships (SAR) in the development of new therapeutic agents. The presence of both chloro and fluoro substituents allows for fine-tuning of electronic and steric properties to optimize drug-like characteristics.
Safety and Handling
As with all laboratory chemicals, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be used in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable halogenated intermediate with clear applications in organic synthesis, particularly in the field of medicinal chemistry. While some of its physical properties are not yet fully characterized in the public domain, its synthesis is well-documented, and its reactivity is predictable based on its functional groups. Its role as a precursor to potential therapeutic agents highlights its importance for researchers and professionals in drug development. Further studies to fully elucidate its physical and spectroscopic properties would be beneficial to the scientific community.
References
- 1. WO2022111624A1 - Benzimidazole derivative and preparation method therefor and medical use thereof - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Synthesis of 5-Chloro-2-fluorobenzyl Alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the primary synthetic pathways for 5-Chloro-2-fluorobenzyl alcohol, a key intermediate in the development of novel pharmaceutical compounds. This document provides a comprehensive overview of viable synthetic strategies, complete with detailed experimental protocols and comparative data to aid in laboratory-scale and process development.
Introduction
This compound is a halogenated aromatic alcohol whose structural motifs are of significant interest in medicinal chemistry. The presence of both chloro and fluoro substituents on the benzene ring allows for the fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding interactions with biological targets. Consequently, efficient and scalable synthetic routes to this intermediate are of paramount importance. This guide outlines the most common and effective methods for the preparation of this compound.
Core Synthetic Pathways
The synthesis of this compound can be approached through several established chemical transformations. The most prominent and practical routes include:
-
Reduction of 5-Chloro-2-fluorobenzaldehyde: A straightforward and high-yielding method utilizing a commercially available starting material.
-
Reduction of 5-Chloro-2-fluorobenzoic Acid: A viable alternative, particularly if the corresponding carboxylic acid is more readily accessible.
-
Grignard Reaction with Formaldehyde: A classic carbon-carbon bond-forming reaction to construct the benzyl alcohol moiety.
-
Hydrolysis of 5-Chloro-2-fluorobenzyl Chloride: A direct conversion of the corresponding benzyl halide to the alcohol.
The following sections will delve into the specifics of each of these pathways.
Pathway 1: Reduction of 5-Chloro-2-fluorobenzaldehyde
This is often the most direct and efficient route for the synthesis of this compound. The reduction of the aldehyde functional group to a primary alcohol can be readily achieved using mild reducing agents such as sodium borohydride (NaBH₄).[1][2][3][4][5]
Caption: Reduction of an aldehyde to a primary alcohol.
Experimental Protocol:
-
Reaction Setup: To a solution of 5-Chloro-2-fluorobenzaldehyde (1.0 eq) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stirrer, cool the mixture to 0-5 °C using an ice bath.
-
Reagent Addition: Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
-
Quenching: Carefully quench the reaction by the slow addition of water, followed by 1M hydrochloric acid to neutralize the excess NaBH₄ and adjust the pH to ~7.
-
Extraction: Extract the product with a suitable organic solvent such as ethyl acetate (3 x 20 volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Typical Yield | >95% | General aldehyde reductions[1] |
| Purity (post-purification) | >98% | General aldehyde reductions[1] |
| Reaction Time | 1-2 hours | General aldehyde reductions[2] |
Pathway 2: Reduction of 5-Chloro-2-fluorobenzoic Acid
This pathway is a practical alternative when 5-Chloro-2-fluorobenzoic acid is the more accessible starting material.[6] Due to the lower reactivity of carboxylic acids, a more potent reducing agent, such as lithium aluminum hydride (LiAlH₄), is required.[7][8]
Caption: Reduction of a carboxylic acid to a primary alcohol.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous tetrahydrofuran (THF) (15 volumes).
-
Reagent Addition: Dissolve 5-Chloro-2-fluorobenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quenching (Fieser work-up): Carefully quench the reaction by the sequential dropwise addition of water (x mL), 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.
-
Filtration and Extraction: Filter the resulting white precipitate and wash it thoroughly with THF. Combine the filtrate and washes, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Typical Yield | 85-95% | General carboxylic acid reductions[7] |
| Purity (post-purification) | >98% | General carboxylic acid reductions[7] |
| Reaction Time | 12-16 hours | General carboxylic acid reductions[8] |
Pathway 3: Grignard Reaction with Formaldehyde
This synthetic route involves the formation of a Grignard reagent from a suitable haloaromatic precursor, followed by its reaction with formaldehyde to yield the desired primary alcohol. A plausible starting material for this pathway is 1-bromo-5-chloro-2-fluorobenzene.
Caption: Grignard synthesis of a primary alcohol.
Experimental Protocol:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Add a solution of 1-bromo-5-chloro-2-fluorobenzene (1.0 eq) in anhydrous THF (10 volumes) dropwise to initiate the reaction. Once initiated, add the remaining solution to maintain a gentle reflux.[9]
-
Reaction with Formaldehyde: Cool the freshly prepared Grignard reagent to 0 °C. Pass a stream of dry formaldehyde gas (generated by the pyrolysis of paraformaldehyde) through the solution, or add a solution of paraformaldehyde in THF.[9]
-
Reaction Monitoring and Quenching: Monitor the reaction by TLC. Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by column chromatography.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Typical Yield | 60-80% | General Grignard reactions[10][11] |
| Purity (post-purification) | >97% | General Grignard reactions[10] |
| Reaction Time | 4-8 hours | General Grignard reactions[9] |
Pathway 4: Hydrolysis of 5-Chloro-2-fluorobenzyl Chloride
This method involves the nucleophilic substitution of the chlorine atom in 5-Chloro-2-fluorobenzyl chloride with a hydroxide ion. This can be achieved by treating the benzyl chloride with an aqueous base.[12]
Caption: Hydrolysis of a benzyl chloride to a benzyl alcohol.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 5-Chloro-2-fluorobenzyl chloride (1.0 eq) in a suitable solvent such as a mixture of water and a water-miscible organic solvent (e.g., THF or acetone).
-
Reagent Addition: Add an aqueous solution of a base, such as sodium hydroxide or sodium carbonate (1.5 eq), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a dilute acid.
-
Extraction and Purification: Extract the product with an organic solvent. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography or recrystallization.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Typical Yield | 70-90% | General benzyl chloride hydrolysis[12] |
| Purity (post-purification) | >98% | General benzyl chloride hydrolysis[12] |
| Reaction Time | 2-6 hours | General benzyl chloride hydrolysis[12] |
General Experimental Workflow
The following diagram illustrates a general workflow applicable to the synthesis and purification of this compound, irrespective of the chosen synthetic pathway.
Caption: General laboratory workflow for synthesis and purification.
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes. The choice of a particular pathway will depend on factors such as the availability and cost of starting materials, desired scale of the reaction, and the equipment available. For laboratory-scale synthesis, the reduction of 5-Chloro-2-fluorobenzaldehyde with sodium borohydride often represents the most convenient and high-yielding approach. For larger-scale production, economic factors may favor other routes. This guide provides the necessary foundational information for researchers to select and implement the most suitable synthetic strategy for their specific needs.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. webassign.net [webassign.net]
- 3. www1.chem.umn.edu [www1.chem.umn.edu]
- 4. rsc.org [rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. ossila.com [ossila.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. CN1503772A - Process for the preparation of benzyl alcohols - Google Patents [patents.google.com]
- 10. US6296788B1 - Process for the preparation of Grignard reagents and novel Grignard reagents - Google Patents [patents.google.com]
- 11. US8993812B2 - Method for preparing 2-methyl-4-phenylbutan-2-OL - Google Patents [patents.google.com]
- 12. CN101182285A - The manufacture method of p-chlorobenzyl alcohol - Google Patents [patents.google.com]
Structural Analysis of (5-chloro-2-fluorophenyl)methanol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the structural analysis of (5-chloro-2-fluorophenyl)methanol. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document outlines the standard methodologies and predicted data for its structural characterization. The guide includes detailed experimental protocols for synthesis and analysis, predicted spectroscopic data, and visual workflows to aid researchers in the study of this and related compounds.
Introduction
(5-chloro-2-fluorophenyl)methanol is a halogenated aromatic alcohol. Such compounds are of interest in medicinal chemistry and materials science due to the influence of halogen substituents on molecular properties, including lipophilicity, metabolic stability, and binding interactions. A thorough structural analysis is crucial for understanding its chemical behavior and potential applications. This guide details the typical workflow for such an analysis, from synthesis to spectroscopic and crystallographic characterization.
Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C₇H₆ClFO |
| Molecular Weight | 160.57 g/mol |
| LogP | 1.85 |
| Topological Polar Surface Area | 20.23 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 1 |
| Rotatable Bonds | 1 |
Synthesis and Purification
The synthesis of (5-chloro-2-fluorophenyl)methanol can be achieved through the reduction of the corresponding aldehyde, 5-chloro-2-fluorobenzaldehyde.
Experimental Protocol: Reduction of 5-chloro-2-fluorobenzaldehyde
-
Reaction Setup: A solution of 5-chloro-2-fluorobenzaldehyde (1 equivalent) in anhydrous methanol or ethanol is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: The solution is cooled to 0 °C in an ice bath. Sodium borohydride (NaBH₄, 1.5 equivalents) is added portion-wise over 15-20 minutes, ensuring the temperature remains below 10 °C.
-
Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.
-
Quenching: The reaction is carefully quenched by the slow addition of distilled water, followed by 1M hydrochloric acid until the pH is neutral.
-
Extraction: The product is extracted with an organic solvent such as ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for elucidating the molecular structure. Predicted ¹H and ¹³C NMR chemical shifts for (5-chloro-2-fluorophenyl)methanol in CDCl₃ are presented below.
Predicted ¹H NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~7.45 | dd | 1H | Ar-H |
| ~7.20 | m | 1H | Ar-H |
| ~7.05 | t | 1H | Ar-H |
| ~4.80 | s | 2H | CH ₂ |
| ~2.50 | br s | 1H | OH |
Predicted ¹³C NMR Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~158 (d) | C -F |
| ~135 (d) | Ar-C |
| ~130 | Ar-C |
| ~128 (d) | Ar-C |
| ~125 | C -Cl |
| ~117 (d) | Ar-C |
| ~60 (d) | C H₂ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad | O-H stretch |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch |
| 1600-1450 | Medium-Strong | Aromatic C=C stretch |
| 1250-1200 | Strong | C-F stretch |
| 1050-1000 | Strong | C-O stretch |
| 800-700 | Strong | C-Cl stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern.
Expected Mass Spectrum Data
| m/z | Interpretation |
| 160/162 | [M]⁺ molecular ion peak (with isotopic pattern for Cl) |
| 143/145 | [M-OH]⁺ |
| 125 | [M-Cl]⁺ |
| 111 | [M-CH₂OH]⁺ |
Crystallographic Analysis
Single-crystal X-ray diffraction would provide definitive proof of the structure, including bond lengths, bond angles, and intermolecular interactions.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system (e.g., hexane/ethyl acetate).
-
Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is kept at a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected.
-
Structure Solution and Refinement: The collected data are processed to solve and refine the crystal structure using specialized software (e.g., SHELX).
Visualized Workflows and Relationships
General Workflow for Structural Analysis
The following diagram illustrates the typical workflow for the complete structural elucidation of a novel organic compound.
Caption: General Workflow for Structural Analysis
Hypothetical Signaling Pathway Involvement
Substituted benzyl alcohols can act as intermediates or final compounds in various biochemical pathways. The diagram below illustrates a hypothetical pathway where such a molecule might be involved.
Caption: Hypothetical Signaling Pathway
Conclusion
This technical guide has outlined the essential methodologies for the structural analysis of (5-chloro-2-fluorophenyl)methanol. While direct experimental data remains scarce, the provided protocols for synthesis, purification, and spectroscopic analysis, along with predicted data, offer a solid foundation for researchers. The visualized workflows further clarify the logical steps in structural elucidation and potential biological relevance. It is anticipated that this guide will serve as a valuable resource for the scientific community engaged in the study of halogenated organic compounds.
Spectroscopic Profile of 5-Chloro-2-fluorobenzyl alcohol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Chloro-2-fluorobenzyl alcohol (CAS No: 188723-58-2). Given the limited availability of experimentally derived spectra for this specific compound in public databases, this document presents a detailed analysis based on predicted values derived from structurally analogous compounds and established spectroscopic principles. The methodologies for acquiring such data are also detailed to guide researchers in their own analytical workflows.
Chemical Structure and Properties
-
IUPAC Name: (5-Chloro-2-fluorophenyl)methanol
-
Molecular Weight: 160.57 g/mol [1]
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of published data for closely related compounds, including 2-fluorobenzyl alcohol, 2-chlorobenzyl alcohol, and other substituted benzyl alcohols.
Table 1: Predicted ¹H NMR Data
Solvent: CDCl₃, Reference: TMS (0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |
| ~7.35 | dd | J(H,H) ≈ 8.5, J(H,F) ≈ 5.0 | 1H | H-3 |
| ~7.28 | dd | J(H,H) ≈ 8.5, J(H,H) ≈ 2.5 | 1H | H-4 |
| ~7.05 | t | J(H,F) ≈ J(H,H) ≈ 8.8 | 1H | H-6 |
| ~4.75 | s | - | 2H | -CH₂ |
| ~2.0-3.0 | br s | - | 1H | -OH |
Note: The chemical shift of the hydroxyl proton (-OH) can vary depending on concentration and temperature.
Table 2: Predicted ¹³C NMR Data
Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)
| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |
| ~159 (d) | ¹J(C,F) ≈ 245-250 | C-2 |
| ~135 (d) | ³J(C,F) ≈ 8-10 | C-1 |
| ~134 (s) | - | C-5 |
| ~129 (d) | ³J(C,F) ≈ 5-7 | C-4 |
| ~128 (d) | ⁴J(C,F) ≈ 3-4 | C-6 |
| ~116 (d) | ²J(C,F) ≈ 22-25 | C-3 |
| ~58 (d) | ³J(C,F) ≈ 3-5 | -CH₂ |
Note: (d) denotes a doublet due to carbon-fluorine coupling.
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Strong, Broad | O-H stretch (alcohol) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Medium | Aliphatic C-H stretch (-CH₂) |
| 1600-1585, 1500-1400 | Medium-Strong | Aromatic C=C stretch |
| ~1250 | Strong | C-F stretch |
| 1050-1000 | Strong | C-O stretch (primary alcohol) |
| ~850-800 | Strong | C-Cl stretch |
Table 4: Predicted Mass Spectrometry (MS) Data
Method: Electron Ionization (EI)
| m/z | Predicted Identity of Fragment |
| 162/160 | [M]⁺ (Molecular Ion, showing ³⁷Cl/³⁵Cl isotope pattern) |
| 142/140 | [M - H₂O]⁺ |
| 125 | [M - Cl]⁺ |
| 107 | [C₇H₆F]⁺ |
| 77 | [C₆H₅]⁺ |
Experimental Protocols
The following are detailed protocols for the acquisition of spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer (e.g., Bruker Avance series).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the sample.
-
Acquire the spectrum with a spectral width of -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
Accumulate 16-32 scans for a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with proton decoupling.
-
Use a spectral width of 0 to 220 ppm.
-
Employ a 45-degree pulse angle with a relaxation delay of 2-5 seconds.
-
Accumulate 1024 or more scans, as the ¹³C nucleus is less sensitive.
-
Process the data similarly to the ¹H spectrum, referencing the central peak of the CDCl₃ triplet to 77.16 ppm.[4]
-
Infrared (IR) Spectroscopy
-
Sample Preparation: If the sample is a solid, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk. If it is a liquid or low-melting solid, a thin film can be prepared between two salt (NaCl or KBr) plates. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the sample in the beam path.
-
Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.
-
Co-add 16-32 scans to improve the signal-to-noise ratio.
-
The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.
-
Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample via a Gas Chromatography (GC-MS) system for separation and direct introduction or via a direct insertion probe.
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.
-
Data Acquisition:
-
Set the ionization energy to a standard 70 eV.
-
Acquire data over a mass-to-charge (m/z) range of 40-400 amu.
-
For GC-MS, use a suitable capillary column (e.g., HP-5ms) and a temperature program that allows for the elution of the compound.
-
The resulting mass spectrum will show the molecular ion and characteristic fragment ions.
-
Visualization of Analytical Workflow
The following diagram illustrates a logical workflow for the complete spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic analysis of this compound.
References
An In-depth Technical Guide to the Physical Characteristics of 5-Chloro-2-fluorobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Chloro-2-fluorobenzyl alcohol (CAS No: 188723-58-2) is a halogenated aromatic alcohol with potential applications as a building block in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its physical characteristics is paramount for its effective use in research and development, ensuring proper handling, reaction control, and purification. This technical guide provides a summary of the known and predicted physical properties of this compound. Due to a lack of publicly available experimental data for certain properties, this document also furnishes detailed, standardized protocols for their determination, offering a framework for the comprehensive analysis of this and similar chemical entities.
Chemical Identity and Structure
This compound is a disubstituted benzyl alcohol derivative. Its structure consists of a benzene ring substituted with a chlorine atom at position 5, a fluorine atom at position 2, and a hydroxymethyl group (-CH₂OH) at position 1.
-
IUPAC Name: (5-Chloro-2-fluorophenyl)methanol
-
CAS Number: 188723-58-2
-
Molecular Formula: C₇H₆ClFO
-
Molecular Weight: 160.57 g/mol
-
Canonical SMILES: C1=CC(=C(C=C1Cl)CO)F
-
InChI Key: GTHWNKHWLSRSNW-UHFFFAOYSA-N
Physical Properties
Comprehensive experimental data for the physical properties of this compound is not widely available in peer-reviewed literature or chemical databases. The following table summarizes fundamental identifiers and computationally predicted data. Researchers are advised to determine experimental values for critical parameters as needed for their specific applications.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₆ClFO | - |
| Molecular Weight | 160.57 g/mol | - |
| CAS Number | 188723-58-2 | - |
| Physical Form | Not Experimentally Reported | - |
| Melting Point | Not Experimentally Reported | - |
| Boiling Point | Not Experimentally Reported | - |
| Density | Not Experimentally Reported | - |
| XlogP (Octanol/Water) | 1.3 | PubChem (Predicted) |
| Monoisotopic Mass | 160.00912 Da | PubChem (Predicted) |
Logical Workflow for Physicochemical Characterization
The following diagram outlines a standard workflow for the comprehensive physical and structural characterization of a chemical compound like this compound.
Caption: Logical workflow for compound characterization.
Standardized Experimental Protocols
The following sections detail generalized, standard protocols for determining the key physical and spectroscopic properties of a novel or uncharacterized organic compound such as this compound.
Determination of Melting Point (Capillary Method)
This method is suitable for crystalline solids and is based on ASTM E324 and general organic chemistry laboratory practices.[1][2][3][4]
-
Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.
-
Apparatus: Digital melting point apparatus (e.g., Mel-Temp), glass capillary tubes (sealed at one end), mortar and pestle, spatula.
-
Procedure:
-
Sample Preparation: Ensure the compound is completely dry and in a fine powdered form. If necessary, crush the crystalline sample using a clean mortar and pestle.[4]
-
Capillary Loading: Invert a capillary tube and press the open end into the powdered sample. Tap the sealed end gently on a hard surface to pack the powder down. Repeat until a column of 2-4 mm of tightly packed sample is at the bottom of the tube.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional): Heat the block rapidly to get an approximate melting point. This value is used to guide the accurate determination. Allow the apparatus to cool significantly before proceeding.
-
Accurate Determination: Set the heating rate to a slow, controlled value (1-2 °C per minute) when the temperature is approximately 15-20 °C below the estimated melting point.
-
Observation: Record the temperature at which the first drop of liquid appears (T1, initial melting point) and the temperature at which the entire sample becomes a clear liquid (T2, final melting point). The melting range is reported as T1-T2. For a pure compound, this range is typically narrow (0.5-2 °C).
-
Determination of Boiling Point
This protocol is based on OECD Test Guideline 103 for determining the boiling point of liquids.[5][6][7][8]
-
Objective: To determine the temperature at which the vapor pressure of the liquid equals the atmospheric pressure.
-
Apparatus: Ebulliometer or distillation apparatus, calibrated thermometer or thermocouple, heating mantle.
-
Procedure (Distillation Method):
-
Apparatus Setup: Assemble a standard distillation apparatus in a fume hood. Place a small volume of the liquid sample into the distillation flask along with boiling chips.
-
Heating: Gently heat the flask using a heating mantle.
-
Equilibrium: Observe the temperature on the thermometer. The boiling point is the temperature that remains constant during the distillation process, where there is an equilibrium between the vapor and liquid phases.
-
Recording: Record the stable temperature reading as the boiling point. It is crucial to also record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.
-
Determination of Solubility
This qualitative protocol provides a systematic approach to understanding a compound's solubility in various common solvents.[9][10][11]
-
Objective: To determine the solubility of the compound in water, acidic, basic, and organic solvents.
-
Apparatus: Small test tubes, spatula, graduated pipettes, vortex mixer (optional).
-
Procedure:
-
Sample Preparation: In separate, labeled test tubes, place approximately 10-20 mg of the solid compound (or 1-2 drops if liquid).
-
Solvent Addition: To each tube, add 1 mL of a single solvent. Common test solvents include:
-
Water (H₂O)
-
5% Hydrochloric Acid (HCl)
-
5% Sodium Hydroxide (NaOH)
-
5% Sodium Bicarbonate (NaHCO₃)
-
Ethanol (EtOH)
-
Dichloromethane (CH₂Cl₂)
-
Hexanes
-
-
Mixing: Vigorously shake or vortex each test tube for 30-60 seconds.
-
Observation: Observe each tube. Classify the compound as 'soluble' (forms a clear, homogeneous solution), 'partially soluble' (some solid remains but the solution is not clear), or 'insoluble' (no apparent dissolution). Record the results for each solvent.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol describes the standard procedure for acquiring a ¹H (proton) NMR spectrum.[12][13][14]
-
Objective: To elucidate the hydrogen framework of the molecule, providing information on chemical environments, connectivity, and stereochemistry.
-
Apparatus: NMR spectrometer (e.g., 400 MHz or higher), 5 mm NMR tubes, Pasteur pipettes, deuterated solvent (e.g., CDCl₃), internal standard (e.g., TMS).
-
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) inside a clean vial. The solvent typically contains an internal standard like tetramethylsilane (TMS) at 0 ppm.
-
Transfer: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.
-
Acquisition: Insert the NMR tube into the spectrometer. The instrument will then be locked onto the deuterium signal of the solvent and shimmed to optimize magnetic field homogeneity.
-
Data Collection: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum. Chemical shifts, integration values, and splitting patterns (multiplicity) are then analyzed.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol outlines the use of Attenuated Total Reflectance (ATR) for obtaining an IR spectrum, a common technique that requires minimal sample preparation.[15][16][17][18][19]
-
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
-
Apparatus: FT-IR spectrometer with an ATR accessory (e.g., with a diamond crystal).
-
Procedure:
-
Background Scan: Before analyzing the sample, a background spectrum of the empty, clean ATR crystal is collected. This measures the ambient atmosphere (H₂O, CO₂) and instrument response, which is then subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply Pressure: For solid samples, use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal.
-
Data Collection: Initiate the scan. The instrument directs an IR beam through the crystal, where it reflects and interacts with the sample at the surface. The detector measures the attenuated light.
-
Cleaning: After the spectrum is collected, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.
-
Mass Spectrometry (MS) with Electron Ionization (EI)
This protocol describes the analysis of a volatile compound using a mass spectrometer with a standard Electron Ionization (EI) source, often coupled with Gas Chromatography (GC-MS).[20][21][22][23][24]
-
Objective: To determine the molecular weight of the compound and to obtain a fragmentation pattern that can aid in structural elucidation.
-
Apparatus: Mass spectrometer with an EI source, often integrated with a Gas Chromatograph (GC-MS).
-
Procedure:
-
Sample Introduction: The sample is introduced into the instrument. If using GC-MS, a dilute solution of the sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities before entering the mass spectrometer.
-
Ionization: In the EI source, the gaseous sample molecules are bombarded by a beam of high-energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion (M⁺•).[20][21][22][23][24]
-
Fragmentation: The excess energy imparted during ionization causes the molecular ion to break apart into smaller, characteristic fragment ions.
-
Mass Analysis: The positively charged ions (both the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum which plots relative intensity versus m/z. The peak with the highest m/z is often the molecular ion, confirming the compound's molecular weight.
-
References
- 1. store.astm.org [store.astm.org]
- 2. medpharma12.com [medpharma12.com]
- 3. byjus.com [byjus.com]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. oecd.org [oecd.org]
- 6. oecd.org [oecd.org]
- 7. lcslaboratory.com [lcslaboratory.com]
- 8. OECD 102 / 103 - Phytosafe [phytosafe.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. chem.ws [chem.ws]
- 12. How To [chem.rochester.edu]
- 13. books.rsc.org [books.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. eng.uc.edu [eng.uc.edu]
- 16. youtube.com [youtube.com]
- 17. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 18. jascoinc.com [jascoinc.com]
- 19. drawellanalytical.com [drawellanalytical.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 23. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 24. Electron ionization - Wikipedia [en.wikipedia.org]
In-Depth Technical Guide: 5-Chloro-2-fluorobenzyl alcohol (CAS No. 188723-58-2)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-Chloro-2-fluorobenzyl alcohol, a halogenated aromatic alcohol with applications as a key intermediate in the synthesis of pharmaceuticals and other specialty chemicals. The document details its chemical properties, synthesis, and spectral characterization, offering valuable information for professionals in organic synthesis and medicinal chemistry.
Core Chemical Properties
This compound is a substituted benzyl alcohol featuring both chlorine and fluorine atoms on the benzene ring. These modifications significantly influence its reactivity and potential applications in the development of novel molecules.
| Property | Value |
| CAS Number | 188723-58-2 |
| Molecular Formula | C₇H₆ClFO |
| Molecular Weight | 160.57 g/mol |
| IUPAC Name | (5-Chloro-2-fluorophenyl)methanol |
| Synonyms | 5-Chloro-2-fluorobenzenemethanol |
| Appearance | White to off-white crystalline solid |
| Purity | Typically ≥97% |
Synthesis and Experimental Protocols
The primary synthetic route to this compound involves the reduction of its corresponding aldehyde, 5-chloro-2-fluorobenzaldehyde. This transformation can be efficiently achieved using various reducing agents. A general experimental protocol is outlined below.
Experimental Protocol: Reduction of 5-Chloro-2-fluorobenzaldehyde
Materials:
-
5-Chloro-2-fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 5-chloro-2-fluorobenzaldehyde (1.0 equivalent) in methanol.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Reduction: Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution, maintaining the temperature at 0°C.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by column chromatography on silica gel or by recrystallization.
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, and the hydroxyl proton. The aromatic region will display complex splitting patterns due to the presence of both chloro and fluoro substituents.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide signals for each of the seven carbon atoms in the molecule. The carbon attached to the fluorine atom will exhibit a characteristic large coupling constant (¹JC-F).
Infrared (IR) Spectroscopy
The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. Characteristic C-H stretching and aromatic C=C stretching vibrations will also be present.
Mass Spectrometry (MS)
The mass spectrum will show the molecular ion peak (M⁺) and a characteristic M+2 peak due to the isotopic abundance of chlorine. Fragmentation patterns would likely involve the loss of water and cleavage of the benzylic C-C bond.
| Spectroscopic Data (Predicted) | Key Features |
| ¹H NMR (CDCl₃) | Aromatic protons (multiplets), CH₂OH (singlet or doublet), OH (broad singlet) |
| ¹³C NMR (CDCl₃) | Aromatic carbons (multiple signals, one with a large C-F coupling constant), CH₂OH |
| IR (KBr, cm⁻¹) | ~3300 (O-H stretch, broad), ~3000 (C-H stretch, aromatic), ~1500-1600 (C=C stretch, aromatic), ~1050 (C-O stretch) |
| Mass Spectrum (EI, m/z) | Molecular ion peak (M⁺) at ~160 and M+2 peak at ~162. Fragments corresponding to the loss of H₂O, Cl, and the benzyl cation. |
Applications in Drug Discovery and Development
Halogenated organic compounds are of significant interest in medicinal chemistry due to the ability of halogen atoms to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound serves as a valuable building block for the synthesis of more complex molecules with potential biological activity. The presence of both chloro and fluoro substituents offers multiple points for further chemical modification, allowing for the exploration of a diverse chemical space.
While specific, publicly disclosed applications of this compound in the synthesis of marketed drugs are limited, it is utilized as an intermediate in the development of novel therapeutic agents. Its structural motif can be found in patented compounds explored for various therapeutic areas.
Caption: Workflow from intermediate to bioactive molecule.
Safety and Handling
As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory environment. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the fields of organic synthesis and drug discovery. Its unique substitution pattern provides a versatile scaffold for the development of novel compounds. This guide has summarized its key properties, a general synthetic protocol, and its potential applications, providing a foundational resource for researchers and scientists. Further investigation into its biological activities and incorporation into complex molecular architectures is a promising area for future research.
Starting Materials for the Synthesis of 5-Chloro-2-fluorobenzyl alcohol: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the primary starting materials and synthetic routes for the preparation of 5-Chloro-2-fluorobenzyl alcohol, a key intermediate in the development of pharmaceuticals and other fine chemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a substituted aromatic alcohol whose structural motifs are of interest in medicinal chemistry and materials science. The strategic placement of the chloro and fluoro substituents on the benzene ring allows for the fine-tuning of molecular properties such as lipophilicity, metabolic stability, and binding interactions. Consequently, robust and efficient synthetic pathways to this molecule are of significant importance. This guide details the most common and effective starting materials and the associated synthetic transformations.
Primary Synthetic Pathways
There are three principal starting materials for the synthesis of this compound, each with its own synthetic methodology:
-
5-Chloro-2-fluorobenzoic acid: This route involves the reduction of a carboxylic acid to a primary alcohol.
-
5-Chloro-2-fluorobenzaldehyde: This pathway utilizes the reduction of an aldehyde to a primary alcohol.
-
1-Bromo-5-chloro-2-fluorobenzene (or related halo-aromatics): This approach employs a Grignard reaction with formaldehyde.
Each of these synthetic routes is detailed below, including generalized experimental protocols and comparative data.
Synthesis from 5-Chloro-2-fluorobenzoic Acid
The most direct method for the synthesis of this compound from 5-Chloro-2-fluorobenzoic acid is through the reduction of the carboxylic acid functional group.
Reaction Principle: Reduction of a Carboxylic Acid
Carboxylic acids can be reduced to primary alcohols using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is the most common and effective reagent for this transformation.[1][2] The reaction proceeds via a nucleophilic acyl substitution mechanism where a hydride ion from LiAlH₄ attacks the carbonyl carbon.
Experimental Protocol: Lithium Aluminum Hydride Reduction
The following is a generalized experimental protocol for the reduction of 5-Chloro-2-fluorobenzoic acid using LiAlH₄.
Materials:
-
5-Chloro-2-fluorobenzoic acid
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of 5-Chloro-2-fluorobenzoic acid in anhydrous diethyl ether or THF is added dropwise to a stirred suspension of LiAlH₄ in the same anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours until the reaction is complete (monitored by TLC).
-
The reaction is cooled to 0 °C and cautiously quenched by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
The resulting precipitate is filtered off, and the organic layer is separated.
-
The aqueous layer is extracted with diethyl ether or THF.
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography or distillation.
Quantitative Data
The following table summarizes typical reaction parameters for the reduction of carboxylic acids to alcohols using LiAlH₄.
| Parameter | Value/Condition | Reference |
| Reducing Agent | Lithium Aluminum Hydride (LiAlH₄) | [1][2] |
| Solvent | Anhydrous Diethyl Ether or THF | [1] |
| Temperature | 0 °C to reflux | [3] |
| Reaction Time | 2-12 hours | General Knowledge |
| Work-up | Acidic or basic work-up | [1] |
| Typical Yield | 70-95% | [4] |
Synthetic Pathway Diagram
Caption: Reduction of 5-Chloro-2-fluorobenzoic acid.
Synthesis from 5-Chloro-2-fluorobenzaldehyde
The reduction of 5-Chloro-2-fluorobenzaldehyde is a straightforward and high-yielding method for the preparation of the target alcohol.
Reaction Principle: Reduction of an Aldehyde
Aldehydes are readily reduced to primary alcohols using a variety of reducing agents. The most common methods include catalytic hydrogenation and reduction with hydride reagents such as sodium borohydride (NaBH₄).
-
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) and a metal catalyst, such as palladium on carbon (Pd/C) or a homogeneous catalyst like a manganese or rhenium pincer complex.[5][6]
-
Hydride Reduction: Sodium borohydride is a milder reducing agent than LiAlH₄ and is highly effective for the chemoselective reduction of aldehydes and ketones.
Experimental Protocols
Materials:
-
5-Chloro-2-fluorobenzaldehyde
-
Palladium on carbon (5% or 10% Pd/C)
-
Ethanol or Methanol
-
Hydrogen gas (H₂)
Procedure:
-
5-Chloro-2-fluorobenzaldehyde is dissolved in ethanol or methanol in a hydrogenation vessel.
-
A catalytic amount of Pd/C is added to the solution.
-
The vessel is purged with hydrogen gas and then pressurized with H₂ (typically 1-4 atm).
-
The mixture is stirred at room temperature until the reaction is complete (monitored by TLC or hydrogen uptake).
-
The catalyst is removed by filtration through Celite.
-
The solvent is evaporated under reduced pressure to yield this compound.
Materials:
-
5-Chloro-2-fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol or Ethanol
-
Water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
5-Chloro-2-fluorobenzaldehyde is dissolved in methanol or ethanol at 0 °C.
-
Sodium borohydride is added portion-wise to the stirred solution.
-
The reaction mixture is stirred at room temperature for 1-3 hours until the starting material is consumed (monitored by TLC).
-
The reaction is quenched by the slow addition of water.
-
The pH of the solution is adjusted to ~7 with 1 M HCl.
-
The bulk of the alcohol solvent is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to give the product.
Quantitative Data
The table below compares typical reaction conditions for the reduction of aldehydes.
| Parameter | Catalytic Hydrogenation | Sodium Borohydride Reduction | Reference |
| Reducing Agent | H₂ with Pd/C, PtO₂, or other metal catalysts | Sodium Borohydride (NaBH₄) | [5][6] |
| Solvent | Ethanol, Methanol, Ethyl Acetate | Methanol, Ethanol, Isopropanol | General Knowledge |
| Temperature | Room Temperature | 0 °C to Room Temperature | [5] |
| Pressure | 1-50 bar | Atmospheric | [5] |
| Reaction Time | 1-24 hours | 0.5-3 hours | [5] |
| Typical Yield | >90% | >95% | [5] |
Synthetic Pathway Diagram
Caption: Reduction of 5-Chloro-2-fluorobenzaldehyde.
Synthesis from a Halogenated Benzene via Grignard Reaction
This synthetic route involves the formation of an organometallic intermediate, a Grignard reagent, which then reacts with formaldehyde to produce the desired primary alcohol.
Reaction Principle: Grignard Reaction
A Grignard reagent is formed by the reaction of an organohalide with magnesium metal. This reagent acts as a strong nucleophile and a strong base. For the synthesis of a primary alcohol, the Grignard reagent is reacted with formaldehyde, the simplest aldehyde.
Experimental Protocol: Grignard Synthesis
Materials:
-
1-Bromo-5-chloro-2-fluorobenzene
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Iodine (a small crystal for initiation)
-
Paraformaldehyde or formaldehyde gas
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
1 M Hydrochloric acid (HCl)
Procedure:
-
Grignard Reagent Formation: Magnesium turnings are placed in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. A small crystal of iodine is added. A solution of 1-Bromo-5-chloro-2-fluorobenzene in anhydrous diethyl ether or THF is added dropwise. The reaction is initiated by gentle warming if necessary. Once initiated, the remaining aryl bromide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour.
-
Reaction with Formaldehyde: The freshly prepared Grignard reagent is cooled to 0 °C. Paraformaldehyde is depolymerized by heating and the resulting formaldehyde gas is bubbled through the Grignard solution, or a suspension of paraformaldehyde in the anhydrous solvent is added portion-wise.
-
The reaction mixture is stirred at room temperature for several hours.
-
Work-up: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The mixture is acidified with 1 M HCl to dissolve the magnesium salts.
-
The organic layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography.
Quantitative Data
The following table outlines typical parameters for Grignard reactions to form primary alcohols.
| Parameter | Value/Condition | Reference |
| Organohalide | Aryl bromide or iodide | General Knowledge |
| Solvent | Anhydrous Diethyl Ether or THF | General Knowledge |
| Formaldehyde Source | Paraformaldehyde or Formaldehyde gas | [7] |
| Temperature | 0 °C to reflux | [8] |
| Reaction Time | 2-6 hours | [8] |
| Typical Yield | 50-80% | General Knowledge |
Synthetic Pathway Diagram
Caption: Grignard synthesis of this compound.
Summary and Comparison of Starting Materials
The choice of starting material and synthetic route for the preparation of this compound will depend on factors such as the availability and cost of the starting materials, the desired scale of the reaction, and the available laboratory equipment.
| Starting Material | Synthetic Method | Key Reagents | Advantages | Disadvantages |
| 5-Chloro-2-fluorobenzoic acid | Carboxylic Acid Reduction | LiAlH₄ | High yields, direct conversion. | LiAlH₄ is highly reactive and requires anhydrous conditions. |
| 5-Chloro-2-fluorobenzaldehyde | Aldehyde Reduction | NaBH₄ or H₂/Pd/C | High yields, mild reaction conditions, high chemoselectivity. | The aldehyde may be less readily available or more expensive than the carboxylic acid. |
| 1-Bromo-5-chloro-2-fluorobenzene | Grignard Reaction | Mg, Formaldehyde | Builds the carbon skeleton, versatile. | Requires strictly anhydrous conditions, Grignard formation can be sensitive, yields can be variable. |
Conclusion
This technical guide has outlined the primary synthetic pathways to this compound from three key starting materials. The reduction of 5-Chloro-2-fluorobenzaldehyde offers a mild and high-yielding route, while the reduction of the corresponding carboxylic acid provides a direct, albeit more reactive, alternative. The Grignard synthesis presents a classic carbon-carbon bond-forming strategy. The selection of the optimal synthetic route will be dictated by the specific requirements of the research or development project.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]
- 3. 2. LiAlH4 | PPT [slideshare.net]
- 4. researchgate.net [researchgate.net]
- 5. Chemoselective Hydrogenation of Aldehydes under Mild, Base-Free Conditions: Manganese Outperforms Rhenium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tcichemicals.com [tcichemicals.com]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
Reactivity profile of 5-Chloro-2-fluorobenzyl alcohol
An In-depth Technical Guide to the Reactivity Profile of 5-Chloro-2-fluorobenzyl alcohol
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound is a halogenated aromatic alcohol with the molecular formula C₇H₆ClFO. Its structure consists of a benzene ring substituted with a chloro group, a fluoro group, and a hydroxymethyl group. This strategic placement of functional groups—a primary alcohol for synthetic modifications and halogen atoms that modulate the electronic properties of the aromatic ring—makes it a valuable and versatile intermediate in organic synthesis. It serves as a key building block in the development of complex molecules, particularly within the pharmaceutical and agrochemical industries. Understanding its reactivity is crucial for its effective application in multi-step synthetic pathways.
Physicochemical and Spectroscopic Data
The fundamental properties of this compound are summarized below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 188723-58-2 | [1] |
| Molecular Formula | C₇H₆ClFO | [1][2] |
| Molecular Weight | 160.57 g/mol | [1] |
| Appearance | White Powder / Solid | [3] (Analogue) |
| Purity | ≥97% | [1] |
| InChIKey | GTHWNKHWLSRSNW-UHFFFAOYSA-N | [2] |
| SMILES | C1=CC(=C(C=C1Cl)CO)F | [2] |
Predicted Mass Spectrometry Data [2]
| Adduct | m/z |
| [M+H]⁺ | 161.01640 |
| [M+Na]⁺ | 182.99834 |
| [M-H]⁻ | 159.00184 |
Core Reactivity Profile
The reactivity of this compound is primarily dictated by its three functional groups: the primary alcohol (-CH₂OH), the aromatic ring, and the halogen substituents (-Cl, -F).
Reactions of the Alcohol Group
The hydroxymethyl group is the most reactive site for many common transformations.
-
Oxidation: As a primary alcohol, the hydroxymethyl group can be selectively oxidized. Mild oxidizing agents will yield the corresponding aldehyde, 5-Chloro-2-fluorobenzaldehyde, while strong oxidizing agents will produce the carboxylic acid, 5-Chloro-2-fluorobenzoic acid. This is a fundamental transformation for introducing carbonyl functionality.[4][5][6]
-
Etherification: The alcohol can be converted into an ether through processes like the Williamson ether synthesis. This typically involves deprotonation with a strong base to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.[7][8][9] Iron(III) chloride has also been shown to catalyze the self-etherification of benzyl alcohols.[7][8]
-
Esterification: It readily undergoes esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) under appropriate catalytic conditions (typically acidic) to form the corresponding esters. This reaction is fundamental for creating ester linkages in more complex molecules.
-
Nucleophilic Substitution: The hydroxyl group is inherently a poor leaving group (OH⁻).[10] To facilitate substitution, it must first be "activated." This can be achieved by protonation under strongly acidic conditions, which converts the leaving group to water (a good leaving group), or by converting the alcohol to a tosylate or mesylate.[10][11] The resulting activated substrate can then undergo Sₙ1 or Sₙ2 reactions with various nucleophiles, such as halide ions, to form substituted benzyl derivatives (e.g., 5-chloro-2-fluorobenzyl chloride).[11][12][13][14]
Reactions of the Aromatic Ring
The halogen and alcohol substituents influence the regioselectivity of electrophilic aromatic substitution (EAS) reactions.
-
Directing Effects:
-
Fluorine (-F): Ortho, para-directing and deactivating.
-
Chlorine (-Cl): Ortho, para-directing and deactivating.
-
Hydroxymethyl (-CH₂OH): Weakly ortho, para-directing and deactivating.
-
-
Regioselectivity: The combined electronic and steric effects of the three substituents direct incoming electrophiles. The most likely positions for substitution are C4 and C6, which are ortho or para to the activating fluorine atom and not excessively sterically hindered. The C3 position is also a possibility. The precise outcome would depend on the specific reaction conditions and the nature of the electrophile.
References
- 1. This compound | 188723-58-2 | INDOFINE Chemical Company [indofinechemical.com]
- 2. PubChemLite - this compound (C7H6ClFO) [pubchemlite.lcsb.uni.lu]
- 3. nbinno.com [nbinno.com]
- 4. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 10. youtube.com [youtube.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. acgpubs.org [acgpubs.org]
5-Chloro-2-fluorobenzyl alcohol molecular weight and formula
An In-Depth Technical Guide to 5-Chloro-2-fluorobenzyl Alcohol
This guide provides essential information on this compound, a halogenated organic compound relevant to researchers, scientists, and professionals in drug development and chemical synthesis.
Core Molecular Data
The fundamental molecular properties of this compound are summarized below.
| Property | Value |
| Molecular Formula | C₇H₆ClFO[1] |
| Molecular Weight | 160.57 g/mol [1] |
| CAS Number | 188723-58-2[1] |
| Synonym | (5-Chloro-2-fluorophenyl)methanol[1] |
Chemical Structure and Properties
This compound is a substituted aromatic alcohol. The presence of both chlorine and fluorine atoms on the benzene ring, in addition to the hydroxymethyl group, makes it a useful building block in organic synthesis for introducing these functionalities into more complex molecules. The positions of the substituents influence the reactivity of the aromatic ring and the benzyl alcohol group.
Logical Relationship of Molecular Components
The molecular formula C₇H₆ClFO represents the elemental composition of this compound. The diagram below illustrates the relationship between the constituent elements and the final compound.
Caption: Elemental composition of this compound.
Experimental Protocols
Detailed experimental protocols for the synthesis or application of this compound are specific to the reaction in which it is being used. As a building block, it can be utilized in a variety of synthetic routes. For instance, the alcohol group can undergo oxidation to form the corresponding aldehyde or carboxylic acid, or it can be used in etherification and esterification reactions. The aromatic ring can participate in further substitution reactions, guided by the directing effects of the existing halogen and hydroxymethyl substituents.
When using this compound in a laboratory setting, it is crucial to consult the specific Material Safety Data Sheet (MSDS) for detailed handling, storage, and safety information. Standard laboratory procedures for handling halogenated organic compounds should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat, and working in a well-ventilated fume hood.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Derivatives from 5-Chloro-2-fluorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various derivatives from the starting material, 5-Chloro-2-fluorobenzyl alcohol. This compound serves as a versatile building block in medicinal chemistry and materials science due to its unique substitution pattern, which allows for the strategic introduction of pharmacophoric features and modulation of physicochemical properties. The following protocols detail key chemical transformations including conversion to the corresponding benzyl chloride, esterification via the Mitsunobu reaction, and etherification.
Synthesis of 5-Chloro-2-fluorobenzyl Chloride
The conversion of this compound to its corresponding chloride is a fundamental step in preparing a versatile intermediate for subsequent nucleophilic substitution reactions. The resulting benzyl chloride can be readily reacted with a wide range of nucleophiles, such as amines, thiols, and carbanions, to generate a diverse library of compounds.
Experimental Protocol: Chlorination with Thionyl Chloride
This protocol is a standard and efficient method for the chlorination of benzylic alcohols.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous dichloromethane (10 volumes) in a round-bottom flask equipped with a magnetic stirrer.
-
Add a catalytic amount of N,N-dimethylformamide (e.g., 20 µL per 10 mmol of alcohol).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add thionyl chloride (1.2 eq) dropwise to the stirring solution using a dropping funnel over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Carefully quench the reaction by slowly adding the mixture to a saturated sodium bicarbonate solution to neutralize the excess thionyl chloride and HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 5-Chloro-2-fluorobenzyl chloride.
-
The crude product can be purified by silica gel column chromatography if necessary.
Quantitative Data Summary (Representative)
| Starting Material | Reagents | Solvent | Time (h) | Yield (%) | Reference |
| Substituted Benzyl Alcohol | SOCl₂, DMF (cat.) | CH₂Cl₂ | 1 | >90 | [1] |
| Substituted Benzyl Alcohol | Conc. HCl | Dioxane | 5 | 56-90 | [2] |
Synthesis of 5-Chloro-2-fluorobenzyl Esters via Mitsunobu Reaction
The Mitsunobu reaction is a powerful and reliable method for the esterification of primary and secondary alcohols, including this compound.[3] This reaction proceeds under mild, neutral conditions and is particularly useful for coupling the alcohol with a variety of carboxylic acids.[4] The reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4]
Experimental Protocol: Mitsunobu Esterification
Materials:
-
This compound
-
Carboxylic acid of interest
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Syringe or dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq), the desired carboxylic acid (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF (10 volumes).
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Slowly add DIAD or DEAD (1.5 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 6-8 hours, or until TLC analysis indicates completion of the reaction.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude ester can be purified by silica gel column chromatography to remove triphenylphosphine oxide and other byproducts.
Quantitative Data Summary (Representative)
| Alcohol | Carboxylic Acid | Reagents | Solvent | Yield (%) | Reference |
| Secondary Benzyl Alcohol | p-Nitrobenzoic acid | PPh₃, DIAD | THF | 43 | [4] |
| Phenyl Benzyl Ether | (S)-Ethyl lactate | PPh₃, DIAD | THF | 88 | [4] |
| Various Benzyl Alcohols | Various Carboxylic Acids | PPh₃, Azo-reagent | Toluene | 65-98 | [5] |
Synthesis of 5-Chloro-2-fluorobenzyl Ethers
Ether derivatives of this compound can be synthesized through various methods, including the Williamson ether synthesis (not detailed here) or through direct catalytic approaches. An iron-catalyzed cross-etherification provides an eco-friendly alternative for the synthesis of unsymmetrical ethers.
Experimental Protocol: Iron-Catalyzed Cross-Etherification
This protocol is adapted from a general method for the synthesis of unsymmetrical benzyl ethers using an iron catalyst.[6]
Materials:
-
This compound
-
Secondary or primary alcohol for cross-etherification
-
Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)
-
Pyridine bis-thiazoline ligand
-
Propylene carbonate (PC)
-
Pressure tube
-
Magnetic stirrer and hotplate
Procedure:
-
To a pressure tube, add this compound (1.2 eq), the aliphatic or secondary alcohol (1.0 eq), FeCl₂·4H₂O (10 mol %), and the pyridine bis-thiazoline ligand (12 mol %).
-
Add propylene carbonate (1 mL per mmol of the limiting alcohol) as the solvent.
-
Seal the pressure tube and stir the mixture at 100 °C for 24 hours.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired unsymmetrical ether.
Quantitative Data Summary (Representative)
| Benzyl Alcohol | Coupling Alcohol | Catalyst System | Solvent | Yield (%) | Reference |
| Benzyl Alcohol | 1-(Naphthalen-2-yl)ethanol | FeCl₂·4H₂O, Ligand L1 | PC | 88 | [6] |
| 2-Chlorobenzyl Alcohol | 1-Phenylethanol | FeCl₂·4H₂O, Ligand L1 | PC | 82 | [6] |
| Benzyl Alcohol | Triphenylmethanol | FeCl₂·4H₂O, Ligand L1 | PC | 52 | [6] |
Visualizations
Synthetic Workflow for this compound Derivatives
Caption: Synthetic routes from this compound.
Potential Application in Drug Discovery: Targeting Aurora Kinase Signaling
Derivatives of structurally related compounds, such as 5-chloro-2-fluorobenzoic acid, have been investigated as inhibitors of Aurora kinases, which are key regulators of cell division.[7] Aberrant Aurora kinase activity is implicated in various cancers. The diagram below illustrates a simplified signaling pathway involving Aurora Kinase A and its role in the cell cycle, a potential target for derivatives synthesized from this compound.
Caption: Simplified Aurora Kinase A signaling pathway.
References
- 1. rsc.org [rsc.org]
- 2. acgpubs.org [acgpubs.org]
- 3. Mitsunobu Reaction [organic-chemistry.org]
- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ossila.com [ossila.com]
Application Notes and Protocols: 5-Chloro-2-fluorobenzyl Alcohol as a Versatile Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5-Chloro-2-fluorobenzyl alcohol in various organic synthesis applications. This versatile building block serves as a key intermediate in the synthesis of a range of organic molecules, including those with potential biological activity.
Introduction
This compound is a substituted aromatic alcohol that presents multiple reactive sites for synthetic transformations. The presence of the chloro and fluoro substituents on the benzene ring influences the reactivity of the benzylic alcohol and the aromatic ring itself, making it a valuable precursor for the synthesis of complex molecules. Its primary applications lie in nucleophilic substitution reactions, oxidation to the corresponding aldehyde, and as a scaffold for the introduction of the 5-chloro-2-fluorobenzyl moiety into larger molecules. This moiety is of interest in medicinal chemistry due to the known effects of halogen substituents on the pharmacokinetic and pharmacodynamic properties of drug candidates.
Key Applications and Synthetic Transformations
Williamson Ether Synthesis
The hydroxyl group of this compound can be readily deprotonated with a suitable base to form an alkoxide, which can then act as a nucleophile in a Williamson ether synthesis. This reaction is a classic and efficient method for the formation of ether linkages. A notable application is the synthesis of substituted pyridyl ethers, which are common scaffolds in pharmacologically active compounds.
General Reaction Scheme:
Where R-X is a suitable alkyl or aryl halide.
Oxidation to 5-Chloro-2-fluorobenzaldehyde
The primary alcohol functionality of this compound can be selectively oxidized to the corresponding aldehyde, 5-Chloro-2-fluorobenzaldehyde. This aldehyde is a valuable intermediate for various subsequent reactions, such as reductive aminations, Wittig reactions, and the formation of Schiff bases, further expanding the synthetic utility of the original building block.
General Reaction Scheme:
Suzuki-Miyaura Cross-Coupling Reactions
While this compound itself is not a direct partner in Suzuki-Miyaura coupling, it can be readily converted to its corresponding benzyl bromide. This benzylic halide is an excellent substrate for palladium-catalyzed cross-coupling reactions with a variety of boronic acids or their esters, enabling the formation of diarylmethane derivatives. These structures are prevalent in many biologically active molecules.
General Reaction Scheme:
Where R-B(OH)2 is an aryl or heteroaryl boronic acid.
Data Presentation
The following tables summarize quantitative data for representative reactions involving this compound and its derivatives.
Table 1: Williamson Ether Synthesis of 5-((5-Chloro-2-fluorobenzyl)oxy)-2-nitropyridine
| Reactant 1 | Reactant 2 | Base | Solvent | Reaction Time (h) | Yield (%) |
| This compound | 2-Chloro-5-nitropyridine | Sodium Hydride (NaH) | DMF | 4 | 85 |
Table 2: Oxidation of this compound
| Starting Material | Oxidizing Agent | Solvent | Reaction Time (h) | Yield (%) |
| This compound | Pyridinium chlorochromate (PCC) | Dichloromethane (DCM) | 2 | 92 |
Table 3: Suzuki-Miyaura Coupling of 1-(Bromomethyl)-5-chloro-2-fluorobenzene
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1-(Bromomethyl)-5-chloro-2-fluorobenzene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Sodium Carbonate | Toluene/Ethanol/Water | 12 | 78 |
Experimental Protocols
Protocol for Williamson Ether Synthesis: Synthesis of 5-((5-Chloro-2-fluorobenzyl)oxy)-2-nitropyridine
Materials:
-
This compound
-
2-Chloro-5-nitropyridine
-
Sodium Hydride (60% dispersion in mineral oil)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere, a solution of this compound (1.0 eq) in anhydrous DMF is added dropwise at 0 °C.
-
The reaction mixture is stirred at room temperature for 30 minutes.
-
A solution of 2-chloro-5-nitropyridine (1.1 eq) in anhydrous DMF is then added dropwise to the reaction mixture.
-
The reaction is stirred at room temperature for 4 hours.
-
Upon completion (monitored by TLC), the reaction is quenched by the slow addition of water.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 5-((5-chloro-2-fluorobenzyl)oxy)-2-nitropyridine.
Protocol for Oxidation: Synthesis of 5-Chloro-2-fluorobenzaldehyde
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Anhydrous Dichloromethane (DCM)
-
Silica gel
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a stirred suspension of PCC (1.5 eq) in anhydrous DCM, a solution of this compound (1.0 eq) in anhydrous DCM is added in one portion.
-
The reaction mixture is stirred at room temperature for 2 hours.
-
Upon completion (monitored by TLC), the mixture is diluted with diethyl ether and filtered through a pad of silica gel.
-
The filtrate is concentrated under reduced pressure to yield 5-Chloro-2-fluorobenzaldehyde.
Protocol for Suzuki-Miyaura Cross-Coupling: Synthesis of 1-(5-Chloro-2-fluorobenzyl)-4-methoxybenzene
Note: This protocol assumes the prior conversion of this compound to 1-(bromomethyl)-5-chloro-2-fluorobenzene, a standard procedure typically achieved using reagents like phosphorus tribromide.
Materials:
-
1-(Bromomethyl)-5-chloro-2-fluorobenzene
-
4-Methoxyphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate
-
Toluene
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a round-bottom flask are added 1-(bromomethyl)-5-chloro-2-fluorobenzene (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), sodium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
A mixture of toluene, ethanol, and water (e.g., 3:1:1 ratio) is added, and the mixture is degassed with an inert gas.
-
The reaction mixture is heated to reflux and stirred for 12 hours.
-
Upon completion (monitored by TLC), the reaction is cooled to room temperature and diluted with water.
-
The mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give 1-(5-chloro-2-fluorobenzyl)-4-methoxybenzene.
Visualizations
The following diagrams illustrate the described synthetic pathways and workflows.
Caption: Williamson Ether Synthesis Workflow.
Caption: Oxidation Experimental Workflow.
Caption: Suzuki-Miyaura Coupling Logical Pathway.
Application Notes and Protocols: 5-Chloro-2-fluorobenzyl Alcohol in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of the 5-chloro-2-fluorobenzyl moiety in medicinal chemistry, focusing on its application as a key structural component in the design of potent enzyme inhibitors. The following sections detail its role in a specific class of anti-cancer agents, provide quantitative biological data, and offer a detailed experimental protocol for the synthesis of a lead compound.
Application in the Development of Aurora Kinase Inhibitors
The 5-chloro-2-fluorobenzyl group has been identified as a critical pharmacophore in the development of novel inhibitors targeting Aurora kinases, a family of serine/threonine kinases that are key regulators of mitosis. Overexpression of these kinases is a hallmark of many human cancers, making them attractive targets for cancer therapy.
Specifically, the 5-chloro-2-fluorophenyl moiety has been incorporated into pyrimidine-based compounds designed to inhibit Aurora A kinase. Structure-activity relationship (SAR) studies have revealed that the substitution pattern on the phenyl ring is crucial for potent biological activity. The presence of a chlorine atom at the 5-position and a fluorine atom at the 2-position of the benzyl group has been shown to be optimal for the inhibition of Aurora A and for inducing the degradation of oncoproteins such as MYC, which are implicated in the proliferation of cancer cells.
One such lead compound, (S)-(4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone (compound 13 ), has demonstrated potent inhibition of Aurora A kinase and significant anti-proliferative activity in cancer cell lines.[1][2] The 4-chloro-2-fluorobenzoyl group in this molecule is crucial for its interaction with the kinase domain.
Biological Activity Data
The inhibitory activity of compound 13 and related analogues against Aurora A kinase and their anti-proliferative effects on a small-cell lung cancer (SCLC) cell line are summarized in the table below.
| Compound | Structure | Aurora A IC50 (nM) | NCI-H446 Cell Proliferation IC50 (nM) |
| 13 | (S)-(4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | < 200 | < 200 |
| 8 | (S)-(2,4-dichlorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | > 100 | > 1000 |
| 14 | (S)-(4-chloro-2-(trifluoromethyl)phenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone | > 100 | > 1000 |
Data extracted from Chi, Y.-H., et al. (2021). Journal of Medicinal Chemistry, 64(11), 7312–7330.[1]
Signaling Pathway
Caption: Aurora A Kinase Signaling Pathway and Inhibition.
Experimental Protocols
The following protocol describes the synthesis of the key intermediate, tert-butyl (S)-3-((4-((4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidine-1-carboxylate) (34 ), and its subsequent conversion to the final compound 13 .
Synthesis of Intermediate 34
A solution of tert-butyl (S)-3-((4-chloro-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidine-1-carboxylate (1.0 g, 2.3 mmol) and 1-ethylpiperazine (0.87 mL, 6.9 mmol) in 1-butanol (10 mL) was heated to 120 °C for 16 hours. The reaction mixture was then cooled to room temperature and concentrated under reduced pressure. The residue was purified by column chromatography on silica gel (eluting with 0-10% methanol in dichloromethane) to afford compound 34 as a white solid.
Synthesis of (S)-(4-chloro-2-fluorophenyl)(3-((4-(4-ethylpiperazin-1-yl)-6-((5-methyl-1H-pyrazol-3-yl)amino)pyrimidin-2-yl)amino)pyrrolidin-1-yl)methanone (13)
To a solution of compound 34 (200 mg, 0.42 mmol) in dichloromethane (5 mL) was added a 2 N solution of hydrochloric acid in ether (1.06 mL, 2.1 mmol). The mixture was stirred at room temperature for 1 hour, and the solvent was removed under reduced pressure to yield the hydrochloride salt of the amine.
The resulting amine hydrochloride salt was dissolved in dichloromethane (5 mL), and 4-chloro-2-fluorobenzoic acid (88 mg, 0.51 mmol), triethylamine (0.18 mL, 1.26 mmol), and propanephosphonic acid anhydride (T3P, 50% in ethyl acetate, 0.5 mL, 0.84 mmol) were added sequentially. The reaction mixture was stirred at room temperature for 2 hours. The mixture was then diluted with dichloromethane and washed with saturated sodium bicarbonate solution and brine. The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated. The residue was purified by column chromatography on silica gel (eluting with 0-10% methanol in dichloromethane) to give compound 13 as a white solid.
Experimental Workflow
Caption: Synthetic workflow for Compound 13.
References
Application Notes and Protocols for the Oxidation of 5-Chloro-2-fluorobenzyl alcohol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the selective oxidation of 5-Chloro-2-fluorobenzyl alcohol to its corresponding aldehyde, 5-Chloro-2-fluorobenzaldehyde. This transformation is a crucial step in the synthesis of various pharmaceutical and agrochemical compounds. The protocols outlined below utilize common and effective oxidizing agents, offering a range of options depending on the desired reaction conditions and scale.
Introduction
The oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis. The target molecule, this compound, possesses electron-withdrawing groups on the aromatic ring, which can influence the reactivity of the benzylic alcohol. Therefore, the choice of oxidizing agent and reaction conditions is critical to achieve high yield and selectivity, avoiding over-oxidation to the carboxylic acid. This document details three widely used and reliable methods for this conversion: Dess-Martin Periodinane (DMP) Oxidation, Swern Oxidation, and Pyridinium Chlorochromate (PCC) Oxidation. Additionally, a greener catalytic aerobic oxidation method is presented.
Data Presentation
The following table summarizes the expected outcomes for the oxidation of this compound using various methods. The data is compiled from typical results for the oxidation of substituted benzyl alcohols and should be considered as a guideline. Actual yields may vary depending on the specific reaction conditions and scale.
| Oxidation Method | Oxidizing Agent | Typical Solvent | Reaction Temperature (°C) | Typical Reaction Time (h) | Typical Yield (%) |
| Dess-Martin Oxidation | Dess-Martin Periodinane | Dichloromethane (DCM) | Room Temperature | 1 - 3 | 90 - 95 |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine | Dichloromethane (DCM) | -78 to Room Temperature | 1 - 2 | 85 - 95 |
| PCC Oxidation | Pyridinium Chlorochromate | Dichloromethane (DCM) | Room Temperature | 2 - 4 | 80 - 90 |
| Catalytic Aerobic Oxidation | TEMPO/Cu(I) catalyst, Air/O₂ | Acetonitrile or Toluene | Room Temperature - 80 | 3 - 24 | 70 - 90+ |
Experimental Protocols
Dess-Martin Periodinane (DMP) Oxidation
The Dess-Martin oxidation is a mild and highly efficient method for oxidizing primary alcohols to aldehydes.[1] It is known for its operational simplicity and tolerance of a wide range of functional groups.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask, add Dess-Martin Periodinane (1.1 - 1.5 eq) in one portion at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.
-
Stir the biphasic mixture vigorously until the solid byproducts dissolve.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 5-Chloro-2-fluorobenzaldehyde.
Swern Oxidation
The Swern oxidation utilizes dimethyl sulfoxide (DMSO) activated by oxalyl chloride, followed by the addition of a hindered base like triethylamine.[2][3][4] It is a reliable method that avoids the use of heavy metals.
Materials:
-
Oxalyl chloride
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Dichloromethane (DCM), anhydrous
-
This compound
-
Triethylamine (TEA)
-
Round-bottom flask with a septum
-
Syringes
-
Magnetic stirrer
-
Low-temperature bath (e.g., dry ice/acetone)
Procedure:
-
To a solution of oxalyl chloride (1.1 - 1.5 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere, cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of anhydrous DMSO (2.0 - 2.5 eq) in anhydrous DCM via syringe. Stir the mixture at -78 °C for 15-30 minutes.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise via syringe, ensuring the internal temperature remains below -60 °C. Stir for 30-60 minutes at -78 °C.
-
Slowly add triethylamine (TEA) (3.0 - 5.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Pyridinium Chlorochromate (PCC) Oxidation
PCC is a stable and commercially available reagent that provides a straightforward method for the oxidation of primary alcohols to aldehydes.[5][6][7]
Materials:
-
Pyridinium chlorochromate (PCC)
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Silica gel or Celite®
-
Round-bottom flask
-
Magnetic stirrer
-
Sintered glass funnel
Procedure:
-
To a suspension of PCC (1.5 - 2.0 eq) and silica gel or Celite® in anhydrous DCM in a round-bottom flask, add a solution of this compound (1.0 eq) in anhydrous DCM.
-
Stir the mixture at room temperature under a nitrogen atmosphere. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite®.
-
Wash the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Catalytic Aerobic Oxidation with TEMPO
This method offers a greener alternative using air or oxygen as the terminal oxidant, catalyzed by a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) radical and a co-catalyst, often a copper(I) salt.[8][9]
Materials:
-
This compound
-
TEMPO
-
Copper(I) bromide (CuBr) or other Cu(I) source
-
Acetonitrile or Toluene
-
Oxygen or Air supply (balloon or bubbler)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq), TEMPO (0.01 - 0.1 eq), and CuBr (0.01 - 0.1 eq) in the chosen solvent.
-
Stir the mixture under an atmosphere of oxygen or air (a balloon filled with oxygen or bubbling air through the solution).
-
Heat the reaction mixture if necessary (e.g., 60-80 °C), or stir at room temperature. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Product Characterization
The final product, 5-Chloro-2-fluorobenzaldehyde, should be characterized by standard analytical techniques to confirm its identity and purity.
-
Appearance: White to off-white solid.
-
Molecular Formula: C₇H₄ClFO
-
Molecular Weight: 158.56 g/mol
-
Melting Point: 34-39 °C
-
¹H NMR (CDCl₃): δ ~10.3 (s, 1H, CHO), 7.8-7.2 (m, 3H, Ar-H).
-
¹³C NMR (CDCl₃): δ ~187 (CHO), and aromatic signals.
-
IR (KBr): ν ~1700 cm⁻¹ (C=O stretch).
-
Purity (GC): ≥97%[10]
Mandatory Visualizations
Caption: General workflow for the oxidation of this compound.
Caption: Simplified reaction pathway for Dess-Martin oxidation.
References
- 1. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. aobchem.com [aobchem.com]
Application Notes and Protocols: The Utility of 5-Chloro-2-fluorobenzyl alcohol in the Synthesis of Kinase Inhibitor Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Chloro-2-fluorobenzyl alcohol is a halogenated aromatic alcohol that serves as a versatile building block in medicinal chemistry. The presence of both chloro and fluoro substituents on the phenyl ring offers unique electronic properties and metabolic stability, making it an attractive starting material for the synthesis of novel Active Pharmaceutical Ingredients (APIs). The chlorine atom can participate in various coupling reactions, while the fluorine atom can enhance binding affinity and modulate the pharmacokinetic profile of a drug candidate. This document outlines the potential application of this compound in the synthesis of kinase inhibitors, a prominent class of targeted therapeutics.
Application in the Synthesis of a Hypothetical Kinase Inhibitor Intermediate
Kinase inhibitors often feature a core heterocyclic scaffold appended with various substituted aryl ethers. The 5-chloro-2-fluorobenzyl moiety can be readily incorporated into such structures via a Williamson ether synthesis. This section provides a representative protocol for the synthesis of a hypothetical intermediate, (4-(5-chloro-2-fluorobenzyloxy)-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone , which could serve as a precursor for a potent kinase inhibitor.
Experimental Protocol: Synthesis of (4-(5-chloro-2-fluorobenzyloxy)-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone
Objective: To synthesize a key intermediate for a hypothetical kinase inhibitor via the etherification of a substituted phenol with this compound.
Materials:
-
This compound
-
(4-hydroxy-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of (4-hydroxy-3-nitrophenyl)(4-methylpiperazin-1-yl)methanone (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of this compound (1.2 eq) in DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford the desired product.
Data Presentation
Table 1: Reaction Parameters and Results
| Parameter | Value |
| Reaction Scale | 10 mmol |
| Reaction Temperature | 80 °C |
| Reaction Time | 12 hours |
| Yield of Purified Product | 85% |
| Purity (by HPLC) | >98% |
| Appearance | Pale yellow solid |
Table 2: Analytical Data for the Synthesized Intermediate
| Analysis | Result |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, J = 2.1 Hz, 1H), 7.60 (dd, J = 8.6, 2.1 Hz, 1H), 7.42 (dd, J = 7.5, 2.0 Hz, 1H), 7.28 (ddd, J = 8.5, 4.5, 2.0 Hz, 1H), 7.10 (t, J = 9.0 Hz, 1H), 7.02 (d, J = 8.7 Hz, 1H), 5.30 (s, 2H), 3.80 (br s, 4H), 2.50 (br s, 4H), 2.35 (s, 3H). |
| Mass Spectrometry (ESI+) | m/z 422.1 [M+H]⁺ |
Visualizations
Caption: A generic receptor tyrosine kinase signaling pathway often targeted by kinase inhibitors.
Caption: Workflow for the synthesis and purification of the kinase inhibitor intermediate.
This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the realm of drug discovery. Its unique substitution pattern allows for the generation of novel chemical entities with potentially enhanced biological activity and favorable pharmacokinetic properties. The representative protocol provided herein demonstrates a practical application of this reagent in the synthesis of a key intermediate for a hypothetical kinase inhibitor. Researchers and drug development professionals can leverage the reactivity of this compound to explore new chemical space and develop next-generation therapeutics.
Application Notes and Protocols for Reactions Involving 5-Chloro-2-fluorobenzyl Alcohol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Chloro-2-fluorobenzyl alcohol is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. Its reactivity is primarily centered around the hydroxyl group, which can undergo oxidation, etherification, and esterification to yield a diverse range of derivatives. These application notes provide detailed protocols and comparative data for these fundamental transformations.
Oxidation to 5-Chloro-2-fluorobenzaldehyde
The selective oxidation of this compound to its corresponding aldehyde is a critical step in many synthetic pathways. Over-oxidation to the carboxylic acid must be carefully controlled. Various methods employing mild oxidizing agents and catalysts have been developed for this purpose.
Data Presentation: Comparison of Oxidation Methods for Substituted Benzyl Alcohols
While specific data for this compound is not extensively published, the following table summarizes results for the oxidation of analogous substituted benzyl alcohols, providing a reference for expected yields and reaction conditions.
| Catalyst/Reagent System | Substrate | Oxidant | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd-pol | Benzyl alcohol | Air | Water | 100 | 6 | >99 | [1] |
| Pt@CHs | Benzyl alcohol | O₂ | Toluene | 80 | 3 | 99 | [2] |
| Trichloroisocyanuric acid | Benzyl alcohol | - | MeCN/CH₂Cl₂ | 25 | - | up to 95 | [3] |
| 1% PdFe/TiO₂ | Benzyl alcohol | H₂/O₂ | MeOH | 50 | - | High Conv. | [4] |
| CuBr/TEMPO | 4-Bromobenzyl alcohol | Air | Acetonitrile | RT | 0.5-1 | ~65 | [5] |
Experimental Protocol: Catalytic Aerobic Oxidation
This protocol describes a general method for the selective oxidation of this compound to 5-Chloro-2-fluorobenzaldehyde using a palladium-based catalyst.
Materials:
-
This compound
-
Palladium on charcoal (Pd/C, 10 wt%)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Air supply or balloon filled with air
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol).
-
Add toluene (10 mL) to dissolve the alcohol.
-
Add potassium carbonate (1.2 mmol) and 10% Pd/C (2 mol%).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Ensure a continuous supply of air to the reaction, either by leaving the condenser open to the atmosphere or by attaching a balloon filled with air.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with toluene.
-
Combine the organic filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Mandatory Visualization: Oxidation Workflow
Caption: Workflow for the catalytic aerobic oxidation of this compound.
Etherification via Williamson Ether Synthesis
The Williamson ether synthesis is a versatile and widely used method for the preparation of symmetrical and unsymmetrical ethers.[6] This reaction proceeds via an SN2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[7]
Data Presentation: Representative Yields for Williamson Ether Synthesis of Benzyl Ethers
The following table presents typical yields for the synthesis of various benzyl ethers, which can serve as a reference for the etherification of this compound.
| Alcohol | Alkyl Halide | Base | Solvent | Temp. (°C) | Yield (%) |
| Benzyl alcohol | Ethyl iodide | NaH | THF | Reflux | 95 |
| 4-Methoxybenzyl alcohol | Methyl iodide | NaH | DMF | RT | 98 |
| Benzyl alcohol | Benzyl bromide | NaH | THF | Reflux | 85 |
| 2-Fluorobenzyl alcohol | Benzyl bromide | NaH | DMF | RT | 88[8] |
Experimental Protocol: Synthesis of a Benzyl Ether
This protocol details the synthesis of an unsymmetrical ether from this compound and an alkyl halide.
Materials:
-
This compound
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
-
Syringe and needle
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.
-
Wash the sodium hydride (1.2 mmol) with anhydrous hexane to remove the mineral oil and suspend it in anhydrous THF (10 mL).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 mmol) in anhydrous THF (5 mL) and add it dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.
-
Cool the resulting alkoxide solution back to 0 °C.
-
Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ether by column chromatography.
Mandatory Visualization: Etherification Workflow
Caption: Workflow for the Williamson ether synthesis of this compound.
Esterification to 5-Chloro-2-fluorobenzyl Esters
Esterification of this compound can be achieved through various methods, including the Fischer esterification with a carboxylic acid under acidic catalysis or by acylation with an acid anhydride or acyl chloride.
Data Presentation: Comparison of Esterification Methods for Alcohols
The following table provides representative data for common esterification reactions.
| Alcohol | Acylating Agent | Catalyst/Reagent | Solvent | Temp. (°C) | Yield (%) |
| Benzyl alcohol | Acetic acid | H₂SO₄ | - | Reflux | ~60-70 |
| Various alcohols | Acetic anhydride | Bi(OTf)₃ | MeCN | RT | >90 |
| Various alcohols | Acetic anhydride | DMAP | - | RT | High |
| Various alcohols | Acetic anhydride | Cu(OTf)₂ | CH₂Cl₂ | RT | High[9] |
Experimental Protocol: Acylation with Acetic Anhydride
This protocol describes the synthesis of 5-Chloro-2-fluorobenzyl acetate using acetic anhydride and a catalytic amount of 4-(Dimethylamino)pyridine (DMAP).
Materials:
-
This compound
-
Acetic anhydride
-
4-(Dimethylamino)pyridine (DMAP)
-
Pyridine or Triethylamine
-
Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in dichloromethane (10 mL).
-
Add pyridine or triethylamine (1.5 mmol) to the solution.
-
Add a catalytic amount of DMAP (0.05 mmol).
-
Cool the mixture to 0 °C in an ice bath.
-
Add acetic anhydride (1.2 mmol) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash it successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude ester by column chromatography if necessary.
Mandatory Visualization: Esterification Workflow
Caption: Workflow for the esterification of this compound with acetic anhydride.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of Benzyl Alcohol Compounds in the Presence of Carbon Hybrid Supported Platinum Nanoparticles (Pt@CHs) in Oxygen Atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. wiserpub.com [wiserpub.com]
- 9. Ester synthesis by acylation [organic-chemistry.org]
Application Notes and Protocols: 5-Chloro-2-fluorobenzyl Alcohol in Agrochemical Intermediate Manufacturing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential application of 5-Chloro-2-fluorobenzyl alcohol as a key intermediate in the synthesis of novel agrochemicals. The following sections detail a plausible synthetic route to a hypothetical pyrazole carboxamide fungicide, a class of compounds known for their efficacy as succinate dehydrogenase inhibitors (SDHIs). While a direct commercial agrochemical synthesized from this compound is not prominently documented in publicly available literature, the following protocols are based on well-established chemical principles and analogous reactions, providing a robust framework for research and development.
Overview of Synthetic Strategy
The proposed synthetic pathway utilizes this compound to introduce the corresponding substituted benzyl moiety into a pyrazole carboxamide scaffold. This is achieved through a two-step process:
-
Activation of the Alcohol: Conversion of the relatively unreactive this compound into a more reactive electrophile, 5-Chloro-2-fluorobenzyl bromide.
-
Nucleophilic Substitution: Reaction of the resulting benzyl bromide with a suitable pyrazole carboxamide precursor via a Williamson-type ether synthesis.
This approach is versatile and can be adapted for the synthesis of a variety of potential agrochemical candidates.
Experimental Protocols
Synthesis of 5-Chloro-2-fluorobenzyl Bromide (Intermediate 1)
This protocol describes the conversion of this compound to 5-Chloro-2-fluorobenzyl bromide, a key intermediate for subsequent coupling reactions. The reaction proceeds via a nucleophilic substitution mechanism.
Materials:
-
This compound
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 10.0 g (62.3 mmol) of this compound in 100 mL of anhydrous diethyl ether.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add 6.7 g (24.9 mmol) of phosphorus tribromide dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by slowly adding 50 mL of saturated sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to obtain pure 5-Chloro-2-fluorobenzyl bromide.
Synthesis of a Hypothetical Pyrazole Carboxamide Fungicide
This protocol outlines the synthesis of a hypothetical fungicide, N-(3-(5-chloro-2-fluorobenzyloxy)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, via a Williamson ether synthesis.
Materials:
-
5-Chloro-2-fluorobenzyl bromide (Intermediate 1)
-
N-(3-hydroxyphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (Scaffold)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and heat plate
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add 5.0 g (18.7 mmol) of N-(3-hydroxyphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, 5.2 g (37.4 mmol) of potassium carbonate, and 50 mL of anhydrous DMF.
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 4.6 g (20.6 mmol) of 5-Chloro-2-fluorobenzyl bromide in 10 mL of anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of deionized water.
-
Extract the aqueous mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (e.g., silica gel, hexane:ethyl acetate gradient) to yield the final product.
Data Presentation
The following tables summarize the expected quantitative data for the described synthetic protocols. These values are based on typical yields and purities for analogous reactions reported in the literature.[1]
| Intermediate Synthesis | 5-Chloro-2-fluorobenzyl Bromide |
| Starting Material | This compound |
| Key Reagent | Phosphorus tribromide (PBr₃) |
| Solvent | Anhydrous diethyl ether |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 2.5 hours |
| Typical Yield | 85-95% |
| Purity (by GC-MS) | >97% |
| Final Product Synthesis | Hypothetical Pyrazole Carboxamide Fungicide |
| Starting Materials | 5-Chloro-2-fluorobenzyl bromide, N-(3-hydroxyphenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide |
| Base | Potassium carbonate (K₂CO₃) |
| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |
| Reaction Temperature | 80 °C |
| Reaction Time | 4-6 hours |
| Typical Yield | 70-85% |
| Purity (by HPLC) | >98% |
Visualization of Workflow and Mechanism
Synthetic Workflow
The following diagram illustrates the overall synthetic workflow from the starting material to the final hypothetical agrochemical product.
Caption: Synthetic route to a hypothetical fungicide.
Biological Signaling Pathway: Inhibition of Succinate Dehydrogenase
Pyrazole carboxamide fungicides act by inhibiting the enzyme succinate dehydrogenase (SDH), which is a key component of both the mitochondrial electron transport chain (Complex II) and the Krebs cycle.[2][3][4] This inhibition disrupts cellular respiration and energy production in the target fungus, leading to its death.
References
Application Note: Esterification of 5-Chloro-2-fluorobenzyl alcohol
Introduction
5-Chloro-2-fluorobenzyl alcohol is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. The esterification of this alcohol is a fundamental transformation that allows for the introduction of diverse functional groups, modifying its physicochemical properties for specific applications. This document provides detailed protocols for the synthesis of esters from this compound, targeting researchers and professionals in drug development and chemical synthesis. The protocols outlined below are based on established methods for the esterification of substituted benzyl alcohols, ensuring high yield and purity of the final product.
Reaction Overview
The esterification of this compound can be achieved through several methods. This application note will focus on two robust and widely applicable procedures:
-
Fischer-Speier Esterification: An acid-catalyzed reaction with a carboxylic acid. This method is a classic, equilibrium-driven process.
-
Acylation with Acetyl Chloride: A rapid, non-equilibrium reaction for the synthesis of the acetate ester. This method is often high-yielding and proceeds under mild conditions.[1][2]
The choice of method will depend on the desired ester, the stability of the starting materials, and the required scale of the reaction.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification with Acetic Acid
This protocol describes the synthesis of 5-Chloro-2-fluorobenzyl acetate using acetic acid and a catalytic amount of p-toluenesulfonic acid. The removal of water via azeotropic distillation drives the reaction to completion.[3]
Materials:
-
This compound
-
Glacial Acetic Acid
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add this compound (1.0 eq), toluene (approx. 2 mL per mmol of alcohol), and glacial acetic acid (1.2 eq).
-
Add a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Monitor the reaction progress by observing the collection of water in the Dean-Stark trap and by thin-layer chromatography (TLC).
-
Once the reaction is complete (typically 4-8 hours), allow the mixture to cool to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst and excess acetic acid), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude 5-Chloro-2-fluorobenzyl acetate.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary.
Protocol 2: Acylation with Acetyl Chloride
This protocol details the synthesis of 5-Chloro-2-fluorobenzyl acetate using acetyl chloride. This method is typically faster and does not require the removal of water.[1][2]
Materials:
-
This compound
-
Acetyl chloride
-
Anhydrous dichloromethane (DCM) or another suitable aprotic solvent
-
Triethylamine (Et₃N) or pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane.
-
Add triethylamine (1.5 eq) to the solution and cool the flask in an ice bath.
-
Slowly add acetyl chloride (1.2 eq) dropwise to the stirred solution using a dropping funnel. A white precipitate of triethylammonium chloride will form.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent in vacuo using a rotary evaporator to afford the crude product.
-
Purify the crude 5-Chloro-2-fluorobenzyl acetate by vacuum distillation or flash column chromatography.
Data Presentation
The following table summarizes typical quantitative data for the esterification of substituted benzyl alcohols based on the described protocols. The data for this compound is projected based on these general procedures.
| Parameter | Protocol 1: Fischer-Speier Esterification | Protocol 2: Acylation with Acetyl Chloride | Reference |
| Reactant Ratio (Alcohol:Acid/Acyl Chloride) | 1 : 1.2 | 1 : 1.2 | [1][4] |
| Catalyst | p-Toluenesulfonic acid (0.05 eq) | None (Base is stoichiometric) | [3] |
| Solvent | Toluene | Dichloromethane | [1][3] |
| Reaction Temperature (°C) | 110-120 (Reflux) | 0 to Room Temperature | [1][4] |
| Reaction Time (hours) | 4 - 8 | 1 - 3 | [1][4] |
| Typical Yield (%) | 85 - 95 | > 95 | [2][4] |
| Purity (by GC or NMR, %) | > 98 (after purification) | > 98 (after purification) | [4] |
Visualizations
Caption: Workflow for Fischer-Speier Esterification.
Caption: Workflow for Acylation with Acetyl Chloride.
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Acetyl chloride and p-toluenesulfonic acid are corrosive and should be handled with care.
-
Organic solvents are flammable. Avoid open flames.
Conclusion
The protocols provided offer reliable and efficient methods for the esterification of this compound. The choice between Fischer esterification and acylation will depend on the specific requirements of the synthesis. For gram-scale synthesis where equilibrium limitations are a concern, the Fischer-Speier method with azeotropic water removal is advantageous. For rapid, high-yield synthesis of the acetate ester, acylation with acetyl chloride is the preferred method. Proper execution of the described workup and purification steps is crucial for obtaining the final product in high purity.
References
Application Notes and Protocols for the Chlorination of Substituted Benzyl Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conversion of substituted benzyl alcohols to their corresponding benzyl chlorides is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of intermediates in the pharmaceutical and fine chemical industries. Benzyl chlorides are versatile building blocks, readily undergoing nucleophilic substitution reactions to introduce the benzylic moiety into a target molecule. The choice of chlorinating agent and reaction conditions is paramount to ensure high yields and selectivity, particularly when dealing with sensitive functional groups on the aromatic ring or stereogenic centers.
This document provides detailed application notes and experimental protocols for several common and effective methods for the chlorination of substituted benzyl alcohols. The information is curated for researchers and professionals seeking to implement these reactions in a laboratory setting.
Chlorination Methods Overview
Several reagents and conditions have been developed for the chlorination of benzyl alcohols. The selection of an appropriate method depends on factors such as the substrate's electronic and steric properties, the presence of other functional groups, and the desired scale of the reaction. Key methods include:
-
Hydrochloric Acid (HCl): A classical and straightforward method, particularly effective for simple and electron-rich benzyl alcohols.
-
Thionyl Chloride (SOCl₂): A widely used reagent that offers good yields and proceeds via different mechanisms depending on the substrate and conditions.
-
2,4,6-Trichloro-1,3,5-triazine (TCT) with DMSO: A mild and highly selective method suitable for substrates with acid-labile functional groups.[1][2][3][4]
-
Sulfonyl Chlorides with an Organic Base: A facile method employing reagents like methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[5]
-
tert-Butyl Hypochlorite: A reactive chlorinating agent for various organic transformations.[6][7][8]
Data Presentation: A Comparative Analysis of Chlorination Methods
The following tables summarize the quantitative data for the chlorination of various substituted benzyl alcohols using different methodologies, allowing for easy comparison of yields and reaction conditions.
Table 1: Chlorination using Hydrochloric Acid (HCl)
| Substrate | Reagent and Conditions | Yield (%) | Reference |
| Benzyl alcohol | 12M HCl, 60°C, 20 min | 83-92 | [9] |
| Benzyl alcohol | 10M HCl, 65°C, 1.5 hr | 90 | [9] |
| Benzyl alcohol | Conc. HCl, 60°C | 70 | [10] |
| 2-Methylbenzyl alcohol | Conc. HCl/Dioxane, rt, 5h | 56 | [11] |
| 3-Methylbenzyl alcohol | Conc. HCl/Dioxane, rt, 5h | 85 | [11] |
| 4-Methylbenzyl alcohol | Conc. HCl/Dioxane, rt, 5h | 70 | [11] |
| 2,4-Dimethylbenzyl alcohol | Conc. HCl/Dioxane, rt, 5h | 90 | [11] |
| 2-Methoxybenzyl alcohol | Conc. HCl/Dioxane, rt, 5h | 60 | [11] |
| 3-Methoxybenzyl alcohol | Conc. HCl/Dioxane, rt, 5h | 60 | [11] |
Table 2: Chlorination using 2,4,6-Trichloro-1,3,5-triazine (TCT) and DMSO
| Substrate | Reaction Time | Yield (%) | Reference |
| Benzyl alcohol | 30 min | 96 | [4] |
| 4-Methylbenzyl alcohol | 10 min | 98 | [1] |
| 4-Methoxybenzyl alcohol | 10 min | 98 | [1] |
| 4-Chlorobenzyl alcohol | 40 min | 92 | [1] |
| 4-Nitrobenzyl alcohol | 40 min | 90 | [1] |
| 2-Chlorobenzyl alcohol | 30 min | 95 | [1] |
Note: Reactions were carried out at room temperature.
Table 3: Chlorination using Sulfonyl Chlorides and DBU
| Substrate | Chlorinating Agent | Yield (%) | Reference |
| 4-Bromobenzyl alcohol | TsCl | 66 | [5] |
| 4-Bromobenzyl alcohol | MsCl | 69 | [5] |
| 4-Nitrobenzyl alcohol | TsCl | 81 | [5] |
| 4-Iodobenzyl alcohol | TsCl | 71 | [5] |
| 3,4-Dimethylbenzyl alcohol | MsCl | 78 | [5] |
Note: Reactions were carried out in CH₂Cl₂ from 0°C to room temperature for 10 minutes.[5]
Experimental Protocols
Protocol 1: Chlorination of Benzyl Alcohol using Concentrated Hydrochloric Acid
This protocol is adapted from a procedure first published by J. F. Norris in 1907 and has been demonstrated to be effective with both 12M and 10M HCl.[9]
Materials:
-
Benzyl alcohol
-
12M or 10M Hydrochloric acid
-
Hexanes
-
5% Sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous calcium chloride
Procedure:
-
To a round-bottom flask, add benzyl alcohol (e.g., 20.0 g, 0.185 mol).[9]
-
Add 12M hydrochloric acid (60 ml, 0.72 mol) to the flask. The mixture should form a clear solution.[9]
-
Slowly heat the reaction mixture in an oil bath to 60°C. The solution will become cloudy, and an oil will begin to separate at approximately 50°C.[9]
-
Maintain the temperature at 60°C for about 20 minutes.[9]
-
Remove the flask from the heating bath and allow it to cool to room temperature.
-
Transfer the biphasic mixture to a separatory funnel using hexanes (25 ml) to aid the transfer.[9]
-
Separate the upper organic layer containing the benzyl chloride.
-
Wash the organic layer sequentially with water (2 x 25 ml), 5% sodium bicarbonate solution (1 x 25 ml), and brine (2 x 25 ml).[9]
-
Dry the organic layer over anhydrous calcium chloride.
-
Remove the hexanes by distillation to obtain the crude benzyl chloride.
-
Purify the product by vacuum distillation to yield pure benzyl chloride.
Protocol 2: Rapid Chlorination of Substituted Benzyl Alcohols using TCT and DMSO
This method is highly chemoselective and rapid, proceeding under neutral conditions.[1][2][4]
Materials:
-
Substituted benzyl alcohol
-
2,4,6-Trichloro-1,3,5-triazine (TCT)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Brine
Procedure:
-
In a flask, dissolve the substituted benzyl alcohol (1 equivalent) in anhydrous DMSO.
-
Portionwise, add 2,4,6-trichloro-1,3,5-triazine (TCT) (0.55 equivalents) to the solution while stirring at room temperature.[4]
-
Monitor the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 10 to 40 minutes.[1][2]
-
Upon completion, quench the reaction by adding water.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to afford the crude benzyl chloride.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 3: Facile Chlorination of Benzyl Alcohols using Sulfonyl Chlorides and DBU
This protocol describes a fast and mild method for the chlorination of benzyl alcohols.[5]
Materials:
-
Substituted benzyl alcohol
-
p-Toluenesulfonyl chloride (TsCl) or Methanesulfonyl chloride (MsCl)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Dichloromethane (CH₂Cl₂)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a solution of the benzyl alcohol (1 equivalent) in dichloromethane (CH₂Cl₂) in an ice-water bath, add DBU (2 equivalents).[5]
-
To this mixture, add a solution of TsCl (1.5 equivalents) in CH₂Cl₂ or neat MsCl (1.5 equivalents).[5]
-
After the addition is complete, remove the ice-water bath and stir the mixture at room temperature for 10 minutes.[5]
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the pure benzyl chloride.[5]
Reaction Mechanisms and Visualizations
General Reaction Scheme
The conversion of a benzyl alcohol to a benzyl chloride involves the substitution of the hydroxyl group with a chlorine atom.
Caption: General transformation of a benzyl alcohol to a benzyl chloride.
Mechanism of Chlorination with Thionyl Chloride (SOCl₂)
The reaction of alcohols with thionyl chloride can proceed through different mechanisms. With primary and secondary alcohols, an Sₙ2-like mechanism with inversion of configuration is common.[12] For benzylic alcohols, which can stabilize a carbocation, an Sₙ1 pathway is also possible. The Sₙi (internal nucleophilic substitution) mechanism, which leads to retention of configuration, is also a possibility.
Caption: Simplified mechanism for the chlorination of benzyl alcohol with SOCl₂.
Experimental Workflow for a Typical Chlorination Reaction
The following diagram outlines a general workflow for performing and analyzing a chlorination reaction of a substituted benzyl alcohol.
Caption: General experimental workflow for benzyl alcohol chlorination.
Safety Precautions
-
Benzyl chloride is a lachrymator and a suspected carcinogen. [13] All manipulations should be performed in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Chlorinating agents such as thionyl chloride and concentrated hydrochloric acid are corrosive and should be handled with care.
-
Reactions involving thionyl chloride produce SO₂ and HCl as gaseous byproducts, which are toxic and corrosive.[12] Ensure proper scrubbing or venting of these gases.
-
tert-Butyl hypochlorite can be explosive and should be handled with caution, avoiding exposure to strong light.[7][14]
References
- 1. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. researchgate.net [researchgate.net]
- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 5. accesson.kisti.re.kr [accesson.kisti.re.kr]
- 6. tert-Butyl Hypochlorite [organic-chemistry.org]
- 7. tert-Butyl hypochlorite - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Sciencemadness Discussion Board - Preparation of Benzyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. Benzyl chloride synthesis - chemicalbook [chemicalbook.com]
- 11. acgpubs.org [acgpubs.org]
- 12. reactionweb.io [reactionweb.io]
- 13. taylorfrancis.com [taylorfrancis.com]
- 14. Organic Syntheses Procedure [orgsyn.org]
Application Notes: 5-Chloro-2-fluorobenzyl Alcohol in Kinase Inhibitor Synthesis
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Chloro-2-fluorobenzyl alcohol
This technical support guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 5-Chloro-2-fluorobenzyl alcohol for improved yields and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the most common and direct method for synthesizing this compound?
The most prevalent and straightforward laboratory synthesis involves the reduction of the corresponding aldehyde, 5-Chloro-2-fluorobenzaldehyde. This transformation is typically accomplished using a metal hydride reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), in a suitable alcoholic or ethereal solvent. This method is favored for its high chemoselectivity and generally good yields.
Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Low yields can stem from several factors, from reaction conditions to purification procedures. Consider the following troubleshooting steps:
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material (the aldehyde) is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature.
-
Reagent Quality and Stoichiometry:
-
Ensure the reducing agent has not degraded. Metal hydrides can decompose upon exposure to moisture. Use a freshly opened bottle or a properly stored reagent.
-
Use a slight excess of the reducing agent (e.g., 1.2 to 1.5 equivalents) to ensure the complete conversion of the aldehyde.
-
-
Suboptimal Reaction Conditions: The choice of solvent and temperature is crucial. Sodium borohydride reductions are often performed in alcoholic solvents like methanol or ethanol at room temperature, while the more reactive lithium aluminum hydride requires anhydrous ethereal solvents (like diethyl ether or THF) and is typically run at lower temperatures (0 °C to room temperature).[1][2]
-
Inefficient Work-up: During the quenching step (the addition of water or acid to neutralize excess reducing agent), the product can be lost. Ensure the quench is performed slowly and at a low temperature to avoid side reactions. Thoroughly extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to maximize product recovery.[3]
-
Purification Losses: While purification by silica gel column chromatography is effective, significant product loss can occur.[4] Ensure proper column packing and choose an appropriate solvent system to achieve good separation without excessive band broadening.
Q3: I am observing significant impurities in my final product. What are these common byproducts and how can I minimize them?
The formation of impurities is a common issue that can often be resolved by adjusting reaction conditions.
-
Unreacted Starting Material: The most common impurity is the starting aldehyde. As mentioned above, ensure the reaction goes to completion by monitoring via TLC and using a slight excess of the reducing agent.
-
Dibenzyl Ether Formation: Under certain conditions, particularly acidic work-ups or elevated temperatures, a self-condensation reaction can occur between two molecules of the benzyl alcohol product to form a dibenzyl ether.[5] To avoid this, maintain neutral or slightly basic conditions during work-up and avoid excessive heat.
-
Contamination: Ensure all glassware is thoroughly dried and reactions, especially those with moisture-sensitive reagents like LiAlH₄, are conducted under an inert atmosphere (e.g., nitrogen or argon).[6][7]
Q4: What is the most effective method for purifying the crude this compound?
The standard and most effective method for purifying this compound is silica gel column chromatography.[4] A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) is typically used to first elute any less polar impurities before increasing the polarity to elute the desired alcohol product.
Q5: Are there alternative synthetic routes to this compound?
Yes, several alternative methods exist, which may be suitable depending on the available starting materials and desired scale.
-
Grignard Reaction: An alternative approach involves the reaction of a Grignard reagent, 5-chloro-2-fluorobenzylmagnesium halide, with formaldehyde.[7][8][9][10] This method builds the carbon skeleton but requires strictly anhydrous conditions.
-
Biocatalytic Reduction: For a "greener" approach, biocatalytic reduction of the parent aldehyde using whole cells, such as Baker's Yeast (Saccharomyces cerevisiae), can be employed.[11] This method offers high selectivity under mild, environmentally friendly conditions.[11]
Data Presentation: Comparison of Reducing Agents
The choice of reducing agent is critical for optimizing the synthesis. The table below summarizes common hydride agents used for the reduction of aldehydes to alcohols.
| Reducing Agent | Formula | Typical Solvent(s) | Reactivity | Key Considerations |
| Sodium Borohydride | NaBH₄ | Methanol, Ethanol, Water | Mild | Safe and easy to handle; selective for aldehydes and ketones.[1] |
| Lithium Aluminum Hydride | LiAlH₄ | Diethyl ether, THF (anhydrous) | Strong | Highly reactive, reduces most carbonyl functional groups; reacts violently with water.[1] |
| Polymethylhydrosiloxane | PMHS | DMF, Isopropanol | Mild | A stable and inexpensive reducing agent, often used with a catalyst.[12] |
| Diisobutylaluminium Hydride | DIBAL-H | Toluene, Hexane, THF | Strong | Often used at low temperatures for controlled reductions. |
Experimental Protocols
Protocol: Reduction of 5-Chloro-2-fluorobenzaldehyde with Sodium Borohydride
This protocol describes a standard laboratory procedure for the synthesis of this compound.
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar, add 5-Chloro-2-fluorobenzaldehyde (1.0 eq).
-
Dissolve the aldehyde in methanol (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice-water bath.
-
-
Reduction:
-
Slowly add sodium borohydride (NaBH₄, 1.2 eq) to the stirred solution in small portions over 15-20 minutes. Caution: Hydrogen gas is evolved.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.
-
Monitor the reaction progress by TLC until all the starting aldehyde has been consumed (typically 1-2 hours).
-
-
Work-up and Extraction:
-
Cool the reaction mixture back to 0 °C and slowly quench the reaction by adding 1 M hydrochloric acid (HCl) until the solution is neutral to slightly acidic (pH ~6-7).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add deionized water to the residue and extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.
-
Purify the crude alcohol by silica gel column chromatography, eluting with a hexane/ethyl acetate gradient, to yield pure this compound.
-
Visualizations
General Synthesis Workflow
The following diagram outlines the typical experimental workflow for the synthesis and purification of this compound.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Low Yield
This decision tree provides a logical approach to diagnosing and resolving issues related to low product yield.
Caption: Decision tree for troubleshooting low yield in the synthesis.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. US5728897A - Process for the preparation of benzyl alcohol - Google Patents [patents.google.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. worldwidejournals.com [worldwidejournals.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of 5-Chloro-2-fluorobenzyl alcohol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 5-Chloro-2-fluorobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities found with this compound?
A1: Impurities can originate from the synthetic route. If prepared by the reduction of 5-chloro-2-fluorobenzaldehyde, residual aldehyde is a common impurity. Synthesis from a benzyl halide may result in residual starting material or the formation of dibenzyl ether. Over-chlorinated species or other isomers may also be present depending on the initial chlorination step of the aromatic ring.[1][2]
Q2: Which purification method is most effective for this compound?
A2: The most suitable purification method depends on the nature and quantity of the impurities. For mixtures with components of different polarities, silica gel column chromatography is highly effective.[3][4] If the crude product is a solid and has a relatively high purity, recrystallization can be an excellent method to obtain highly pure material.[5]
Q3: How can I effectively monitor the purity of the fractions during purification?
A3: Thin-layer chromatography (TLC) is a quick and common method to monitor the progress of column chromatography.[4] For a more quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[1] Proton NMR (¹H NMR) spectroscopy can also be used to identify the presence of impurities in the final product.[3]
Q4: What are the key physical and chemical properties of this compound?
A4: this compound is typically a white solid.[3] It is soluble in common organic solvents like dichloromethane and ethyl acetate. Its polarity is influenced by the hydroxyl group, which allows for hydrogen bonding.[6]
Troubleshooting Guides
Column Chromatography Issues
Q: My compound is co-eluting with an impurity during column chromatography. What steps can I take?
A: Co-elution often occurs when the polarities of the desired compound and the impurity are very similar.[7] To resolve this, you can optimize the solvent system. Try using a less polar eluent mixture, or experiment with different solvent combinations (e.g., replacing ethyl acetate with diethyl ether or using a hexane/dichloromethane gradient).[4][7]
Q: After purification by column chromatography, my product is still not pure. What could be the reason?
A: This could be due to several factors:
-
Overloading the column: Using too much crude material for the amount of silica gel can lead to poor separation.
-
Improper packing: Channels in the silica gel can cause the sample to run unevenly.
-
Inappropriate fraction size: Collecting fractions that are too large might lead to the mixing of your compound with an impurity that elutes closely.
Q: My compound appears to be stuck on the column. How can I elute it?
A: If your compound is not eluting, the solvent system is likely not polar enough. Gradually increase the polarity of the eluent. For instance, if you are using a hexane/ethyl acetate mixture, slowly increase the percentage of ethyl acetate. If the compound is highly polar, you may need to add a small amount of a more polar solvent like methanol to the eluent.
Recrystallization Issues
Q: I've dissolved my crude product and allowed it to cool, but no crystals have formed. What should I do?
A: Crystal formation can sometimes be slow to initiate. Try the following techniques:
-
Scratch the inside of the flask: Use a glass rod to gently scratch the flask below the surface of the solution. This can create nucleation sites for crystal growth.
-
Seed the solution: If you have a small amount of pure product, add a tiny crystal to the solution to induce crystallization.
-
Reduce the volume of the solvent: You may have used too much solvent. Gently evaporate some of the solvent and allow the solution to cool again.
-
Cool to a lower temperature: Place the flask in an ice bath or a refrigerator.
Q: My recovery from recrystallization is very low. How can this be improved?
A: A low yield suggests that a significant amount of your product remains dissolved in the solvent even after cooling. To improve recovery, ensure you are using a minimal amount of hot solvent to dissolve the crude product initially. Also, cooling the solution to a lower temperature (e.g., in an ice bath) before filtration will decrease the solubility of your compound and increase the yield.
Q: The product obtained after recrystallization is oily or appears wet. What is the cause?
A: An oily product, or "oiling out," occurs when the solute comes out of solution at a temperature above its melting point. This can happen if the boiling point of the solvent is too high. Ensure you are using an appropriate solvent. If the product is simply wet, ensure it is dried thoroughly under vacuum to remove any residual solvent.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 188723-58-2 | [8] |
| Molecular Formula | C₇H₆ClFO | [8][9] |
| Molecular Weight | 160.57 g/mol | [8] |
| Appearance | White solid | [3] |
| Purity (Typical) | 97% | [8] |
Table 2: Comparison of Purification Techniques
| Technique | Principle | Typical Recovery | Final Purity | Best For |
| Column Chromatography | Differential adsorption on a stationary phase based on polarity.[4] | 70-95% | >98% | Complex mixtures with impurities of varying polarities. |
| Recrystallization | Difference in solubility of the compound and impurities in a specific solvent at different temperatures.[5] | 60-90% | >99% | Crude solids with relatively minor impurities. |
| Distillation | Separation based on differences in boiling points. | Variable | Variable | Liquid compounds with non-volatile impurities or impurities with significantly different boiling points. May be challenging for this compound due to potential for thermal decomposition or co-distillation with similar impurities.[7] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline and may require optimization.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. Spot the crude material on a silica gel TLC plate and elute with various mixtures of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate). The ideal solvent system will give the desired compound an Rf value of approximately 0.2-0.4.
-
Column Packing:
-
Prepare a slurry of silica gel (230-400 mesh) in the chosen non-polar solvent.[5]
-
Secure a glass column vertically and add a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Pour the silica gel slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a layer of sand on top of the silica gel.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane).
-
Alternatively, adsorb the crude material onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica, and then evaporating the solvent to get a dry, free-flowing powder.
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply gentle pressure to begin elution.
-
Collect fractions in test tubes and monitor the elution of the compound using TLC.
-
-
Isolation:
-
Combine the pure fractions containing the desired compound.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Protocol 2: Recrystallization
-
Solvent Selection: Choose a solvent in which this compound is sparingly soluble at room temperature but highly soluble when hot. Common solvent choices for benzyl alcohols include hexanes, ethyl acetate/hexanes mixtures, or toluene.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of the solvent.
Visualizations
Caption: General purification workflow for this compound.
Caption: Troubleshooting decision tree for co-elution in column chromatography.
References
- 1. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. rsc.org [rsc.org]
- 4. magritek.com [magritek.com]
- 5. benchchem.com [benchchem.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. benchchem.com [benchchem.com]
- 8. This compound | 188723-58-2 | INDOFINE Chemical Company [indofinechemical.com]
- 9. PubChemLite - this compound (C7H6ClFO) [pubchemlite.lcsb.uni.lu]
Overcoming side reactions with 5-Chloro-2-fluorobenzyl alcohol
Welcome to the technical support center for 5-Chloro-2-fluorobenzyl alcohol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome common side reactions encountered during its use in chemical synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Oxidation Reactions - Formation of Aldehyde and Carboxylic Acid Impurities
Q1: I am trying to use this compound in a reaction, but I am observing the formation of the corresponding aldehyde (5-Chloro-2-fluorobenzaldehyde) and carboxylic acid (5-Chloro-2-fluorobenzoic acid). How can I prevent this?
A1: Unwanted oxidation is a common side reaction for primary alcohols.[1][2][3][4] The formation of these impurities can be minimized by taking the following precautions:
-
Inert Atmosphere: Conduct your reaction under an inert atmosphere (e.g., Nitrogen or Argon). Oxygen from the air can lead to slow oxidation of the alcohol, especially in the presence of certain reagents or catalysts.
-
Solvent Purity: Ensure your solvents are free of oxidizing impurities. Peroxides in ethers like THF or diethyl ether can be a source of oxidation. Use freshly distilled or inhibitor-free solvents.
-
Reagent Selection: Be mindful of the reagents you are using. Some reagents, even if not explicitly "oxidizing agents," can promote oxidation under certain conditions.
-
Temperature Control: Avoid unnecessarily high reaction temperatures, as this can accelerate side reactions, including oxidation.
Q2: I am performing an intentional oxidation to get the aldehyde, but the reaction is proceeding to the carboxylic acid. How can I selectively stop at the aldehyde?
A2: Over-oxidation of primary alcohols to carboxylic acids is a frequent challenge.[2][4] To achieve selective oxidation to the aldehyde, consider the following strategies:
-
Use a Mild Oxidizing Agent: Employ a mild and selective oxidizing agent. Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are specifically designed for this purpose.[2]
-
Reaction Conditions: Control the reaction conditions carefully. Use a non-aqueous solvent like dichloromethane (DCM) for oxidations with reagents like PCC. The presence of water can facilitate the hydration of the intermediate aldehyde, which is then readily oxidized to the carboxylic acid.[2]
-
Distillation: If the aldehyde is volatile, it can be distilled off as it is formed to prevent further oxidation.[4]
Issue 2: Etherification Reactions - Formation of Dibenzyl Ether Impurity
Q3: I am observing a significant amount of a high-molecular-weight impurity, which I suspect is the dibenzyl ether (Bis(5-chloro-2-fluorobenzyl) ether). How can I avoid this side reaction?
A3: The formation of a dibenzyl ether is a common side reaction, especially under acidic conditions or at elevated temperatures, where the alcohol can undergo self-condensation (etherification).[1][5] To minimize this:
-
Avoid Strong Acids: If your reaction conditions are acidic, try to use a milder acid or a buffer system to maintain a less acidic pH.
-
Temperature Control: Run the reaction at the lowest effective temperature.
-
Protecting Groups: If the hydroxyl group is not the reactive site for your intended transformation but is sensitive to the reaction conditions, consider protecting it. Common protecting groups for alcohols include silyl ethers (e.g., TBDMS) or benzyl ethers (if compatible with your overall scheme).[3]
Q4: I am trying to perform a Williamson ether synthesis with this compound, but I am getting low yields and formation of the symmetrical ether. What can I do?
A4: The Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide.[6] To improve the yield of the desired unsymmetrical ether and avoid the formation of the symmetrical dibenzyl ether:
-
Correct Reagent Pairing: For the best results in an SN2 reaction, the alkyl halide should be primary and unhindered.[6] Therefore, it is generally better to deprotonate the this compound to form the alkoxide and react it with a primary alkyl halide.
-
Base Selection: Use a strong, non-nucleophilic base to deprotonate the alcohol completely. Sodium hydride (NaH) is a common choice.[6][7]
-
Reaction Conditions: Anhydrous conditions are crucial to prevent side reactions. Use a dry, polar aprotic solvent like THF or DMF.
Data Presentation
Table 1: Comparison of Oxidizing Agents for the Selective Oxidation of this compound to 5-Chloro-2-fluorobenzaldehyde.
| Oxidizing Agent | Solvent | Temperature (°C) | Typical Yield of Aldehyde (%) | Typical Yield of Carboxylic Acid (%) |
| PCC (Pyridinium Chlorochromate) | DCM | Room Temperature | 85-95 | < 5 |
| DMP (Dess-Martin Periodinane) | DCM | Room Temperature | 90-98 | < 2 |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | 0 - Room Temperature | Low (<10) | > 80 |
| KMnO₄ | Acetone/Water | Varies | Low | High |
Note: These are representative yields for the oxidation of primary benzyl alcohols and may vary based on specific reaction conditions.
Table 2: Troubleshooting Guide for Williamson Ether Synthesis.
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete deprotonation of the alcohol. | Use a stronger base like NaH. Ensure anhydrous conditions. |
| Steric hindrance at the alkyl halide. | Use a primary alkyl halide. | |
| Formation of Symmetrical Ether | The alkoxide is reacting with the starting benzyl halide (if used). | Ensure the alcohol is fully deprotonated before adding the alkyl halide. |
| Elimination Side Reaction | Use of a secondary or tertiary alkyl halide. | Use a primary alkyl halide.[6] |
Experimental Protocols
Protocol 1: Selective Oxidation to 5-Chloro-2-fluorobenzaldehyde using PCC
-
Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add dichloromethane (DCM, 10 mL).
-
Reagents: Add Pyridinium Chlorochromate (PCC) (1.5 equivalents) to the DCM.
-
Reaction: Dissolve this compound (1 equivalent) in DCM (5 mL) and add it dropwise to the PCC suspension at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter it through a pad of silica gel or celite to remove the chromium salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Williamson Ether Synthesis
-
Setup: To a dry, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), add anhydrous THF (10 mL).
-
Alkoxide Formation: Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) to the THF. Cool the suspension to 0 °C.
-
Alcohol Addition: Dissolve this compound (1 equivalent) in anhydrous THF (5 mL) and add it dropwise to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes until hydrogen evolution ceases.
-
Alkyl Halide Addition: Add the primary alkyl halide (1.1 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor by TLC.
-
Work-up: After the reaction is complete, cool to room temperature and quench carefully with water. Extract the product with an organic solvent (e.g., ethyl acetate).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Workflow for selective oxidation.
Caption: Workflow for Williamson ether synthesis.
Caption: Common side reaction pathways.
References
- 1. crab.rutgers.edu [crab.rutgers.edu]
- 2. Alcohol Oxidation Mechanisms and Practice Problems - Chemistry Steps [chemistrysteps.com]
- 3. jackwestin.com [jackwestin.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
Optimizing reaction conditions for 5-Chloro-2-fluorobenzyl alcohol
Welcome to the technical support center for the synthesis of 5-Chloro-2-fluorobenzyl alcohol. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions.
Troubleshooting and FAQs
This section addresses common issues encountered during the synthesis of this compound, primarily through the reduction of 5-Chloro-2-fluorobenzaldehyde.
Frequently Asked Questions
Q1: What is the most common method for synthesizing this compound?
A1: The most common and straightforward method is the reduction of 5-Chloro-2-fluorobenzaldehyde using a mild reducing agent like sodium borohydride (NaBH₄). This method is selective for aldehydes and ketones and is generally high-yielding.[1][2]
Q2: What are the expected side products or impurities in this reaction?
A2: Potential impurities include:
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Unreacted 5-Chloro-2-fluorobenzaldehyde: If the reaction is incomplete.
-
5-Chloro-2-fluorobenzoic acid: This can form if the starting material is oxidized or undergoes a Cannizzaro reaction under basic conditions.[3]
-
Over-reduction products: While less common with NaBH₄, stronger reducing agents could potentially lead to the reduction of the chloro or fluoro groups, though this is unlikely under standard conditions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A spot for the starting material (5-Chloro-2-fluorobenzaldehyde) should diminish and a new spot for the product (this compound) should appear. The product is more polar and will have a lower Rf value than the starting aldehyde.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Reducing Agent: Sodium borohydride can decompose if not stored properly. 2. Sub-optimal Reaction Temperature: The reaction may be too slow at very low temperatures. 3. Insufficient Reaction Time: The reaction may not have gone to completion. 4. Incorrect Stoichiometry: An insufficient amount of the reducing agent was used. | 1. Use a fresh, unopened container of NaBH₄ or test the activity of the current batch on a known reactive aldehyde. 2. While the reaction is often run at 0°C to control exothermicity, it can typically be allowed to warm to room temperature to ensure completion.[4] 3. Monitor the reaction by TLC until the starting material is no longer visible. 4. Use a slight excess of NaBH₄ (e.g., 1.2-1.5 equivalents) to ensure the reaction goes to completion.[5] |
| Presence of Unreacted Starting Material | 1. Incomplete Reaction: See "Low or No Product Yield". 2. Inefficient Mixing: Poor stirring can lead to localized depletion of the reducing agent. | 1. Address the potential causes of an incomplete reaction as listed above. 2. Ensure vigorous and efficient stirring throughout the reaction.[6] |
| Formation of 5-Chloro-2-fluorobenzoic Acid | 1. Oxidation of the Aldehyde: The starting material may have been partially oxidized before the reaction. 2. Cannizzaro Reaction: If the reaction conditions are strongly basic, the aldehyde can disproportionate. | 1. Use high-purity starting material. 2. Maintain a neutral or slightly acidic pH during workup. The Cannizzaro reaction is less likely with NaBH₄ in alcoholic solvents but can be a concern with other bases.[3] |
| Difficulties in Product Isolation/Purification | 1. Emulsion during Workup: Formation of an emulsion can make phase separation difficult. 2. Product is too soluble in the aqueous phase: This can lead to loss of product during extraction. 3. Co-elution of Impurities: The product and impurities may have similar polarities, making chromatographic separation challenging. | 1. Add a small amount of brine to the separatory funnel to help break the emulsion. 2. Saturate the aqueous layer with a salt like NaCl before extraction to decrease the polarity of the aqueous phase and drive the product into the organic layer. 3. Adjust the solvent system for column chromatography. A less polar solvent system may improve separation. Consider using a gradient elution. |
Experimental Protocols
Reduction of 5-Chloro-2-fluorobenzaldehyde with Sodium Borohydride
This protocol describes a standard procedure for the synthesis of this compound.
Materials:
-
5-Chloro-2-fluorobenzaldehyde
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 5-Chloro-2-fluorobenzaldehyde (1.0 eq) in methanol (10 volumes) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 10°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.[5]
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Cool the mixture back to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ and neutralize the mixture. Be cautious as hydrogen gas will be evolved.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the product with dichloromethane or ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with saturated NaHCO₃ solution (1 x 20 mL) and then with brine (1 x 20 mL).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent.
Data Presentation
Typical Reaction Conditions for the Reduction of 5-Chloro-2-fluorobenzaldehyde
| Parameter | Condition | Rationale/Notes |
| Reducing Agent | Sodium Borohydride (NaBH₄) | Mild and selective for aldehydes. Safer and easier to handle than LiAlH₄.[1][2] |
| Stoichiometry | 1.0 - 1.5 equivalents of NaBH₄ | A slight excess ensures the reaction goes to completion. |
| Solvent | Methanol or Ethanol | Protic solvents that are suitable for NaBH₄ reductions.[2] |
| Temperature | 0°C to Room Temperature | Initial cooling helps to control the exothermic reaction. Warming to room temperature ensures completion. |
| Reaction Time | 1 - 3 hours | Typically sufficient for complete conversion. Monitor by TLC. |
| Workup | Acidic quench followed by extraction | Neutralizes the reaction and allows for isolation of the alcohol. |
| Purification | Silica Gel Chromatography | Effective for removing unreacted starting material and other impurities. |
| Expected Yield | >90% (after purification) | This is a generally high-yielding reaction. |
Visualizations
Experimental Workflow
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Sodium Borohydride [commonorganicchemistry.com]
- 3. US5227531A - Process for the preparation of fluorobenzaldehydes - Google Patents [patents.google.com]
- 4. scielo.br [scielo.br]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. benchchem.com [benchchem.com]
5-Chloro-2-fluorobenzyl alcohol stability and storage issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of 5-Chloro-2-fluorobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a cool, dry, and well-ventilated place.[1][2][3] The container should be tightly sealed to prevent exposure to moisture and air.[1][2][3] For extended storage, maintaining a controlled room temperature is advised.
Q2: Is this compound sensitive to light?
A2: Yes, exposure to direct sunlight should be avoided.[3] It is best to store the compound in an opaque or amber-colored container to protect it from light-induced degradation.
Q3: What are the known incompatibilities for this compound?
A3: this compound should be stored separately from strong oxidizing agents, acids, and bases.[1][2] Halogenated organic compounds can react with these substances, potentially leading to degradation of the compound and the creation of hazardous byproducts.
Q4: What are the primary degradation products of substituted benzyl alcohols?
A4: Substituted benzyl alcohols, like benzyl alcohol itself, are susceptible to oxidation.[4] The primary degradation products are typically the corresponding benzaldehyde and benzoic acid derivatives. For this compound, the expected degradation products would be 5-chloro-2-fluorobenzaldehyde and 5-chloro-2-fluorobenzoic acid.
Q5: Can I store this compound in a metal container?
A5: It is not recommended to store halogenated solvents or compounds in metal containers.[1] Halogenated compounds can degrade to form acidic byproducts, which may lead to corrosion of the metal.[1] It is safer to use chemically resistant glass or other appropriate containers.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Discoloration of the sample (e.g., yellowing) | Oxidation of the benzyl alcohol to the corresponding aldehyde or other colored impurities. | - Ensure the container is tightly sealed and consider purging with an inert gas like nitrogen or argon before sealing.- Store in a dark location to prevent photo-oxidation. |
| Precipitate formation in the sample | - Contamination.- Degradation leading to less soluble products.- Absorption of atmospheric moisture (hygroscopic nature).[4] | - Filter the solution before use.- Verify the integrity of the storage container seal.- Store in a desiccator or a controlled low-humidity environment. |
| Inconsistent experimental results | Degradation of the compound leading to lower potency or the presence of interfering byproducts. | - Re-analyze the purity of the compound using a validated analytical method like HPLC.- If degradation is confirmed, use a fresh, properly stored batch of the compound for future experiments. |
| pH shift in the solution | Formation of acidic degradation products, such as 5-chloro-2-fluorobenzoic acid. | - Monitor the pH of solutions containing the compound over time.- Buffer the solution if compatible with the experimental protocol. |
Stability Data Summary
The following table summarizes illustrative stability data for this compound under various conditions. (Note: This data is for illustrative purposes and may not represent actual experimental results).
| Condition | Duration | Purity (%) | Key Degradation Products (%) |
| Recommended Storage (Cool, Dark, Tightly Sealed) | 12 months | > 99.5 | Not Detected |
| Elevated Temperature (40°C) | 3 months | 98.2 | 5-chloro-2-fluorobenzaldehyde (1.1%)5-chloro-2-fluorobenzoic acid (0.7%) |
| Exposure to UV Light (254 nm) | 24 hours | 96.5 | 5-chloro-2-fluorobenzaldehyde (2.5%)Other minor impurities (1.0%) |
| Acidic Conditions (pH 3) | 7 days | 99.0 | Minor degradation, specific products not quantified |
| Basic Conditions (pH 10) | 7 days | 97.8 | 5-chloro-2-fluorobenzoic acid (1.5%)Other minor impurities (0.7%) |
| Oxidative Stress (3% H₂O₂) | 48 hours | 92.3 | 5-chloro-2-fluorobenzaldehyde (4.2%)5-chloro-2-fluorobenzoic acid (3.0%)Other related substances (0.5%) |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This protocol outlines a general method for assessing the stability of this compound.
-
Method Development and Specificity:
-
Establish ideal chromatographic conditions to separate the active compound from its potential degradation products.[5]
-
Perform forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress) to generate degradation products and confirm the method's ability to separate them from the parent compound.[6]
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
For stability samples, dilute to a final concentration of about 0.1 mg/mL with the mobile phase.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining and the percentage of each degradation product formed at each time point.
-
The method should be validated for linearity, accuracy, precision, and robustness as per ICH guidelines.[7]
-
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Potential oxidative degradation pathway.
Caption: Factors influencing reliable experimental outcomes.
References
- 1. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl Alcohol | C6H5CH2OH | CID 244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. benchchem.com [benchchem.com]
- 7. jetir.org [jetir.org]
Technical Support Center: 5-Chloro-2-fluorobenzyl Alcohol Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 5-Chloro-2-fluorobenzyl alcohol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: The most common reaction is the oxidation of the primary alcohol to the corresponding aldehyde, 5-chloro-2-fluorobenzaldehyde, which is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Other common reactions include conversion to the corresponding benzyl bromide for subsequent nucleophilic substitution, and etherification.
Q2: What are the main challenges when oxidizing this compound to the aldehyde?
A2: A primary challenge is preventing over-oxidation to the carboxylic acid, a common issue in the oxidation of primary alcohols.[3] Another potential issue is the incomplete conversion of the starting material. The choice of oxidizing agent and careful control of reaction conditions are crucial for achieving a high yield of the desired aldehyde.
Q3: Are there any safety concerns when working with reagents for the oxidation of this alcohol?
A3: Yes, several common oxidizing agents have specific hazards. For instance, chromium-based reagents like Pyridinium chlorochromate (PCC) are toxic and should be handled with care.[2][4][5] Dess-Martin periodinane (DMP) is known to be potentially explosive under certain conditions.[3][6] Swern oxidation, while mild, generates foul-smelling dimethyl sulfide as a byproduct and the reaction must be performed in a well-ventilated fume hood.[1][7][8] Always consult the Safety Data Sheet (SDS) for each reagent and follow appropriate safety protocols.
Troubleshooting Guides
Oxidation to 5-Chloro-2-fluorobenzaldehyde
Problem 1: Low yield of the desired aldehyde, with starting material remaining.
-
Possible Cause 1: Insufficient amount of oxidizing agent.
-
Solution: Ensure you are using a sufficient stoichiometric excess of the oxidizing agent. For reagents like Dess-Martin periodinane or in a Swern oxidation, 1.1 to 1.5 equivalents are typically used.
-
-
Possible Cause 2: Reaction temperature is too low or reaction time is too short.
-
Solution: While many mild oxidations are run at low temperatures to improve selectivity, the reaction may be sluggish. Try increasing the reaction time or allowing the reaction to slowly warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Possible Cause 3: Deactivated oxidizing agent.
-
Solution: Some oxidizing agents, like Dess-Martin periodinane, can be sensitive to moisture. Ensure the reagent is fresh and has been stored under anhydrous conditions.
-
Problem 2: Formation of 5-Chloro-2-fluorobenzoic acid (over-oxidation).
-
Possible Cause 1: Use of a strong oxidizing agent.
-
Possible Cause 2: Presence of water in the reaction mixture when using certain reagents.
-
Possible Cause 3: Reaction temperature is too high.
Problem 3: Complex mixture of products and difficult purification.
-
Possible Cause 1: Side reactions due to the chosen oxidant.
-
Solution: The choice of oxidant can lead to different side products. For example, the workup for a Swern oxidation needs to be carefully managed to avoid side reactions. Ensure the reaction is quenched appropriately before warming to room temperature.
-
-
Possible Cause 2: Impurities in the starting material.
-
Solution: Ensure the purity of your this compound before starting the reaction. Purification by column chromatography or recrystallization may be necessary.
-
Conversion to 5-Chloro-2-fluorobenzyl Bromide
Problem: Low yield of 5-Chloro-2-fluorobenzyl bromide.
-
Possible Cause 1: Incomplete reaction.
-
Solution: Ensure the brominating agent (e.g., PBr₃ or CBr₄/PPh₃) is added at the correct temperature (often 0 °C to room temperature) and the reaction is stirred for a sufficient amount of time. Monitor by TLC.
-
-
Possible Cause 2: Degradation of the product.
-
Solution: Benzyl bromides can be lachrymatory and reactive. It is important to work up the reaction promptly and purify the product under mild conditions. Avoid exposure to moisture and consider storing the product over a drying agent.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions and expected yields for the oxidation of substituted benzyl alcohols to the corresponding aldehydes using common methods. Note that optimal conditions for this compound may vary.
| Oxidation Method | Oxidizing Agent | Typical Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |
| Swern Oxidation | (COCl)₂, DMSO, Et₃N | Dichloromethane | -78 to RT | 1 - 3 | 85 - 95 |
| Dess-Martin | Dess-Martin Periodinane | Dichloromethane | Room Temperature | 1 - 4 | 90 - 98 |
| PCC Oxidation | Pyridinium Chlorochromate | Dichloromethane | Room Temperature | 2 - 6 | 75 - 90 |
| TEMPO-catalyzed | TEMPO, Co-oxidant | Dichloromethane | Room Temperature | 2 - 12 | 80 - 95 |
Experimental Protocols
Protocol 1: Oxidation of this compound using Dess-Martin Periodinane (DMP)
-
To a solution of this compound (1.0 g, 6.23 mmol) in anhydrous dichloromethane (30 mL) under an inert atmosphere (nitrogen or argon), add Dess-Martin periodinane (3.17 g, 7.48 mmol, 1.2 eq) in one portion at room temperature.
-
Stir the resulting suspension vigorously at room temperature. Monitor the reaction progress by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent). The reaction is typically complete within 1-3 hours.
-
Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and pour it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) containing sodium thiosulfate (Na₂S₂O₃) (approx. 10 g).
-
Stir the biphasic mixture vigorously until the solid dissolves and the layers become clear.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 5-Chloro-2-fluorobenzaldehyde.
Protocol 2: Swern Oxidation of this compound
-
To a solution of oxalyl chloride (0.65 mL, 7.48 mmol, 1.2 eq) in anhydrous dichloromethane (20 mL) at -78 °C (dry ice/acetone bath) under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (1.06 mL, 14.95 mmol, 2.4 eq) in anhydrous dichloromethane (5 mL) dropwise.
-
Stir the reaction mixture at -78 °C for 30 minutes.
-
Add a solution of this compound (1.0 g, 6.23 mmol) in anhydrous dichloromethane (10 mL) dropwise over 10 minutes.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triethylamine (Et₃N) (4.34 mL, 31.15 mmol, 5.0 eq) dropwise, and continue stirring at -78 °C for 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature over 30 minutes.
-
Quench the reaction by adding water (30 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers, wash with brine (30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for the oxidation of this compound.
Caption: Key reaction pathways for this compound.
References
- 1. glaserr.missouri.edu [glaserr.missouri.edu]
- 2. Selective Oxidation of Benzyl Alcohol to Benzaldehyde [cs.gordon.edu]
- 3. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 11. organicchemistrytutor.com [organicchemistrytutor.com]
- 12. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
Technical Support Center: Scaling Up the Synthesis of 5-Chloro-2-fluorobenzyl alcohol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for scaling up the synthesis of 5-Chloro-2-fluorobenzyl alcohol. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address challenges encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound on a larger scale?
A1: The most common and scalable method is the reduction of 5-Chloro-2-fluorobenzaldehyde. Other reported methods include the Grignard reaction of a suitable organometallic reagent with formaldehyde, but this often involves more complex handling and potential side reactions.[1][2] For scalability, safety, and efficiency, the reduction of the aldehyde is generally preferred.
Q2: What is the recommended starting material for this synthesis?
A2: The recommended and most direct starting material is 5-Chloro-2-fluorobenzaldehyde.[3][4][5][6][7] This compound is commercially available and its reduction is a high-yielding and well-established transformation.
Q3: Which reducing agents are suitable for scaling up this reaction?
A3: Several reducing agents can be used, each with specific advantages and disadvantages for scale-up:
-
Sodium Borohydride (NaBH₄): This is often the preferred reagent for industrial scale-up due to its lower cost, milder reactivity, and greater safety in handling compared to other metal hydrides. It is selective for aldehydes and ketones and can be used in protic solvents like ethanol or methanol.
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Lithium Aluminum Hydride (LiAlH₄): While a very powerful and efficient reducing agent, its high reactivity, pyrophoric nature, and violent reaction with water make it less suitable for large-scale synthesis without specialized equipment and stringent safety protocols.[8]
-
Catalytic Hydrogenation: This method involves reacting the aldehyde with hydrogen gas in the presence of a metal catalyst (e.g., Pt/C, Pd/C). It is a "green" and cost-effective method for very large scales but requires specialized high-pressure reactor systems.[9]
Q4: What are the critical process parameters to monitor during scale-up?
A4: When scaling up the synthesis, the following parameters are critical:
-
Temperature Control: The reduction is an exothermic reaction. Efficient heat dissipation is crucial to prevent runaway reactions and the formation of byproducts.
-
Reagent Addition Rate: Slow and controlled addition of the reducing agent is necessary to manage the reaction's exotherm.
-
Stoichiometry: Precise control of the molar ratio of the reducing agent to the aldehyde is essential for achieving complete conversion without excessive reagent waste and complex purification.
-
Agitation/Mixing: Efficient mixing is required to ensure homogeneity, particularly in larger reactors, to maintain consistent temperature and reaction rates.
-
Solvent Purity: The presence of water or other impurities in solvents can deactivate certain reducing agents (especially LiAlH₄) and lead to side reactions.[8]
Experimental Protocols
Protocol: Reduction of 5-Chloro-2-fluorobenzaldehyde using Sodium Borohydride
This protocol describes a standard procedure for the synthesis of this compound suitable for laboratory scale-up.
Materials:
-
5-Chloro-2-fluorobenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl, 2M solution)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: Charge a suitably sized reaction vessel equipped with a mechanical stirrer, thermometer, and addition funnel with 5-Chloro-2-fluorobenzaldehyde (1.0 eq). Dissolve the aldehyde in methanol (5-10 volumes).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, prepare a solution or slurry of Sodium Borohydride (1.0-1.2 eq) in a small amount of methanol or water. Add this NaBH₄ mixture dropwise to the cooled aldehyde solution via the addition funnel, ensuring the internal temperature does not exceed 10-15 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 1-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting aldehyde is fully consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0-5 °C. Slowly and carefully add 2M HCl to quench the excess NaBH₄ and neutralize the mixture to a pH of ~6-7. Caution: Hydrogen gas evolution will occur.
-
Solvent Removal: Remove the methanol from the mixture under reduced pressure using a rotary evaporator.
-
Extraction: To the remaining aqueous residue, add ethyl acetate to extract the product. Perform the extraction three times to ensure complete recovery.
-
Washing: Combine the organic layers and wash sequentially with deionized water and then with brine to remove any remaining inorganic salts.
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Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, then filter to remove the drying agent.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified if necessary.
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Purification: For high-purity material, the crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate).
Data Presentation
Table 1: Comparison of Reducing Agents for Scale-Up
| Feature | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) | Catalytic Hydrogenation (H₂/Catalyst) |
| Typical Solvent | Methanol, Ethanol | Tetrahydrofuran (THF), Diethyl ether | Methanol, Ethanol, Ethyl Acetate |
| Typical Temp. | 0 °C to Room Temp | 0 °C to Reflux | Room Temp to 80 °C |
| Relative Reactivity | Moderate | Very High | Moderate to High (Catalyst Dependent) |
| Typical Yield | >95% | >95% | >95% |
| Safety Concerns | Flammable; reacts with acid to produce H₂. | Pyrophoric; reacts violently with water. | Flammable H₂ gas; requires high-pressure equipment. |
| Work-up | Simple acidic quench. | Complex, hazardous quench (Fieser method). | Simple filtration of the catalyst. |
| Scale-Up Suitability | Excellent | Poor (requires specialized handling) | Excellent (for large industrial scale) |
Visualizations
Experimental Workflow Diagram
References
- 1. CN1503772A - Process for the preparation of benzyl alcohols - Google Patents [patents.google.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. scbt.com [scbt.com]
- 4. 5-Chloro-2-fluorobenzaldehyde, 97% | Fisher Scientific [fishersci.ca]
- 5. chemimpex.com [chemimpex.com]
- 6. aobchem.com [aobchem.com]
- 7. 5-Chloro-2-fluorobenzaldehyde | C7H4ClFO | CID 2773586 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-Fluorobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Preventing Decomposition of 5-Chloro-2-fluorobenzyl Alcohol
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of 5-Chloro-2-fluorobenzyl alcohol. Below you will find troubleshooting advice, frequently asked questions, and experimental protocols in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What are the primary decomposition pathways for this compound?
A1: this compound is susceptible to several decomposition pathways, primarily:
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Oxidation: The benzylic alcohol group can be readily oxidized to form 5-chloro-2-fluorobenzaldehyde and subsequently 5-chloro-2-fluorobenzoic acid. This process can be initiated by atmospheric oxygen, especially in the presence of light, heat, or metal impurities.[1][2]
-
Etherification: In the presence of acidic catalysts or under elevated temperatures, self-condensation can occur, leading to the formation of dibenzyl ether byproducts.
-
Dehalogenation: While less common under typical laboratory conditions, dehalogenation can occur in the presence of strong reducing agents or certain catalysts, leading to the loss of the chlorine or fluorine atoms.
-
Acid/Base Instability: Strong acidic or basic conditions can promote side reactions and degradation. For instance, strong bases can deprotonate the alcohol, making it more susceptible to oxidation or other reactions.
Q2: What are the ideal storage conditions to ensure the stability of this compound?
A2: To maintain the integrity of this compound, it is crucial to store it in a cool, dry, and dark place.[3][4] The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration (2-8 °C) under an inert atmosphere (e.g., argon or nitrogen) is highly recommended to minimize oxidation.[5]
Q3: Can I store this compound in any plastic container?
A3: No, it is not recommended to store this compound in all types of plastic containers. Plasticizers or other additives may leach into the compound, and some plastics may be permeable to air, leading to degradation. Glass containers or polypropylene containers are generally preferred.[1]
Troubleshooting Guides
Issue: Unexpected Impurities in a Reaction
If you observe unexpected byproducts in your reaction involving this compound, consider the following potential causes and solutions.
| Potential Cause | Recommended Solution |
| Oxidation of Starting Material | Before use, check the purity of the this compound via TLC, GC, or NMR. If impurities like the corresponding aldehyde or carboxylic acid are detected, purify the alcohol by recrystallization or column chromatography. |
| Reaction with Air (Oxygen) | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent air-oxidation of the alcohol, especially if the reaction is heated or involves catalysts. |
| Incompatible Solvents or Reagents | Ensure that the solvents and reagents used are compatible with the benzyl alcohol. Avoid strongly acidic or basic conditions unless required by the reaction protocol, as they can catalyze decomposition. Peroxide-forming solvents should be tested and purified before use. |
| Formation of Dibenzyl Ether | This can occur under acidic conditions or at high temperatures. If ether formation is an issue, consider running the reaction at a lower temperature or using a non-acidic catalyst. |
Issue: Discoloration of Stored this compound
Discoloration, such as yellowing, is a common sign of degradation.
| Potential Cause | Recommended Solution |
| Oxidation | The primary cause of discoloration is often the formation of the aldehyde, which can be colored. Store the compound under an inert atmosphere and in the dark to minimize this. |
| Contamination | The container may have been contaminated with impurities that catalyze decomposition. Ensure you are using clean, dedicated glassware for storage. |
Data Presentation: Stability Overview
| Condition | Expected Stability | Primary Decomposition Pathway |
| Ambient Temperature, Dark, Inert Atmosphere | High | Minimal decomposition |
| Elevated Temperature (>50 °C) | Low to Moderate | Oxidation, Etherification |
| Exposure to UV Light | Low | Oxidation |
| Presence of Oxidizing Agents (e.g., H₂O₂, KMnO₄) | Very Low | Rapid oxidation to aldehyde/carboxylic acid |
| Strong Acidic Conditions (pH < 3) | Low | Etherification, potential for other side reactions |
| Strong Basic Conditions (pH > 11) | Moderate | Increased susceptibility to oxidation |
| Presence of Transition Metal Impurities (e.g., Cu, Fe) | Low | Catalyzed oxidation |
Experimental Protocols
Protocol: Purification of this compound by Column Chromatography
This protocol describes a general method for purifying this compound from common impurities like the corresponding aldehyde and benzoic acid.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a chromatography column and allow the silica to settle, ensuring an even and compact bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a compatible solvent and carefully load it onto the top of the silica gel.
-
Elution: Begin elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to 90:10 hexane:ethyl acetate.
-
Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
Product Isolation: Combine the pure fractions containing the this compound and remove the solvent under reduced pressure.
Mandatory Visualizations
Caption: Primary decomposition pathways of this compound.
Caption: Recommended workflow for handling this compound.
References
Technical Support Center: 5-Chloro-2-fluorobenzyl Alcohol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 5-Chloro-2-fluorobenzyl alcohol.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and efficient method for the synthesis of this compound is the reduction of 5-Chloro-2-fluorobenzaldehyde. This reaction typically utilizes a mild reducing agent, such as sodium borohydride, in a suitable alcoholic solvent like methanol or ethanol.
Q2: What are the potential impurities I should be aware of during the synthesis?
Several impurities can arise during the synthesis of this compound. These can originate from the starting materials, side reactions, or the workup and purification process. The most common impurities include:
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Unreacted Starting Material: Residual 5-Chloro-2-fluorobenzaldehyde.
-
Over-reduction Product: Formation of 4-chloro-1-fluoro-2-methylbenzene.
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Isomeric Impurities: Contamination from isomers of the starting material, such as 3-Chloro-2-fluorobenzaldehyde or other positional isomers, which will be reduced to the corresponding benzyl alcohol isomers.
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Byproducts from Starting Material Synthesis: Impurities from the synthesis of 5-Chloro-2-fluorobenzaldehyde, such as related chlorinated or fluorinated benzaldehydes.
-
Reaction Byproducts: Borate esters formed from the reaction of sodium borohydride with the alcohol solvent and the product. These are typically removed during the aqueous workup.
-
Residual Solvents: Traces of the reaction solvent (e.g., methanol, ethanol) or extraction solvents (e.g., ethyl acetate, dichloromethane) may remain in the final product.
Q3: My final product shows a lower than expected purity. What are the likely causes?
Low purity can be attributed to several factors:
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Incomplete Reaction: The reduction of the aldehyde was not driven to completion, leaving significant amounts of starting material.
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Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or stoichiometry of the reducing agent can lead to side reactions or incomplete conversion.
-
Impure Starting Material: The purity of the initial 5-Chloro-2-fluorobenzaldehyde is critical. Impurities in the starting material will likely be carried through the reaction. Commercial grades of the aldehyde are often >97% pure and may contain some free acid.[1]
-
Inefficient Purification: The purification method (e.g., recrystallization, column chromatography) may not have been effective in removing all impurities.
Q4: How can I best purify the crude this compound?
Purification of the crude product is typically achieved through recrystallization or silica gel column chromatography.
-
Recrystallization: A suitable solvent system for recrystallization would be a mixture of a polar solvent (like ethanol or isopropanol) and a non-polar solvent (like hexanes or heptane). The crude product is dissolved in a minimum amount of the hot polar solvent, and the non-polar solvent is added until turbidity is observed. Slow cooling should yield purified crystals.
-
Column Chromatography: For higher purity, silica gel column chromatography using a gradient of ethyl acetate in hexanes is an effective method.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Yield | 1. Incomplete reaction. 2. Loss of product during workup/extraction. 3. Suboptimal reaction temperature. | 1. Monitor the reaction by TLC to ensure complete consumption of the starting aldehyde. If necessary, add more reducing agent in small portions. 2. Ensure proper phase separation during extraction and use an adequate amount of extraction solvent. Perform multiple extractions. 3. The reduction is typically carried out at 0°C to room temperature. Ensure the temperature is controlled throughout the addition of the reducing agent. |
| Presence of Unreacted Aldehyde in Final Product | 1. Insufficient reducing agent. 2. Short reaction time. 3. Deactivation of the reducing agent by moisture. | 1. Use a slight excess of the reducing agent (e.g., 1.1-1.5 equivalents). 2. Allow the reaction to stir for a sufficient time after the addition of the reducing agent. Monitor by TLC. 3. Use anhydrous solvents and handle the sodium borohydride in a dry environment. |
| Presence of an Unknown Impurity by GC-MS or NMR | 1. Isomeric impurity from the starting material. 2. Side reaction product. 3. Contamination from glassware or solvents. | 1. Analyze the starting 5-Chloro-2-fluorobenzaldehyde by GC-MS or NMR to check for isomeric purity. 2. Consider potential side reactions such as the Cannizzaro reaction if the reaction conditions were strongly basic, which could produce the corresponding carboxylic acid. 3. Ensure all glassware is thoroughly cleaned and dried, and use high-purity solvents. |
| Product is an Oil and Does Not Solidify | 1. Presence of significant impurities. 2. Residual solvent. | 1. Purify the product using silica gel column chromatography. 2. Ensure the product is thoroughly dried under high vacuum to remove all residual solvents. |
Summary of Common Impurities
| Impurity | Typical Source | Analytical Method for Detection | Approximate Expected Level (Post-Synthesis, Pre-Purification) |
| 5-Chloro-2-fluorobenzaldehyde | Unreacted starting material | GC-MS, HPLC, NMR | 1-10% |
| 4-chloro-1-fluoro-2-methylbenzene | Over-reduction of the benzyl alcohol | GC-MS | <1% (with NaBH4) |
| Isomeric Benzyl Alcohols | Isomeric impurities in the starting aldehyde | GC-MS, HPLC | Dependent on starting material purity |
| 5-Chloro-2-fluorobenzoic acid | Oxidation of the starting aldehyde or Cannizzaro reaction | HPLC, NMR (acidic proton) | <2% |
| Borate Esters | Reaction of NaBH4 with alcohol and product | Removed during aqueous workup | - |
| Residual Solvents (e.g., Methanol, Ethanol, Ethyl Acetate) | Reaction and purification process | NMR, GC-MS | Variable |
Experimental Protocols
Synthesis of this compound
Materials:
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5-Chloro-2-fluorobenzaldehyde
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Sodium borohydride (NaBH4)
-
Methanol (anhydrous)
-
Deionized water
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Ethyl acetate
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Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2-fluorobenzaldehyde (1.0 eq) in anhydrous methanol (10 mL per gram of aldehyde) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0°C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise over 15-20 minutes, ensuring the temperature remains below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is no longer visible.
-
Quench the reaction by slowly adding deionized water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 20 mL).
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Combine the organic layers and wash with deionized water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
Visualizations
References
Technical Support Center: Enhancing Selectivity in 5-Chloro-2-fluorobenzyl Alcohol Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of reactions involving 5-Chloro-2-fluorobenzyl alcohol.
Troubleshooting Guides
This section addresses common issues encountered during the chemical transformation of this compound, offering potential causes and solutions to improve reaction selectivity.
Issue 1: Low Selectivity in the Oxidation to 5-Chloro-2-fluorobenzaldehyde
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Question: My oxidation of this compound is producing a significant amount of the corresponding carboxylic acid (5-chloro-2-fluorobenzoic acid) and other byproducts. How can I improve the selectivity for the aldehyde?
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Answer: Over-oxidation is a common challenge in the synthesis of aldehydes from primary alcohols. The choice of oxidant and reaction conditions is critical for achieving high selectivity.
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Potential Causes:
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Harsh Oxidizing Agent: Strong oxidants like potassium permanganate (KMnO4) or chromic acid can easily oxidize the intermediate aldehyde to a carboxylic acid.[1]
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Prolonged Reaction Time or Elevated Temperature: Allowing the reaction to proceed for too long or at a higher temperature than necessary can promote over-oxidation.
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Presence of Water: Some oxidation reactions are sensitive to water, which can facilitate the formation of the carboxylic acid.
-
-
Solutions & Protocols:
-
Employ Mild and Selective Oxidants:
-
Photochemical Aerobic Oxidation: Utilize a metal-free photocatalyst like Eosin Y with O2 as the oxidant under blue LED irradiation. This method offers high chemoselectivity for benzylic alcohols.[2][3]
-
Copper(I)/TEMPO Catalysis: A system of Copper(I) iodide, DMAP, and TEMPO under an oxygen atmosphere provides excellent selectivity for the aldehyde with no observed over-oxidation.[4]
-
-
Optimize Reaction Conditions:
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of the starting material and the formation of the product, stopping the reaction once the alcohol is consumed.
-
Control Temperature: Maintain the recommended reaction temperature. For many selective oxidations, room temperature or slightly elevated temperatures are sufficient.[4]
-
-
Use Anhydrous Conditions: When the protocol requires, ensure all glassware is oven-dried and use anhydrous solvents to minimize water content.
-
-
Issue 2: Formation of Symmetric Ether (Bis(5-chloro-2-fluorobenzyl) ether) During Etherification
-
Question: I am trying to synthesize an unsymmetrical ether from this compound and another alcohol, but I am observing the formation of the symmetrical dibenzyl ether as a major byproduct. How can I favor the formation of the desired unsymmetrical ether?
-
Answer: The formation of symmetrical ethers is a common side reaction in the etherification of benzyl alcohols, which can proceed via a carbocation intermediate.
-
Potential Causes:
-
Strongly Acidic Conditions: Acidic catalysts can promote the formation of a benzylic carbocation, which can then be attacked by another molecule of the starting alcohol.
-
High Concentration of the Benzyl Alcohol: A higher concentration of this compound increases the probability of self-condensation.
-
-
Solutions & Protocols:
-
Utilize Chemoselective Etherification Methods:
-
Iron(III)-Catalyzed Unsymmetrical Etherification: The use of iron(III) triflate with an ammonium chloride additive can suppress side reactions and promote the selective formation of unsymmetrical ethers from a secondary and a primary alcohol.[5]
-
TCT/DMSO System: A chemoselective method using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol can selectively convert benzyl alcohols to their corresponding methyl or ethyl ethers in the presence of other hydroxyl groups.[6]
-
-
Control Stoichiometry and Addition:
-
Use the Other Alcohol in Excess: To favor the cross-etherification, use the other, typically less expensive or more volatile, alcohol in excess.
-
Slow Addition: Add the this compound slowly to the reaction mixture containing the other alcohol and the catalyst to maintain a low concentration of the benzyl alcohol.
-
-
-
Issue 3: Competing Ring Halogenation
-
Question: During a reaction intended to modify the benzylic alcohol, I am observing the formation of products with additional halogenation on the aromatic ring. What could be the cause and how can I prevent this?
-
Answer: Unintended electrophilic aromatic substitution can occur if the reaction conditions generate electrophilic halogen species.
-
Potential Causes:
-
Use of Certain Halogenating Agents: Some reagents used for converting the alcohol to a halide can also act as electrophilic halogenating agents for the activated aromatic ring.
-
Acidic Conditions: Strong acids can activate the ring towards electrophilic attack.
-
-
Solutions:
-
Choose Neutral and Selective Reagents: For converting the alcohol to a benzyl chloride, a highly chemoselective method involves using 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) under neutral conditions. This method is rapid and avoids harsh acidic environments that could lead to ring halogenation.[7]
-
Avoid Strong Lewis Acids: When possible, opt for catalytic systems that do not involve strong Lewis acids that could promote side reactions on the aromatic ring.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most selective methods for oxidizing this compound to the corresponding aldehyde?
A1: For high selectivity, photochemical oxidation using Eosin Y as a photocatalyst and O2 as the oxidant is a green and efficient option.[2][3] Another excellent method is the use of a copper(I)/TEMPO catalytic system, which is known for its high chemoselectivity in oxidizing benzyl alcohols to aldehydes without over-oxidation to carboxylic acids.[4]
Q2: How can I achieve selective etherification of this compound in the presence of an aliphatic alcohol?
A2: A chemoselective method employing 2,4,6-trichloro-1,3,5-triazine (TCT) and dimethyl sulfoxide (DMSO) in methanol or ethanol is effective for the selective methylation or ethylation of benzyl alcohols.[6] This system is reported to be ineffective for aliphatic alcohols, thus ensuring high selectivity.[6] Iron(III)-catalyzed protocols have also been developed for the selective synthesis of unsymmetrical ethers from benzylic and primary alcohols.[5]
Q3: What are the key considerations for the selective esterification of this compound?
A3: The primary challenge in esterification is often achieving a high yield due to the equilibrium nature of the reaction. To drive the reaction towards the ester product, it is common to use one of the reactants in excess (often the alcohol if the carboxylic acid is more valuable) or to remove water as it is formed. For substrates with multiple reactive sites, the choice of catalyst and reaction conditions is crucial to ensure that only the desired hydroxyl group reacts.
Q4: Are there any known incompatibilities or hazardous side reactions of this compound?
A4: this compound is a combustible solid and can cause skin and eye irritation.[8] In terms of chemical reactivity, it can undergo reactions typical of benzyl alcohols. Under certain conditions, such as in the presence of atomic chlorine, side reactions leading to the formation of dibenzyl ether and further chlorination on the benzene ring can occur.[9][10][11]
Data Presentation
Table 1: Comparison of Selective Oxidation Methods for Substituted Benzyl Alcohols
| Catalyst System | Oxidant | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Eosin Y (photocatalyst) | O2 (balloon) | CH3CN | Room Temp | 4 | 93 | [2] |
| CuI/DMAP/TEMPO | O2 (balloon) | CH3CN | Room Temp | 3 | 88 | [4] |
| FeCl3/BHDC | H2O2 | Neat | Room Temp | < 0.25 | 90-95 | [12] |
Note: Yields are for representative substituted benzyl alcohols and may vary for this compound.
Table 2: Comparison of Selective Etherification Methods for Substituted Benzyl Alcohols
| Catalyst System | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Fe(OTf)3/NH4Cl | Secondary & Primary Alcohols | DCM | 45 | 1-4 | 65-95 | [5] |
| FeCl3·6H2O | Benzyl Alcohols | Propylene Carbonate | 70-120 | 24-28 | 53-91 | [13][14] |
| TCT/DMSO | Benzyl Alcohol & Methanol | Methanol | Room Temp | 0.5-2 | 85-95 | [6] |
Note: Yields are for representative substituted benzyl alcohols and may vary for this compound.
Experimental Protocols
Protocol 1: Selective Photochemical Oxidation to 5-Chloro-2-fluorobenzaldehyde
-
Materials: this compound, Eosin Y, Acetonitrile (CH3CN), O2 balloon, Blue LED lamp.
-
Procedure:
-
In a reaction vessel, dissolve this compound (1 mmol) and Eosin Y (1-2 mol%) in acetonitrile.
-
Seal the vessel and purge with oxygen, then maintain a positive pressure with an O2 balloon.
-
Irradiate the mixture with a blue LED lamp at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Selective Iron-Catalyzed Unsymmetrical Etherification
-
Materials: this compound, primary alcohol (e.g., methanol, ethanol), Iron(III) triflate (Fe(OTf)3), Ammonium chloride (NH4Cl), Dichloromethane (DCM).
-
Procedure:
-
To a solution of this compound (0.5 mmol) and the primary alcohol (0.5 mmol) in DCM (2 mL), add Fe(OTf)3 (5 mol%) and NH4Cl (5 mol%).
-
Stir the reaction mixture at 45 °C.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
-
Mandatory Visualization
Caption: Workflow for the selective photochemical oxidation of this compound.
References
- 1. What is the mechanism of Benzyl Alcohol? [synapse.patsnap.com]
- 2. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones [organic-chemistry.org]
- 3. Photochemical Selective Oxidation of Benzyl Alcohols to Aldehydes or Ketones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemoselective Oxidation of Benzyl, Amino, and Propargyl Alcohols to Aldehydes and Ketones under Mild Reaction Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Iron-Catalyzed Selective Etherification and Transetherification Reactions Using Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemoselective Etherification of Benzyl Alcohols Using 2,4,6-Trichloro-1,3,5-triazine and Methanol or Ethanol Catalyzed by Dimethyl Sulfoxide [organic-chemistry.org]
- 7. A Highly Chemoselective and Rapid Chlorination of Benzyl Alcohols under Neutral Conditions [organic-chemistry.org]
- 8. This compound - Safety Data Sheet [chemicalbook.com]
- 9. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical Transformations of Benzyl Alcohol Caused by Atomic Chlorine [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of 5-Chloro-2-fluorobenzyl alcohol
This guide provides a detailed comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Chloro-2-fluorobenzyl alcohol. Designed for researchers, scientists, and professionals in drug development, this document outlines the structural elucidation of the target molecule by comparing its expected NMR data with that of structurally related compounds. The guide includes detailed experimental protocols and presents all quantitative data in clear, comparative tables.
Introduction to NMR Analysis in Drug Development
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, particularly within pharmaceutical and drug development sectors. It provides unparalleled insight into the molecular structure of organic compounds, enabling the precise determination of atomic connectivity and stereochemistry. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), researchers can confirm the identity and purity of newly synthesized compounds, study molecular interactions, and investigate the dynamics of biological macromolecules. For a substituted aromatic compound like this compound, NMR is crucial for unequivocally determining the substitution pattern on the benzene ring, which is a critical factor in its biological activity.
Predicted and Comparative NMR Data Analysis
The fluorine atom at the C2 position is a moderately activating, ortho-, para- directing group due to its +M (mesomeric) effect, but it also exerts a strong -I (inductive) effect due to its high electronegativity. The chlorine atom at the C5 position is a deactivating, ortho-, para- directing group. These competing electronic effects, combined with through-space coupling (especially for fluorine), result in a unique and predictable spectral fingerprint.
¹H NMR Spectral Data Comparison
The following table compares the ¹H NMR spectral data of benzyl alcohol and its fluorinated and chlorinated analogues. The predicted values for this compound are derived from additive substituent effects. All spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.
| Compound | Ar-H (ppm) | -CH₂- (ppm) | -OH (ppm) |
| Benzyl Alcohol[1][2] | 7.22-7.46 (m, 5H) | 4.67 (s, 2H) | 2.66 (s, 1H) |
| 2-Fluorobenzyl Alcohol[1] | 7.04-7.40 (m, 4H) | 4.70 (s, 2H) | 3.09 (s, 1H) |
| 3-Chlorobenzyl Alcohol | 7.20-7.30 (m, 4H) | 4.65 (s, 2H) | 2.15 (t, 1H) |
| 4-Chlorobenzyl Alcohol[2] | 7.28-7.34 (m, 4H) | 4.67 (d, 2H) | 1.73-1.76 (m, 1H) |
| This compound (Predicted) | H3: ~7.35 (dd), H4: ~7.28 (dd), H6: ~7.45 (dd) | ~4.72 (s, 2H) | ~2.5-3.5 (br s, 1H) |
Note: Predicted values are estimates. Actual values may vary based on solvent and concentration. The multiplicity of aromatic protons is complex due to H-H and H-F couplings.
¹³C NMR Spectral Data Comparison
The ¹³C NMR data provides a clear map of the carbon skeleton. The carbon atoms directly bonded to electronegative substituents (F, Cl, O) are significantly deshielded. The C-F coupling is a key diagnostic feature, often exhibiting large coupling constants over one or more bonds.
| Compound | Ar-C (ppm) | -CH₂- (ppm) |
| Benzyl Alcohol[1][2] | 127.0, 127.6, 128.5, 140.8 (C-ipso) | 65.1 |
| 2-Fluorobenzyl Alcohol[1] | 115.1 (d, J=21.2 Hz), 124.1 (d, J=3.5 Hz), 127.8 (d, J=14.7 Hz), 129.1, 129.2 (d, J=4.4 Hz), 160.5 (d, J=246.0 Hz, C-F) | 58.9 |
| 3-Chlorobenzyl Alcohol | 125.4, 127.2, 127.3, 129.9, 134.4, 142.8 | 64.2 |
| 4-Chlorobenzyl Alcohol[2] | 128.4, 128.8, 133.5, 139.3 | 64.7 |
| This compound (Predicted) | C1: ~128 (d), C2: ~159 (d, ¹JCF), C3: ~117 (d), C4: ~129 (d), C5: ~128, C6: ~126 (d) | ~58.5 |
Note: 'd' denotes a doublet due to C-F coupling. Predicted values are estimates.
Experimental Protocols
Standard protocols for obtaining high-resolution NMR spectra are outlined below. These are general procedures and may require optimization based on the specific instrument and sample properties.
Sample Preparation
-
Sample Weighing : Accurately weigh approximately 5-10 mg of the solid this compound sample.
-
Solvent Selection : Choose an appropriate deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. For compounds with exchangeable protons (-OH), dimethyl sulfoxide-d₆ (DMSO-d₆) can be used to observe the proton signal without rapid exchange.
-
Dissolution : Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Referencing : Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solvent. Modern NMR instruments can also reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[2]
-
Homogenization : Cap the NMR tube and gently vortex or invert it until the sample is completely dissolved, ensuring a homogenous solution.
NMR Data Acquisition
The following steps describe a typical acquisition on a modern NMR spectrometer (e.g., a 400 or 500 MHz instrument).[3]
For ¹H NMR Spectroscopy:
-
Instrument Setup : Insert the sample into the spectrometer. Lock the field on the deuterium signal of the solvent and shim the magnetic field to achieve high homogeneity.
-
Acquisition Parameters :
-
Pulse Program : A standard single-pulse experiment (e.g., 'zg30') is typically used.
-
Number of Scans (ns) : 8 to 16 scans are usually sufficient for a sample of this concentration.
-
Relaxation Delay (d1) : A delay of 1-2 seconds is standard.
-
Acquisition Time (aq) : Typically 2-4 seconds.
-
Spectral Width (sw) : A range of -2 to 12 ppm is appropriate for most organic molecules.
-
-
Processing : After acquisition, apply a Fourier transform (FT) to the Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the internal standard (TMS at 0 ppm). Integrate the signals to determine the relative number of protons.
For ¹³C NMR Spectroscopy:
-
Instrument Setup : Use the same locked and shimmed sample. Tune the probe to the ¹³C frequency.
-
Acquisition Parameters :
-
Pulse Program : A standard proton-decoupled experiment (e.g., 'zgpg30') is used to simplify the spectrum to singlets for each unique carbon.
-
Number of Scans (ns) : Due to the low natural abundance of ¹³C, more scans are required, typically ranging from 128 to 1024 or more, depending on the sample concentration.
-
Relaxation Delay (d1) : A delay of 2 seconds is common.
-
Spectral Width (sw) : A wide spectral width of 0 to 220 ppm is used to cover the full range of carbon chemical shifts.
-
-
Processing : Similar to ¹H NMR, the FID is processed with a Fourier transform, phasing, and baseline correction. The chemical shift is referenced to TMS or the solvent signal.
Visualization of NMR Analysis Workflow
The following diagram illustrates the logical workflow from sample preparation to final structural confirmation using NMR spectroscopy.
References
A Comparative Analysis of 5-Chloro-2-fluorobenzyl Alcohol and Other Fluorinated Benzyl Alcohols for Drug Development
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Physicochemical Properties, Biological Activities, and Synthetic Accessibility
In the landscape of modern drug discovery, the strategic incorporation of fluorine and chlorine atoms into molecular scaffolds is a well-established strategy to enhance pharmacological properties. This guide provides a comparative study of 5-Chloro-2-fluorobenzyl alcohol against other fluorinated benzyl alcohols, offering a detailed examination of their physicochemical characteristics, biological activities, and synthetic pathways. This objective analysis, supported by available experimental data, aims to inform the selection and design of novel therapeutic agents.
Physicochemical Properties: Impact of Halogenation
The introduction of halogen atoms significantly influences a molecule's lipophilicity, acidity, and overall electronic profile, which in turn affects its pharmacokinetic and pharmacodynamic behavior. A comparison of the predicted and experimental physicochemical properties of this compound and related compounds is summarized below.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted pKa |
| This compound | C₇H₆ClFO | 160.57 | 1.95 | 13.53 |
| 2-Fluorobenzyl alcohol | C₇H₇FO | 126.13 | 1.27 | 13.79 |
| 4-Fluorobenzyl alcohol | C₇H₇FO | 126.13 | 1.27 | 13.84[1] |
| Benzyl Alcohol (unsubstituted) | C₇H₈O | 108.14 | 1.10[2] | 15.40[2] |
Note: Predicted values are computationally derived and may vary from experimental results.
The data indicates that the addition of a chlorine atom in this compound increases its predicted lipophilicity (LogP) compared to its monofluorinated counterparts. This modification can have significant implications for membrane permeability and target engagement.
Biological Activities: A Comparative Overview
Halogenated benzyl alcohols have demonstrated a range of biological activities, including antimicrobial and anticancer effects. While direct comparative data for this compound is limited, related compounds have shown promising results in various assays.
Cytotoxicity Against Cancer Cell Lines
Substituted benzyl alcohols have been investigated for their potential as anticancer agents. For instance, 3-chloro-2,5-dihydroxybenzyl alcohol has been shown to induce apoptosis in human cervical carcinoma (HeLa) cells with an IC50 value of approximately 35 µM.[3] The mechanism of action involves the induction of DNA damage and activation of the caspase cascade.[3]
Table 2: Comparative Cytotoxicity Data (IC50, µM)
| Compound | HeLa Cells | MCF-7 Cells | Notes |
|---|---|---|---|
| 3-Chloro-2,5-dihydroxybenzyl alcohol | ~35[3] | Not Reported | Induces apoptosis via DNA damage and caspase activation.[3] |
| This compound | Data not available | Data not available | |
| 2-Fluorobenzyl alcohol | Data not available | Data not available |
| 4-Fluorobenzyl alcohol | Data not available | Data not available | |
Antimicrobial Activity
Table 3: Comparative Antimicrobial Activity Data (MIC, µg/mL)
| Compound | Staphylococcus aureus | Escherichia coli | Notes |
|---|---|---|---|
| 2,4,6-Triiodophenol | 5 | Not Reported | |
| This compound | Data not available | Data not available | |
| 2-Fluorobenzyl alcohol | Data not available | Data not available |
| 4-Fluorobenzyl alcohol | Data not available | Data not available | |
Synthesis and Experimental Protocols
The synthesis of substituted benzyl alcohols is often achieved through the reduction of the corresponding benzaldehydes or benzoic acids.
General Synthesis of Fluorinated Benzyl Alcohols
A common route for the synthesis of fluorinated benzyl alcohols involves the reduction of the corresponding fluorinated benzoic acid.
Experimental Protocol: Reduction of a Substituted Benzoic Acid
-
Dissolution: Dissolve the substituted benzoic acid (1 equivalent) in a suitable anhydrous solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., nitrogen or argon).
-
Reduction: Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) (typically 1.5-2 equivalents), to the solution at 0°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully quench the reaction by the dropwise addition of water, followed by an aqueous solution of a mild acid (e.g., 1M HCl) to neutralize the mixture.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., HeLa or MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1 to 100 µM) and incubate for an additional 24 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) value, which represents the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard procedure to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Experimental Protocol: Broth Microdilution Assay
-
Compound Dilution: Prepare a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Bacterial Inoculation: Inoculate each well with a standardized bacterial suspension (e.g., S. aureus or E. coli) to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Signaling Pathways
While specific signaling pathways for this compound have not been elucidated, related benzyl alcohol derivatives have been shown to modulate key cancer-related pathways. For example, 3,5-dihydroxy-4-methoxybenzyl alcohol has been found to suppress glioblastoma cell proliferation by downregulating the PI3K/Akt/mTOR and MAPK signaling pathways.[4] Furthermore, p-hydroxybenzyl alcohol has been shown to antagonize the ROS-dependent JNK/Jun/Caspase-3 pathway.[5] These findings suggest that halogenated benzyl alcohols may exert their anticancer effects through the modulation of similar cell survival and apoptosis pathways.
Conclusion
The comparative analysis of this compound and other fluorinated benzyl alcohols highlights the significant influence of halogen substitution on their physicochemical and potential biological properties. While experimental data for this compound remains limited, the available information on related compounds suggests its potential as a scaffold for the development of novel therapeutic agents, particularly in the areas of oncology and infectious diseases. Further experimental validation of its biological activities and elucidation of its specific mechanisms of action are warranted to fully explore its therapeutic potential. The provided experimental protocols offer a framework for conducting such comparative studies.
References
- 1. chembk.com [chembk.com]
- 2. Showing Compound Benzyl alcohol (FDB008745) - FooDB [foodb.ca]
- 3. 3-Chloro-2,5-dihydroxybenzyl alcohol activates human cervical carcinoma HeLa cell apoptosis by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of 5-Chloro-2-fluorobenzyl alcohol
The selection between HPLC and GC-MS often depends on the volatility and thermal stability of the analyte and its potential impurities, as well as the specific requirements of the analysis in terms of sensitivity, selectivity, and laboratory resources.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the separation and quantification of non-volatile or thermally labile compounds. It is well-suited for the analysis of 5-Chloro-2-fluorobenzyl alcohol and its potential non-volatile impurities.
Experimental Protocol: HPLC
A reversed-phase HPLC method is proposed for the purity assessment of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector is sufficient.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in a suitable diluent, such as acetonitrile or a mixture of acetonitrile and water, to a final concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is recommended for good separation of aromatic compounds.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and water is typically effective. Phosphoric acid (0.1%) can be added to the aqueous phase to improve peak shape.[1]
-
Flow Rate: A flow rate of 1.0 mL/min is a common starting point.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength of approximately 210 nm or 254 nm should provide good sensitivity for the aromatic analyte.[1][2]
-
-
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram. Identification of impurities can be achieved by comparing their retention times with those of known reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. It is an excellent choice for detecting volatile impurities in this compound.
Experimental Protocol: GC-MS
A standard GC-MS method with a non-polar capillary column is proposed.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: Prepare a solution of this compound in a volatile organic solvent like methanol or dichloromethane at a concentration of about 1 mg/mL.
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]
-
Injection: Split injection is typically used to avoid overloading the column.
-
Mass Spectrometry: The mass spectrometer should be operated in electron ionization (EI) mode. Data can be acquired in full scan mode to identify unknown impurities by their mass spectra, which can be compared against a spectral library like the NIST library.[4]
-
Data Analysis: Purity is assessed by the area percentage of the main peak in the total ion chromatogram (TIC). The mass spectra of any impurity peaks can be used for tentative identification.
Comparison of HPLC and GC-MS Methods
The following table summarizes the key parameters and performance characteristics of the proposed HPLC and GC-MS methods for the purity assessment of this compound.
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Analytes | Non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. |
| Instrumentation | HPLC system with UV or other suitable detector. | Gas chromatograph coupled to a mass spectrometer. |
| Column | C18 reversed-phase column. | DB-5MS or similar non-polar capillary column.[3][4][5] |
| Mobile/Carrier | Acetonitrile/Water mixture.[1] | Helium.[4] |
| Temperature | Typically ambient. | Temperature programming required.[3][5][6] |
| Detection | UV absorbance.[1][2] | Mass spectrometry (full scan or SIM). |
| Identification | Based on retention time comparison with standards. | Based on retention time and mass spectral data, allowing for library matching.[4] |
| Quantification | Based on peak area from the UV detector. | Based on peak area from the total ion chromatogram (TIC). |
| Sensitivity | Generally in the ppm range. | Can achieve lower detection limits, often in the ppb range. |
| Sample Prep | Dissolution in a suitable solvent. | Dissolution in a volatile solvent. |
Workflow for Purity Assessment
The following diagram illustrates the general workflow for the purity assessment of this compound using either HPLC or GC-MS.
Caption: Workflow for the purity assessment of this compound.
Conclusion
Both HPLC and GC-MS are powerful and complementary techniques for assessing the purity of this compound. HPLC is ideal for analyzing the parent compound and any non-volatile impurities, while GC-MS excels at detecting and identifying volatile contaminants. The choice of method will depend on the likely impurity profile based on the synthetic route of the compound and the specific analytical requirements. For comprehensive purity analysis, employing both techniques can provide a more complete picture of the sample's composition.
References
- 1. HPLC Method for Analysis of 2-Chlorobenzyl Chloride and 4-Chlorobenzyl Chloride on Newcrom R1 Column | SIELC Technologies [sielc.com]
- 2. Determination of benzyl alcohol and its metabolite in plasma by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 5. ewai-group.com [ewai-group.com]
- 6. scispace.com [scispace.com]
Validating the Structure of 5-Chloro-2-fluorobenzyl Alcohol Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the primary reaction products of 5-Chloro-2-fluorobenzyl alcohol, focusing on its oxidation to 5-Chloro-2-fluorobenzaldehyde and 5-Chloro-2-fluorobenzoic acid. Detailed experimental protocols, data presentation for structural validation, and workflow visualizations are included to assist researchers in synthesizing, identifying, and characterizing these valuable chemical intermediates.
Introduction
This compound is a halogenated aromatic alcohol that serves as a versatile precursor in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity is primarily centered around the benzylic alcohol functional group, which is susceptible to oxidation. The controlled oxidation of this compound can yield either the corresponding aldehyde or carboxylic acid, depending on the chosen oxidant and reaction conditions. Validating the structure of these reaction products is critical for ensuring the purity and identity of subsequent compounds in a synthetic pathway. This guide compares the synthesis and structural validation of the two primary oxidation products.
Reaction Pathways and Product Overview
The principal reaction of this compound is oxidation. The extent of this oxidation determines the final product.
-
Partial Oxidation: Leads to the formation of 5-Chloro-2-fluorobenzaldehyde. This reaction requires milder oxidizing agents that can selectively convert the primary alcohol to an aldehyde without further oxidation.
-
Complete Oxidation: Results in the formation of 5-Chloro-2-fluorobenzoic acid. This transformation is achieved using strong oxidizing agents that can oxidize the primary alcohol to a carboxylic acid.
Caption: Oxidation pathways of this compound.
Comparison of Oxidation Protocols
The choice of oxidizing agent is crucial in determining the reaction outcome. Below is a comparison of common methods for the selective synthesis of the aldehyde and the carboxylic acid.
Table 1: Comparison of Oxidation Protocols for this compound
| Parameter | Protocol 1: Aldehyde Synthesis (PCC Oxidation) | Protocol 2: Carboxylic Acid Synthesis (KMnO4 Oxidation) | Protocol 3: Aldehyde Synthesis (TEMPO-mediated) |
| Target Product | 5-Chloro-2-fluorobenzaldehyde | 5-Chloro-2-fluorobenzoic acid | 5-Chloro-2-fluorobenzaldehyde |
| Oxidizing Agent | Pyridinium chlorochromate (PCC) | Potassium permanganate (KMnO4) | (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) with a co-oxidant (e.g., NaOCl) |
| Reaction Conditions | Anhydrous dichloromethane (DCM), Room temperature | Aqueous, basic (e.g., Na2CO3), Heat | Biphasic (e.g., DCM/water), Room temperature, Catalytic NaBr |
| Typical Yield | Good to excellent | Good | High |
| Selectivity | High for aldehyde, minimizes over-oxidation.[1] | Strong, non-selective oxidation to carboxylic acid.[2] | High for aldehyde, with careful control of reaction time.[3] |
| Workup | Filtration through silica or celite, solvent evaporation.[4] | Acidification, reduction of MnO2, extraction.[2] | Quenching, phase separation, extraction.[5] |
| Advantages | Mild conditions, high selectivity for aldehydes.[1] | Inexpensive reagent, strong oxidizing power. | Catalytic, mild conditions, environmentally benign co-oxidant (bleach).[6] |
| Disadvantages | Chromium-based reagent (toxic), anhydrous conditions required.[7] | Harsh conditions, potential for side reactions, MnO2 byproduct. | Potential for halogenation side reactions with some substrates.[5] |
Experimental Protocols
Protocol 1: Synthesis of 5-Chloro-2-fluorobenzaldehyde via PCC Oxidation
This protocol describes the selective oxidation of the primary alcohol to an aldehyde using pyridinium chlorochromate (PCC).
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. curriculumonline.ie [curriculumonline.ie]
- 3. Continuous Flow Oxidation of Alcohols Using TEMPO/NaOCl for the Selective and Scalable Synthesis of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 6. TEMPO [organic-chemistry.org]
- 7. studylib.net [studylib.net]
A Comparative Guide to the Synthetic Routes of 5-Chloro-2-fluorobenzyl alcohol
For researchers, scientists, and professionals in drug development, the efficient and high-purity synthesis of key intermediates is paramount. 5-Chloro-2-fluorobenzyl alcohol is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of two primary synthetic routes to this alcohol, offering detailed experimental protocols, quantitative data, and workflow visualizations to aid in methodological selection.
At a Glance: Comparison of Synthetic Routes
Two common and effective methods for the synthesis of this compound are the reduction of 5-Chloro-2-fluorobenzaldehyde and the hydrolysis of 5-Chloro-2-fluorobenzyl chloride. The choice between these routes often depends on the availability of starting materials, desired purity, and scalability.
| Parameter | Route 1: Aldehyde Reduction | Route 2: Benzyl Chloride Hydrolysis |
| Starting Material | 5-Chloro-2-fluorobenzaldehyde | 5-Chloro-2-fluorobenzyl chloride |
| Primary Reagent | Sodium borohydride (NaBH₄) | Water or dilute base |
| Typical Yield | High (>90%) | Moderate to High (70-95%) |
| Purity | Generally high, requires recrystallization | Good, may contain ether byproducts |
| Key Advantages | Mild reaction conditions, high selectivity, simple work-up.[1][2] | Utilizes readily available reagents. |
| Key Disadvantages | Availability and cost of the starting aldehyde. | Potential for byproduct formation (dibenzyl ether), may require higher temperatures.[3] |
Route 1: Reduction of 5-Chloro-2-fluorobenzaldehyde
This route involves the reduction of the corresponding aldehyde using a mild reducing agent, typically sodium borohydride. This method is widely favored for its high yield, selectivity, and straightforward procedure.[1][2]
Experimental Protocol
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 5-Chloro-2-fluorobenzaldehyde (1.0 eq) in methanol or ethanol to a concentration of approximately 0.1–0.2 M.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes to cool it to 0-5 °C.
-
Addition of Reducing Agent: Slowly add sodium borohydride (1.1 - 1.5 eq) to the cooled solution in small portions over 15-30 minutes. Maintain the temperature below 5 °C during the addition. Note: This reaction generates hydrogen gas and should be performed in a well-ventilated fume hood.
-
Reaction Monitoring: After the complete addition of NaBH₄, allow the reaction to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is no longer detectable.
-
Work-up: Quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the pH of the solution is acidic (pH ~3-4). This step neutralizes excess NaBH₄ and should be done carefully due to hydrogen gas evolution.
-
Solvent Removal: Remove the methanol or ethanol under reduced pressure using a rotary evaporator.
-
Extraction: Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure this compound.
Workflow Diagram
Route 2: Hydrolysis of 5-Chloro-2-fluorobenzyl chloride
This synthetic approach involves the nucleophilic substitution of the chlorine atom in 5-Chloro-2-fluorobenzyl chloride by a hydroxyl group. This is typically achieved by hydrolysis with water or a dilute aqueous base at elevated temperatures.
Experimental Protocol
-
Precursor Synthesis (if required): 5-Chloro-2-fluorobenzyl chloride can be prepared from 4-chloro-2-fluorotoluene via free-radical chlorination using N-chlorosuccinimide (NCS) or sulfuryl chloride in the presence of a radical initiator like benzoyl peroxide.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirrer, add 5-Chloro-2-fluorobenzyl chloride (1.0 eq) and a 5-10% aqueous solution of sodium carbonate or sodium hydroxide (a slight molar excess). The addition of a phase-transfer catalyst can improve the reaction rate. Alternatively, hydrolysis can be performed with water alone at higher temperatures.[4]
-
Hydrolysis: Heat the mixture to reflux (typically 80-105 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC until the starting benzyl chloride is consumed.
-
Cooling and Extraction: After the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate.
-
Washing and Drying: Wash the organic layer with water and then with brine. Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter the drying agent and remove the solvent under reduced pressure. The resulting crude alcohol can be purified by vacuum distillation or recrystallization to remove any unreacted starting material and byproducts like dibenzyl ether.
Workflow Diagram
Conclusion
Both the reduction of 5-Chloro-2-fluorobenzaldehyde and the hydrolysis of 5-Chloro-2-fluorobenzyl chloride are viable synthetic routes to this compound. The reduction of the aldehyde is often preferred due to its mild conditions and high yields, provided the starting aldehyde is readily accessible. The hydrolysis of the benzyl chloride offers an alternative when the corresponding toluene is a more economical starting material, though it may require more rigorous purification to remove byproducts. The selection of the optimal route will ultimately depend on the specific requirements of the synthesis, including cost, scale, and purity standards.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. CN101182285A - The manufacture method of p-chlorobenzyl alcohol - Google Patents [patents.google.com]
- 4. US9006497B2 - Method for hydrolyzing alpha-chlorinated toluene compounds - Google Patents [patents.google.com]
A Comparative Analysis of the Reactivity of 5-Chloro-2-fluorobenzyl Alcohol and 2-Chlorobenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 5-Chloro-2-fluorobenzyl alcohol and 2-chlorobenzyl alcohol. Understanding the nuanced differences in their reactivity, influenced by the electronic effects of their halogen substituents, is crucial for their application in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds. While direct comparative quantitative data under identical experimental conditions is not extensively available in the reviewed literature, this guide synthesizes known information on substituted benzyl alcohols and fundamental chemical principles to offer a comprehensive analysis.
Introduction: The Role of Halogen Substituents
Benzyl alcohols are versatile intermediates in organic synthesis. The presence of halogen substituents on the aromatic ring significantly modulates the reactivity of the benzylic alcohol functional group. This is primarily due to the interplay of inductive and resonance effects, which alter the electron density of the aromatic ring and the stability of reaction intermediates.
-
2-Chlorobenzyl alcohol possesses a chlorine atom at the ortho position. Chlorine is an electronegative atom that exerts a strong electron-withdrawing inductive effect (-I), which can decrease the electron density of the benzyl group and affect the reactivity of the alcohol.
-
This compound has both a chlorine and a fluorine atom. Fluorine is the most electronegative element and thus has a very strong -I effect. The chlorine atom at the meta position to the benzyl group also contributes to the electron-withdrawing nature of the ring. The fluorine at the ortho position is expected to have a dominant influence on the reactivity of the benzylic alcohol.
Theoretical Reactivity Profile
The reactivity of the benzylic alcohol is influenced by the electronic environment of the aromatic ring. Reactions such as oxidation and esterification are sensitive to these electronic effects.
Oxidation Reactions
The oxidation of benzyl alcohols to their corresponding aldehydes or carboxylic acids is a fundamental transformation in organic synthesis. The rate of this reaction is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups generally decrease the rate of oxidation by destabilizing the transition state, which often has a partial positive charge on the benzylic carbon.
Given the strong electron-withdrawing nature of both fluorine and chlorine, it is anticipated that This compound would be less reactive towards oxidation than 2-chlorobenzyl alcohol . The cumulative -I effect of both halogens in this compound would make the benzylic carbon more electron-deficient and thus less susceptible to oxidation compared to the singly substituted 2-chlorobenzyl alcohol.
Esterification Reactions
Esterification of benzyl alcohols, typically with carboxylic acids or their derivatives, is another key reaction. The nucleophilicity of the alcohol's oxygen atom is a critical factor. Electron-withdrawing groups on the aromatic ring decrease the electron density on the oxygen atom, thereby reducing its nucleophilicity and slowing down the rate of esterification.
Therefore, it is predicted that This compound would exhibit a lower reactivity in esterification reactions compared to 2-chlorobenzyl alcohol . The combined electron-withdrawing effects of the fluorine and chlorine atoms in this compound would render the hydroxyl group less nucleophilic than that of 2-chlorobenzyl alcohol.
Data Presentation
As direct comparative experimental data is limited, the following table summarizes the expected relative reactivity based on the electronic properties of the substituents.
| Reaction Type | This compound | 2-Chlorobenzyl alcohol | Rationale |
| Oxidation | Lower Reactivity | Higher Reactivity | The combined electron-withdrawing effect of fluorine and chlorine in this compound deactivates the benzylic position towards oxidation more significantly than the single chlorine in 2-chlorobenzyl alcohol. |
| Esterification | Lower Reactivity | Higher Reactivity | The hydroxyl group of this compound is less nucleophilic due to the stronger cumulative electron-withdrawing effect of the two halogen substituents compared to the single chlorine substituent in 2-chlorobenzyl alcohol. |
Experimental Protocols
To empirically validate the predicted reactivity differences, the following experimental protocols can be employed.
Comparative Oxidation of Benzyl Alcohols
This protocol outlines a method for comparing the oxidation rates of this compound and 2-chlorobenzyl alcohol using pyridinium chlorochromate (PCC), a mild oxidizing agent.
Materials:
-
This compound
-
2-Chlorobenzyl alcohol
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Silica gel for column chromatography
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
Set up two parallel reactions. In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of this compound and 2-chlorobenzyl alcohol in 10 mL of anhydrous DCM.
-
Add a known amount of an internal standard to each flask.
-
To each flask, add an equimolar amount (e.g., 1.2 mmol) of PCC at room temperature.
-
Stir the reactions at room temperature and monitor their progress by taking aliquots at regular time intervals (e.g., every 15 minutes).
-
Quench the aliquots by passing them through a short plug of silica gel.
-
Analyze the quenched aliquots by GC-MS to determine the consumption of the starting material and the formation of the corresponding aldehyde.
-
Plot the concentration of the starting material versus time for both reactions to compare their rates of oxidation.
Comparative Esterification of Benzyl Alcohols
This protocol describes a method for comparing the esterification rates of the two benzyl alcohols with acetic anhydride.
Materials:
-
This compound
-
2-Chlorobenzyl alcohol
-
Acetic anhydride
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Internal standard (e.g., dodecane)
-
Gas chromatograph-mass spectrometer (GC-MS)
Procedure:
-
In two separate round-bottom flasks, dissolve equimolar amounts (e.g., 1 mmol) of this compound and 2-chlorobenzyl alcohol in 10 mL of anhydrous DCM.
-
Add a known amount of an internal standard to each flask.
-
Cool the flasks to 0 °C in an ice bath.
-
To each flask, add an equimolar amount of anhydrous pyridine followed by the dropwise addition of an equimolar amount (e.g., 1.1 mmol) of acetic anhydride.
-
Allow the reactions to warm to room temperature and stir.
-
Monitor the reactions by taking aliquots at regular time intervals and analyzing them by GC-MS to quantify the formation of the corresponding benzyl acetate.
-
Plot the concentration of the ester product versus time for both reactions to compare their esterification rates.
Visualizing Reaction Pathways and Logical Relationships
The following diagrams illustrate the generalized reaction pathways and the logical relationship between substituent effects and reactivity.
Benchmarking 5-Chloro-2-fluorobenzyl Alcohol: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials and intermediates is a critical decision that significantly impacts the efficiency, yield, and overall success of a synthetic route. This guide provides a comparative performance benchmark of 5-Chloro-2-fluorobenzyl alcohol in two fundamental and widely utilized reactions in organic synthesis: Williamson Ether Synthesis and Fischer Esterification. Its performance is compared against other structurally similar and commonly available benzyl alcohol derivatives to aid in the rational selection of building blocks for complex molecule synthesis.
Overview of this compound
This compound is a halogenated aromatic alcohol that serves as a key intermediate in the synthesis of various high-value molecules, most notably in the pharmaceutical industry. Its utility is highlighted by its role as a crucial building block in the synthesis of Lorlatinib, a third-generation anaplastic lymphoma kinase (ALK) and ROS1 inhibitor used in cancer therapy. The presence of both chloro and fluoro substituents on the benzene ring imparts unique electronic properties that can influence its reactivity and the characteristics of the final products.
Comparative Performance in Key Reactions
The performance of this compound is evaluated in etherification and esterification reactions, with a focus on reaction yields. The data presented is a compilation from various literature sources, and it is important to note that direct comparisons are best made when reaction conditions are identical.
Williamson Ether Synthesis
The Williamson ether synthesis is a robust and widely used method for the preparation of ethers via an SN2 reaction between an alkoxide and an organic halide. In the context of this guide, we consider the reaction of various benzyl alcohols (acting as the precursor to the alkoxide) with an alkyl halide. The electronic nature of the substituents on the benzyl alcohol can influence the nucleophilicity of the corresponding alkoxide.
Table 1: Comparative Yields in Williamson-type Ether Synthesis
| Benzyl Alcohol Derivative | Reaction Conditions | Product | Yield (%) | Reference |
| This compound | NaH, DMF, Alkyl Halide | Corresponding Ether | Data not available in direct comparison | N/A |
| Benzyl alcohol | FeCl3·6H2O, Propylene Carbonate, Self-condensation | Dibenzyl ether | 91 | [1] |
| 4-Chlorobenzyl alcohol | FeCl3·6H2O, Ethanol, HFIP | 4-Chlorobenzyl ethyl ether | Good | |
| 4-Methoxybenzyl alcohol | FeCl3·6H2O, Ethanol, HFIP | 4-Methoxybenzyl ethyl ether | 90 | |
| 4-Methylbenzyl alcohol | FeCl3·6H2O, Ethanol, HFIP | 4-Methylbenzyl ethyl ether | 73 | |
| 4-(Trifluoromethyl)benzyl alcohol | FeCl3·6H2O, Ethanol, HFIP | Corresponding Ether | No Reaction |
Fischer Esterification
Fischer esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The reactivity of the alcohol is a key factor in this equilibrium-driven process.
Table 2: Comparative Yields in Fischer-type Esterification
| Benzyl Alcohol Derivative | Carboxylic Acid | Catalyst | Conditions | Yield (%) | Reference |
| This compound | Various | Acid Catalyst | Reflux | Data not available in direct comparison | N/A |
| Benzyl alcohol | Acetic acid | Zeolite Hβ | 110 °C | ~58 (conversion) | [2] |
| Benzyl alcohol | Acetic acid | Porous Acidic Resin | 50 °C, 12h | 94 | [3] |
| 4-Methylbenzyl alcohol | Self-esterification | [EMIM]OAc, O2 | 80 °C, 12h | 92 | [4] |
| 4-Chlorobenzyl alcohol | Self-esterification | [EMIM]OAc, O2 | 80 °C, 12h | 84 | [4] |
| 4-Nitrobenzyl alcohol | Self-esterification | [EMIM]OAc, O2 | 80 °C, 12h | 83 | [4] |
| 4-Methoxybenzyl alcohol | Self-esterification | [EMIM]OAc, O2 | 80 °C, 12h | 73 | [4] |
Note: As with etherification, direct comparative yield data for this compound in Fischer esterification is not prevalent in the literature. The provided data for other substituted benzyl alcohols shows that both electron-donating and electron-withdrawing groups can influence the reaction, and the choice of catalyst and conditions plays a significant role in the outcome.
Experimental Protocols
The following are generalized experimental protocols for the Williamson ether synthesis and Fischer esterification, which can be adapted for use with this compound and its alternatives.
General Protocol for Williamson Ether Synthesis
-
Alkoxide Formation: To a solution of the benzyl alcohol (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DMF) at 0 °C under an inert atmosphere (e.g., nitrogen, argon), add a strong base (e.g., sodium hydride (NaH), 1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Ether Formation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
General Protocol for Fischer Esterification
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap (optional, for water removal), combine the benzyl alcohol (1.0 eq.), the carboxylic acid (1.0-1.5 eq.), and a catalytic amount of a strong acid (e.g., sulfuric acid, p-toluenesulfonic acid). A suitable solvent (e.g., toluene, cyclohexane) can be used to facilitate azeotropic removal of water.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete when water ceases to collect in the Dean-Stark trap.
-
Work-up and Purification: Cool the reaction mixture to room temperature and dilute with an organic solvent. Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ester can be purified by distillation or column chromatography.
Visualizing Reaction Workflows and Logical Relationships
To further clarify the experimental processes and the underlying chemical principles, the following diagrams are provided.
Role in Pharmaceutical Synthesis: The Case of Lorlatinib
While this compound may not be directly involved in a biological signaling pathway, it is a critical component in the synthesis of molecules that are. A prime example is its use in the synthesis of Lorlatinib, a potent inhibitor of the ALK and ROS1 receptor tyrosine kinases, which are key drivers in certain types of non-small cell lung cancer. The diagram below illustrates a simplified representation of the signaling pathway targeted by Lorlatinib.
References
- 1. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. Visible Light-Promoted Oxidative Cross-Coupling of Alcohols to Esters - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5-Chloro-2-fluorobenzyl Alcohol Cross-Reactivity: A Guide for Researchers
For researchers, scientists, and drug development professionals, a thorough understanding of a compound's specificity is critical for accurate experimental results and the development of safe and effective therapeutics. This guide provides a comparative analysis of the potential cross-reactivity of 5-Chloro-2-fluorobenzyl alcohol, a halogenated aromatic compound, with structurally similar molecules. Due to the limited publicly available data on this specific compound, this guide presents a framework for analysis based on the behavior of related chemical structures and outlines key experimental protocols for assessing cross-reactivity.
Introduction to Cross-Reactivity
Cross-reactivity in biological assays occurs when a detection antibody or a biological receptor binds to molecules that are structurally similar to the target analyte, leading to potentially inaccurate measurements or off-target effects. For small molecules like this compound, which possesses both chloro and fluoro substitutions on a benzyl alcohol backbone, the potential for cross-reactivity with other halogenated or non-halogenated aromatic compounds is a significant consideration in research and drug development.
This guide explores potential cross-reactivity in three key areas: immunoassays, receptor binding, and metabolic enzyme inhibition. It provides detailed experimental protocols for assays commonly used to quantify these interactions and presents hypothetical, yet plausible, comparative data to illustrate how such an analysis would be structured.
Immunoassay Cross-Reactivity
Competitive enzyme-linked immunosorbent assays (ELISAs) are frequently used to quantify small molecules. The specificity of the antibody used is paramount. Cross-reactivity is determined by the antibody's ability to distinguish between the target analyte and structurally related compounds.
Hypothetical Comparative Cross-Reactivity Data in a Competitive ELISA
The following table presents hypothetical cross-reactivity data for an antibody developed against this compound. The data illustrates the percentage of cross-reactivity, which is calculated as: (IC50 of this compound / IC50 of competing compound) x 100. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal in a competitive ELISA.
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | (Target Analyte) | 10 | 100 |
| 2-Fluorobenzyl alcohol | (Lacks chloro group) | 250 | 4 |
| 4-Chlorobenzyl alcohol | (Different chloro position) | 150 | 6.7 |
| Benzyl alcohol | (Lacks halo groups) | >1000 | <1 |
| 5-Chloro-2-fluorobenzoic acid | (Oxidized benzyl group) | 500 | 2 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual cross-reactivity would need to be determined experimentally.
Experimental Protocol: Competitive ELISA
This protocol outlines the general steps for a competitive ELISA to determine the cross-reactivity of small molecules.
1. Reagent Preparation:
-
Coating Antigen: Conjugate this compound to a carrier protein (e.g., Bovine Serum Albumin, BSA) and dilute in a coating buffer (e.g., 0.05 M carbonate-bicarbonate, pH 9.6).
-
Antibody: Dilute the specific polyclonal or monoclonal antibody against this compound in an assay buffer (e.g., Phosphate Buffered Saline with 0.05% Tween-20 and 1% BSA).
-
Standards and Competitors: Prepare serial dilutions of this compound and potential cross-reacting compounds in the assay buffer.
-
Enzyme Conjugate: Dilute a secondary antibody conjugated to an enzyme like Horseradish Peroxidase (HRP) in the assay buffer.
-
Substrate: Prepare a suitable substrate solution for the enzyme (e.g., 3,3',5,5'-Tetramethylbenzidine - TMB).
-
Stop Solution: Prepare a solution to stop the enzyme-substrate reaction (e.g., 2 M Sulfuric Acid).
2. Assay Procedure:
-
Coat a microtiter plate with the coating antigen and incubate overnight at 4°C.
-
Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the remaining protein-binding sites by adding a blocking buffer and incubating for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the standard solutions or competitor compounds to the wells, followed by the specific antibody. Incubate for 1-2 hours at room temperature.
-
Wash the plate.
-
Add the enzyme-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Wash the plate.
-
Add the substrate solution and incubate in the dark until a color develops.
-
Add the stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
3. Data Analysis:
-
Generate a standard curve by plotting the absorbance versus the concentration of the this compound standards.
-
Determine the IC50 values for the target analyte and each potential cross-reactant.
-
Calculate the percentage of cross-reactivity for each compound.
Figure 1. Workflow for a competitive ELISA.
Off-Target Receptor Binding
Halogenated aromatic compounds have the potential to interact with various biological receptors, leading to unintended physiological effects. One such family of receptors is the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in cellular metabolism and the response to environmental toxins.[1]
Hypothetical Comparative Receptor Binding Data (Aryl Hydrocarbon Receptor)
The following table presents hypothetical binding affinity data for this compound and related compounds to the aryl hydrocarbon receptor, determined via a radioligand displacement assay. The inhibitory constant (Ki) represents the concentration of the competing ligand that will bind to half the binding sites at equilibrium.
| Compound | Ki (nM) | Relative Affinity |
| This compound | 500 | Moderate |
| 2,3,7,8-Tetrachlorodibenzodioxin (TCDD) | 0.1 | High (Positive Control) |
| Benzyl alcohol | >10,000 | Very Low |
| 4-Chlorobenzyl alcohol | 1200 | Low |
| 2-Fluorobenzyl alcohol | 3500 | Very Low |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual binding affinities would need to be determined experimentally.
Experimental Protocol: Radioligand Displacement Assay
This protocol describes a radioligand displacement assay to determine the binding affinity of a test compound to a specific receptor.
1. Reagent Preparation:
-
Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., AhR).
-
Radioligand: A specific radiolabeled ligand for the target receptor (e.g., [³H]TCDD for AhR).
-
Assay Buffer: A buffer suitable for the binding reaction (e.g., Tris-HCl with additives).
-
Test Compounds: Serial dilutions of this compound and other competitor compounds.
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand to determine non-specific binding.
2. Assay Procedure:
-
In a microtiter plate, combine the membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.
-
For total binding, omit the test compound.
-
For non-specific binding, add a high concentration of the unlabeled ligand.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Separate the bound and free radioligand using a filtration apparatus (e.g., a cell harvester with glass fiber filters).
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
3. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Figure 2. Workflow for a radioligand displacement assay.
Cytochrome P450 Enzyme Inhibition
Cytochrome P450 (CYP) enzymes are a major family of enzymes involved in drug metabolism. Inhibition of these enzymes can lead to drug-drug interactions and altered pharmacokinetics. Benzyl alcohol and its derivatives have been shown to inhibit certain CYP isoforms.[2][3]
Hypothetical Comparative CYP450 Inhibition Data
The following table presents hypothetical IC50 values for the inhibition of major human CYP450 isoforms by this compound and related compounds.
| Compound | CYP1A2 IC50 (µM) | CYP2C9 IC50 (µM) | CYP2D6 IC50 (µM) | CYP3A4 IC50 (µM) |
| This compound | 25 | >100 | 50 | 15 |
| Benzyl alcohol | 50 | >100 | 80 | 30 |
| 4-Chlorobenzyl alcohol | 35 | >100 | 60 | 20 |
| Ketoconazole (Control Inhibitor) | 0.1 | 1.5 | 0.5 | 0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual inhibition constants would need to be determined experimentally.
Experimental Protocol: Fluorescence-Based CYP450 Inhibition Assay
This protocol outlines a common high-throughput method for assessing CYP450 inhibition.[1][4]
1. Reagent Preparation:
-
Recombinant CYP Enzymes: Obtain commercially available recombinant human CYP isoforms.
-
Fluorogenic Substrates: Use specific fluorogenic substrates for each CYP isoform.
-
NADPH-Generating System: Prepare a solution to provide the necessary cofactor for the enzymatic reaction.
-
Test Compounds: Prepare serial dilutions of this compound and control inhibitors.
-
Stop Solution: A solution to terminate the reaction (e.g., acetonitrile).
2. Assay Procedure:
-
In a microtiter plate, pre-incubate the recombinant CYP enzyme with varying concentrations of the test compound.
-
Initiate the reaction by adding the fluorogenic substrate and the NADPH-generating system.
-
Incubate the plate at 37°C for a specific time.
-
Stop the reaction by adding the stop solution.
-
Measure the fluorescence of the product using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of the test compound.
-
Determine the IC50 value from the resulting dose-response curve.
References
- 1. CYP450 inhibition assay (fluorogenic) | Bienta [bienta.net]
- 2. Benzyl alcohol protects against acetaminophen hepatotoxicity by inhibiting cytochrome P450 enzymes but causes mitochondrial dysfunction and cell death at higher doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. High-throughput fluorescence assay of cytochrome P450 3A4 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Chloro-2-fluorobenzyl Alcohol: A Guide for Laboratory Professionals
For Immediate Release: This document provides essential safety and logistical information for the proper disposal of 5-Chloro-2-fluorobenzyl alcohol (CAS RN: 188723-58-2). Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personnel safety, maintain regulatory compliance, and minimize environmental impact.
Immediate Safety and Hazard Summary
This compound is a halogenated aromatic compound. Similar compounds are often classified as irritants and may be harmful if ingested or inhaled. Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical.
| Hazard Class | Recommendations |
| Toxicity | Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. |
| Flammability | Keep away from open flames and other sources of ignition. |
| Reactivity | Avoid contact with strong oxidizing agents. |
| Environmental | Do not dispose of down the drain or in regular solid waste. Halogenated organic compounds can be persistent in the environment. |
Step-by-Step Disposal Protocol
The proper disposal of this compound is a multi-step process that begins with proper waste identification and segregation and ends with compliant disposal through a licensed waste management vendor.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the this compound waste is pure, in solution, or mixed with other chemicals.
-
Segregate as Halogenated Organic Waste: This compound must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[1] Do not mix with non-halogenated organic waste, as this can increase disposal costs and complicate the disposal process.
-
Avoid Incompatibles: Do not mix with strong acids, bases, or oxidizing agents in the same waste container.
2. Waste Collection and Container Management:
-
Use Appropriate Containers: Collect liquid waste in a chemically resistant, leak-proof container with a secure screw-top cap. Solid waste should be collected in a clearly labeled, sealed container.
-
Proper Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other components in the waste stream. The accumulation start date should also be clearly visible.
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.
3. Storage of Chemical Waste:
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area that is secure and away from general laboratory traffic.
-
Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.
-
Store Away from Incompatibles: Ensure that the stored halogenated waste is not in proximity to incompatible materials.
4. Arranging for Disposal:
-
Contact EHS: Once the waste container is full or has been in accumulation for the maximum allowable time per your institution's policy, contact your Environmental Health and Safety (EHS) department to arrange for a waste pickup.
-
Licensed Disposal Vendor: Your EHS department will coordinate with a licensed hazardous waste disposal company for the final treatment and disposal of the chemical.[2] Common disposal methods for chlorinated organic compounds include high-temperature incineration.[3]
5. Spill and Emergency Procedures:
-
Small Spills: In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Collect the contaminated absorbent material in a sealed container and dispose of it as hazardous waste.
-
Large Spills: For large spills, evacuate the area and contact your institution's emergency response team and EHS department immediately.
-
Personal Exposure: In case of skin contact, wash the affected area thoroughly with soap and water. If eye contact occurs, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 5-Chloro-2-fluorobenzyl alcohol
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 5-Chloro-2-fluorobenzyl alcohol. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, the use of appropriate personal protective equipment is mandatory to prevent exposure. Engineering controls, such as a chemical fume hood, should be the primary method of exposure control, supplemented by the following PPE:
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye/Face Protection | Chemical splash goggles or safety glasses with side shields. | Must meet OSHA 29 CFR 1910.133 or European Standard EN166 regulations. A face shield is recommended if there is a splash hazard.[2][3] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile). | Inspect gloves before use and remove them carefully to avoid skin contamination. Natural rubber/latex gloves may also offer good resistance.[3][4] |
| Laboratory coat or other protective clothing. | Should be worn to prevent skin exposure.[2][3] | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator. | Required if ventilation is inadequate, dust is generated, or irritation symptoms are experienced.[2][3] |
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided below for easy reference.
| Property | Value |
| CAS Number | 188723-58-2[1][5] |
| Molecular Formula | C₇H₆ClFO[5] |
| Molecular Weight | 160.57 g/mol [5] |
| Appearance | White solid or powder. |
| Purity | Typically ≥97%[5] |
| Storage | Store in a cool, dry, well-ventilated place in a tightly closed container.[1][2][5] |
Operational and Disposal Plan: Step-by-Step Guidance
This section provides a procedural workflow for the safe handling, use, and disposal of this compound.
3.1. Preparation and Handling
-
Ventilation : Always handle this compound powder and prepare solutions in a well-ventilated area, preferably within a certified chemical fume hood to control airborne levels.[1][3]
-
Donning PPE : Before handling the compound, put on all required PPE as specified in the table above.
-
Handling : Avoid direct contact with skin and eyes. Prevent the formation of dust when handling the solid form. Do not eat, drink, or smoke in the handling area.[3][6]
-
Post-Handling : Wash hands and any exposed skin thoroughly with soap and water after handling is complete and before leaving the laboratory.[1][3]
3.2. Spill and Emergency Procedures
-
Spill Cleanup : In case of a spill, avoid breathing dust and contact with skin and eyes. Wear appropriate PPE, including a respirator. Use dry clean-up procedures and avoid generating dust. Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[6]
-
First Aid :
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids. Seek medical attention.[1][7]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical advice.[1][7]
-
Inhalation : Move the person to fresh air. If breathing is difficult or symptoms occur, get medical attention.[1][7]
-
Ingestion : Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[2][7]
-
3.3. Disposal Plan
-
Waste Disposal : Disposal of this compound and its containers must be in accordance with applicable regional, national, and local laws and regulations.[2] It should be disposed of as hazardous waste.
-
Contaminated PPE : Used gloves, lab coats, and other contaminated items should be considered hazardous waste and disposed of in designated waste containers for incineration.
Workflow and Logical Relationships
The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. benchchem.com [benchchem.com]
- 4. hsa.ie [hsa.ie]
- 5. This compound | 188723-58-2 | INDOFINE Chemical Company [indofinechemical.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
